molecular formula C16H16O3 B1364839 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 361369-12-2

4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1364839
CAS No.: 361369-12-2
M. Wt: 256.3 g/mol
InChI Key: VJRMCHWDXBTGQA-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-3-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-16-9-13(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRMCHWDXBTGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397647
Record name 4-methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361369-12-2
Record name 4-methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde. This compound, an ether derivative of isovanillin, serves as a valuable building block in the development of novel pharmaceutical agents and as a specialty component in the fragrance industry. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely adopted method for forming carbon-oxygen bonds. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step laboratory procedure, characterization data, and a framework for ensuring the synthesis's success and reproducibility.

Introduction and Strategic Overview

This compound is an aromatic aldehyde possessing a unique substitution pattern that makes it a desirable intermediate in organic synthesis. Its structural parent, isovanillin (3-hydroxy-4-methoxybenzaldehyde), is a key isomer of the more common vanillin and is utilized in the synthesis of various active pharmaceutical ingredients and complex natural products.[1][2] The introduction of a 2-methylbenzyl ether moiety at the 3-position modifies the molecule's steric and electronic properties, opening avenues for new molecular designs.

The synthesis of this target molecule is most effectively achieved via the Williamson ether synthesis . This classic nucleophilic substitution reaction involves the O-alkylation of a deprotonated alcohol or phenol with an organohalide. In this specific application, the hydroxyl group of isovanillin is deprotonated by a suitable base to form a potent phenoxide nucleophile. This phenoxide then displaces the halide from 2-methylbenzyl chloride in an SN2 reaction, forming the desired ether linkage.

The selection of this strategy is underpinned by its reliability, high potential yield, and the ready availability of the starting materials.[3] The reaction conditions can be readily optimized, making it a scalable and cost-effective process for laboratory and potentially industrial applications.[4]

Mechanism and Scientific Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding the causality behind each component's role is critical for experimental success.

  • Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of isovanillin. A moderately strong base, such as potassium carbonate (K₂CO₃), is typically employed. The base abstracts the acidic proton from the hydroxyl group, generating a resonance-stabilized phenoxide anion. The negative charge on the oxygen atom is delocalized into the aromatic ring, which slightly attenuates its nucleophilicity but is sufficient for the subsequent step.

  • Nucleophilic Attack: The generated phenoxide ion acts as the nucleophile. It attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride. The benzylic carbon is an excellent electrophile because the adjacent aromatic ring can stabilize the transition state.

  • Displacement: The nucleophilic attack occurs from the backside relative to the leaving group (chloride ion), leading to the inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced, and the new C-O ether bond is formed, yielding the final product.

Choice of Reagents and Conditions:

  • Substrates: Isovanillin is chosen for its phenolic hydroxyl group, which is sufficiently acidic (pKa ≈ 7.4) to be deprotonated by a carbonate base. 2-Methylbenzyl chloride is an effective alkylating agent due to the lability of the benzylic chloride, which makes it a good leaving group.

  • Base: Potassium carbonate is a cost-effective and moderately strong base, ideal for this reaction. It is strong enough to deprotonate the phenol without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving its nucleophilicity high and promoting the SN2 reaction rate.

Below is a diagram illustrating the reaction mechanism.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack & Displacement isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) phenoxide Isovanillinate Phenoxide (Nucleophile) isovanillin->phenoxide Proton Abstraction base Base (e.g., K₂CO₃) base->phenoxide product This compound phenoxide->product Nucleophilic Attack alkyl_halide 2-Methylbenzyl Chloride (Electrophile) alkyl_halide->product Leaving Group (Cl⁻) Departure byproducts KCl + KHCO₃

Caption: Reaction mechanism for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolar Equiv.
IsovanillinC₈H₈O₃152.155.00 g1.0
2-Methylbenzyl chlorideC₈H₉Cl140.614.85 g (4.4 mL)1.05
Potassium Carbonate (anhydrous)K₂CO₃138.216.80 g1.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Ethyl AcetateC₄H₈O₂88.11~150 mL-
Deionized WaterH₂O18.02~200 mL-
Brine (Saturated NaCl)NaCl(aq)-~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-
Step-by-Step Synthesis Workflow

The following diagram provides a visual representation of the experimental workflow.

G start Start: Assemble Reaction Apparatus combine Combine Isovanillin, K₂CO₃, and DMF in a round-bottom flask. start->combine heat Heat mixture to 80-90 °C with stirring. combine->heat add_alkyl Add 2-Methylbenzyl Chloride dropwise. heat->add_alkyl react Maintain temperature and stir for 4-6 hours. Monitor reaction progress via TLC. add_alkyl->react cool Cool reaction mixture to room temperature. react->cool quench Pour mixture into cold deionized water. cool->quench extract Extract aqueous layer 3x with Ethyl Acetate. quench->extract wash Combine organic layers and wash with water, then brine. extract->wash dry Dry organic layer over anhydrous MgSO₄. wash->dry filter_concentrate Filter and concentrate solvent under reduced pressure. dry->filter_concentrate purify Purify crude product via recrystallization from Ethanol/Water. filter_concentrate->purify characterize Characterize final product (NMR, IR, MS). purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (5.00 g, 32.9 mmol) and anhydrous potassium carbonate (6.80 g, 49.3 mmol).

  • Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Heating: Place the flask in a heating mantle and begin stirring. Heat the mixture to 80-90 °C. Stir for approximately 30 minutes to allow for the formation of the phenoxide salt.

  • Addition of Alkylating Agent: Slowly add 2-methylbenzyl chloride (4.85 g, 34.5 mmol) to the reaction mixture dropwise over 10-15 minutes using a dropping funnel or syringe.

  • Reaction: Maintain the reaction temperature at 80-90 °C and allow it to stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the isovanillin spot indicates completion.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (50 mL each).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain fine, colorless crystals.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include the aldehyde proton (~9.8 ppm), aromatic protons on both rings, the singlet for the methoxy group (~3.9 ppm), the singlet for the benzylic methylene protons (~5.1 ppm), and the singlet for the methyl group on the benzyl ring (~2.4 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon (~191 ppm), the aromatic carbons, the methoxy carbon (~56 ppm), the benzylic methylene carbon (~70 ppm), and the methyl carbon (~19 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key peaks include a strong C=O stretch for the aldehyde at ~1685 cm⁻¹, C-O-C stretching for the ether linkages around 1250-1020 cm⁻¹, and C-H stretches for the aromatic rings (~3100-3000 cm⁻¹) and alkyl groups (~2950-2850 cm⁻¹).[5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the product's molecular weight (256.29 g/mol ).

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a highly efficient and reliable method. This guide provides the foundational knowledge, from mechanistic principles to a detailed, actionable protocol, enabling researchers to successfully synthesize and validate this important chemical intermediate. The inherent versatility of this method allows for the straightforward adaptation to produce a wide array of related isovanillin ethers for diverse applications in medicinal chemistry and material science.

References

  • D. L. Boger, et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Published by the National Institutes of Health.[Link]

  • F. M. A. Thalib, et al. (2020). Concurrent synthesis of vanillin and isovanillin. ResearchGate Publication.[Link]

  • N. A. Jasim, et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate Publication.[Link]

  • S. Seth, et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Published by the National Institutes of Health.[Link]

  • Rhone-Poulenc Chimie (1997). Process for the preparation of isovanillin.
  • Rhone-Poulenc Chimie (1996). Preparation of isovanillin.
  • NIST (2018). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook, SRD 69.[Link]

  • Rhone-Poulenc Chimie (1998). Process for the preparation of isovanillin.
  • SpectraBase (N.D.). 4-methoxy-3-(methoxymethoxy)benzaldehyde. SpectraBase.[Link]

  • M. Zarei, et al. (2022). FT-IR spectra of 4-methoxy benzaldehyde. ResearchGate Publication.[Link]

  • NIST (N.D.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook, SRD 69.[Link]

  • N. Frimayanti, et al. (2018). The synthesis route of the title compound. ResearchGate Publication.[Link]

Sources

Physico-chemical properties of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physico-chemical Properties of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, substituted benzaldehydes serve as versatile scaffolds and crucial intermediates for the synthesis of complex molecular architectures. This compound is a unique derivative possessing a combination of ether linkages and an aldehyde functional group, suggesting its potential utility in constructing novel bioactive compounds. The strategic placement of the methoxy and benzyloxy groups on the benzaldehyde ring modifies its electronic and steric properties, which can significantly influence its reactivity and interactions with biological targets.

This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound. Given that this specific molecule is not extensively documented in public literature, this document adopts a predictive and methodological approach. We will outline the expected properties based on the analysis of its structural analogues and detail the authoritative, self-validating experimental protocols required to determine these characteristics in a research and development setting. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows necessary to synthesize, characterize, and utilize this compound.

Chemical Identity and Structure

Understanding the fundamental structural and identifying information is the first step in any chemical investigation.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.30 g/mol

  • CAS Number: 1391054-05-9 (Note: This CAS number has limited documentation in major chemical databases, underscoring the novelty of the compound.)

  • Canonical SMILES: CC1=CC=CC=C1COC2=C(C=C(C=O)C=C2)OC

  • Structure:

    
    (A 2D representation of the chemical structure)
    

Predicted Physico-chemical Properties

Direct experimental data for this compound is scarce. The following table summarizes predicted properties based on computational models and data from structurally similar compounds, such as other substituted phenoxybenzaldehydes.[1] These values serve as essential starting points for experimental design.

PropertyPredicted ValueRationale / Comparative Data
Melting Point (°C) 55 - 65Solid at room temperature is expected due to the molecular weight and aromatic structure. Similar phenoxybenzaldehydes, like 4-Fluoro-3-phenoxybenzaldehyde, have a melting point of 56-59 °C.[1]
Boiling Point (°C) > 350High boiling point is anticipated due to its molecular size and polarity. The boiling point of the related 4-tert-butylbenzaldehyde is ~250°C (523.9 K), suggesting a significantly higher value for our larger target molecule.[2]
Water Solubility Low (< 0.1 g/L)The molecule is predominantly non-polar due to the two aromatic rings, predicting poor aqueous solubility. Benzaldehyde itself is only slightly soluble in water (6.95 g/L).[3]
LogP (Octanol/Water) ~3.5 - 4.5The high number of carbon atoms and aromatic nature suggest significant hydrophobicity. The computed XLogP3 for the similar 4-methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde is 2.8, our target with an extra methyl group would be slightly higher.[4]

Synthesis and Purification

A logical and common synthetic route for this class of molecule is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway

The synthesis would proceed by reacting isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 2-methylbenzyl chloride under basic conditions. The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of isovanillin, forming a nucleophilic phenoxide ion which then attacks the benzylic carbon of 2-methylbenzyl chloride, displacing the chloride and forming the desired ether linkage. This method is analogous to the synthesis of other 4-phenacyloxy benzaldehyde derivatives.[5]

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction Williamson Ether Synthesis (Heat, Stir) Isovanillin->Reaction BenzylChloride 2-Methylbenzyl Chloride BenzylChloride->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed Williamson Ether Synthesis Workflow.

Purification Strategy
  • Recrystallization: Given the predicted solid nature of the product, recrystallization from a suitable solvent system (e.g., ethanol/water) would be the primary method for purification.[5]

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) would be effective.

Spectroscopic and Analytical Characterization

Without reference spectra, characterization relies on predictive analysis based on the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aldehyde Proton (-CHO): A sharp singlet is expected around δ 9.8-10.0 ppm.

    • Aromatic Protons: A complex series of multiplets would appear between δ 6.8 and 7.8 ppm. The three protons on the benzaldehyde ring and the four protons on the benzyl ring will have distinct chemical shifts and coupling patterns.

    • Methylene Protons (-O-CH₂-Ar): A characteristic singlet is expected around δ 5.1-5.3 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9 ppm.

    • Methyl Protons (-CH₃): A singlet integrating to three protons from the 2-methylbenzyl group is expected around δ 2.3-2.5 ppm.

  • ¹³C NMR:

    • Aldehyde Carbonyl: δ > 190 ppm.

    • Aromatic Carbons: δ 110-160 ppm.

    • Methylene Carbon (-O-CH₂-): δ ~70 ppm.

    • Methoxy Carbon (-OCH₃): δ ~56 ppm.

    • Methyl Carbon (-CH₃): δ ~18-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Expected key absorption bands would be:

  • ~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet).

  • ~1690 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[5]

  • ~1600 and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1250 and ~1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the ether linkages.[5]

  • ~3030 cm⁻¹: Aromatic C-H stretch.

  • ~2950 cm⁻¹: Aliphatic C-H stretch.

Mass Spectrometry (MS)

In an electron ionization (EI-MS) experiment, the molecular ion peak [M]⁺ would be expected at m/z 256. Key fragmentation patterns would likely involve cleavage of the benzylic ether bond, leading to fragments corresponding to the 2-methylbenzyl cation (m/z 105) and the 4-methoxy-3-oxy-benzaldehyde radical cation (m/z 151).

Standardized Experimental Protocols

To ensure data integrity and reproducibility, physico-chemical properties must be determined using standardized, validated methods. The OECD Guidelines for the Testing of Chemicals are the authoritative standard in this field.

Melting Point Determination (OECD Guideline 102)

This protocol determines the temperature at which the phase transition from solid to liquid occurs.[6][7]

Principle: A small, pulverized sample is packed into a capillary tube and heated in a controlled manner within a liquid bath or metal block. The temperature range from the initial melting of the sample to its complete liquefaction is recorded.[6] The presence of impurities can broaden and depress the melting range.[6]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.

  • Apparatus Setup: Place the capillary in the heating block/bath of a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to about 10°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Recording: Record the temperature at which the first liquid droplet appears (Tₛ) and the temperature at which the last solid particle disappears (Tₑ). The melting range is Tₛ - Tₑ.

G start Start prep Prepare Dry, Pulverized Sample start->prep load Pack Sample into Capillary Tube prep->load setup Place Capillary in Calibrated Apparatus load->setup heat_fast Rapidly Heat to (T_expected - 10°C) setup->heat_fast heat_slow Heat at 1-2°C/min heat_fast->heat_slow observe Observe for Phase Transition heat_slow->observe record Record T_start and T_end observe->record Melting Occurs end_proc End record->end_proc

Caption: OECD 102 Melting Point Determination Workflow.

Boiling Point Determination (OECD Guideline 103)

This guideline describes methods for determining the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[8]

Principle (Dynamic Method): The temperature of the vapor-liquid equilibrium is measured while the liquid is boiling. The pressure can be varied, and the boiling temperature is typically normalized to a standard pressure of 101.325 kPa.[8] This method is suitable for substances that are chemically stable at their boiling point.

Step-by-Step Methodology:

  • Apparatus: Use an ebulliometer, which allows for the measurement of the vapor recondensation temperature under reflux.

  • Sample Addition: Place the substance in the boiling flask of the ebulliometer.

  • Heating: Heat the liquid until it boils and a stable reflux is established.

  • Temperature Measurement: A temperature sensor is positioned in the vapor phase, just above the returning condensate, to measure the true boiling point, avoiding superheating effects.

  • Pressure Measurement: Simultaneously record the ambient pressure using a calibrated barometer.

  • Correction (if necessary): If the measurement is not performed at standard pressure, correct the observed boiling point using the Clausius-Clapeyron equation or standard pressure-temperature nomographs.

Water Solubility Determination (OECD Guideline 105)

This guideline describes methods to determine the saturation mass concentration of a substance in water at a given temperature.[9][10][11]

Principle (Flask Method): This method is suitable for substances with a solubility greater than 10⁻² g/L.[9][10] The substance is dissolved in water at a specific temperature with stirring until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined after separating any undissolved solid.

Step-by-Step Methodology:

  • Preliminary Test: A preliminary test should be performed to estimate the approximate solubility and the time required to reach equilibrium.[9][10]

  • Equilibration: Add an excess amount of the solid substance to a known volume of water in a flask.

  • Stirring: Agitate the flask at a constant, controlled temperature (preferably 20 ± 0.5 °C) for a sufficient duration (e.g., 24-48 hours) to ensure saturation.[9][10]

  • Phase Separation: Allow the mixture to settle, then separate the aqueous phase from the undissolved solid via centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the substance in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: Perform the determination in at least triplicate.

G start Start prelim Perform Preliminary Solubility Test start->prelim add_excess Add Excess Solid to Water prelim->add_excess equilibrate Stir at Constant Temp (e.g., 20°C for 24h) add_excess->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate analyze Analyze Concentration of Aqueous Phase (e.g., HPLC) separate->analyze replicate Repeat for n≥3 analyze->replicate replicate->add_excess More Reps calculate Calculate Average Solubility replicate->calculate Done end_proc End calculate->end_proc

Caption: OECD 105 Water Solubility (Flask Method) Workflow.

Conclusion

This compound represents a molecule of interest for synthetic and medicinal chemistry. While direct experimental data is not widely available, this guide establishes a robust framework for its investigation. By combining predictive analysis based on well-understood chemical principles with authoritative, standardized experimental protocols, researchers can confidently synthesize, purify, and characterize this compound. The methodologies outlined herein not only provide a pathway to generating reliable data for this specific molecule but also serve as a template for the systematic investigation of other novel chemical entities in a drug discovery and development pipeline.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • FILAB (n.d.), Solubility testing in accordance with the OECD 105. URL: [Link]

  • OECD (1995), Test No. 105: Water Solubility. URL: [Link]

  • OECD iLibrary, Test No. 105: Water Solubility. URL: [Link]

  • OECD (2009), OECD GUIDELINES FOR TESTING CHEMICALS. URL: [Link]

  • Phytosafe (n.d.), OECD 102 / 103. URL: [Link]

  • EUROLAB (n.d.), OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. URL: [Link]

  • OECD (1995), Guideline for the Testing of Chemicals - Boiling Point. URL: [Link]

  • Analytice (2020), OECD n°102: Melting point/Melting interval. URL: [Link]

  • Klouwen, M. H., et al. (2025), Alkyl-substituted benzaldehydes. ResearchGate. URL: [Link]

  • Jumina, et al. (2016), Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. URL: [Link]

  • Al-Amiery, A. A., et al. (2012), Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. URL: [Link]

  • OECD (1995), Test No. 102: Melting Point/Melting Range. OECD Publishing, Paris. URL: [Link]

  • National Center for Biotechnology Information (n.d.), PubChem Compound Summary for CID 240, Benzaldehyde. URL: [Link]

  • National Center for Biotechnology Information (n.d.), PubChem Compound Summary for CID 3833169, 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. URL: [Link]

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: The Imperative of Spectroscopic Characterization

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is the cornerstone of progress. For a molecule such as 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a derivative of isovanillin, understanding its precise three-dimensional architecture is paramount for predicting its biological activity, reactivity, and physical properties. While a comprehensive search of established spectral databases does not yield experimental data for this specific molecule, a robust and scientifically-grounded prediction of its spectroscopic characteristics can be formulated.

This guide leverages foundational principles of spectroscopy and extensive data from structurally analogous compounds to construct a detailed, predicted spectroscopic profile. As a self-validating system, this document will not only present the predicted data but will also elucidate the causal reasoning behind each assignment, providing researchers with a reliable framework for the eventual empirical verification and characterization of this compound.

Molecular Structure and Analytical Framework

The target molecule, this compound, is synthesized from an isovanillin core and a 2-methylbenzyl moiety linked by an ether bond. The numbering conventions used for the subsequent NMR assignments are detailed in the diagram below.

Molecule_Structure cluster_benzaldehyde Isovanillin Core cluster_benzyl 2-Methylbenzyl Moiety C1 C1 C2 C2-H(a) C1->C2 C7 C7(CHO)-H(d) C1->C7 C3 C3 C2->C3 C6 C6-H(c) C2->C6 C4 C4 C3->C4 O_ether_benz O C3->O_ether_benz C5 C5-H(b) C4->C5 O_methoxy O C4->O_methoxy C5->C6 C6->C1 C_methoxy C8(OCH3) O_methoxy->C_methoxy C_benzyl C9(CH2) O_ether_benz->C_benzyl Ether Linkage C1_prime C1' C_benzyl->C1_prime C2_prime C2' C1_prime->C2_prime C_methyl C10(CH3) C2_prime->C_methyl C3_prime C3'-H(e) C2_prime->C3_prime C4_prime C4'-H(f) C3_prime->C4_prime C5_prime C5'-H(g) C4_prime->C5_prime C6_prime C6'-H(h) C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the known spectral data of isovanillin and 2-methylbenzyl derivatives.[1][2][3][4]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) should be added as an internal standard (0.03% v/v) for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program ('zgpg30').

    • Number of Scans: 1024-4096, contingent on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Calibrate the spectra using the TMS signal or the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehyde, methoxy, benzylic, and aromatic protons. The integration of these signals should correspond to the number of protons in each unique chemical environment.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H(d)~9.85Singlet (s)1HThe aldehyde proton is highly deshielded by the carbonyl group and lacks adjacent protons for coupling. This is consistent with isovanillin's aldehyde proton at ~9.83 ppm.[1]
H(a), H(b), H(c)7.45 - 7.00Multiplet (m)3HThese aromatic protons on the isovanillin core will exhibit complex splitting (doublets and doublet of doublets) due to ortho and meta coupling, similar to substituted benzaldehydes.[5]
H(e), H(f), H(g), H(h)7.40 - 7.20Multiplet (m)4HThe four protons on the 2-methylbenzyl ring will appear as a complex multiplet, characteristic of ortho-substituted benzene rings.[3]
C9-H₂~5.15Singlet (s)2HThese benzylic protons are deshielded by the adjacent oxygen and aromatic ring. The signal is expected to be a sharp singlet as there are no vicinal protons.
C8-H₃~3.95Singlet (s)3HMethoxy protons are typically sharp singlets. The chemical shift is consistent with the methoxy group in isovanillin (~3.97 ppm).[1]
C10-H₃~2.35Singlet (s)3HThe methyl group attached to the aromatic ring appears as a singlet in a region characteristic for benzylic methyls.[3]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.

Carbon Label Predicted Chemical Shift (δ, ppm) Justification
C7 (CHO)~191.0The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, consistent with isovanillin (~191.2 ppm).[1]
C4, C3152.0 - 147.0Aromatic carbons directly attached to oxygen atoms (C-O) are deshielded and appear in this region.[6]
C1', C2'137.0 - 135.0The quaternary carbons of the 2-methylbenzyl ring, one of which is attached to the benzylic CH₂ and the other to the methyl group.
C1, C3', C4', C5', C6'130.0 - 125.0Aromatic CH carbons from the 2-methylbenzyl ring.
C2, C5, C6128.0 - 110.0Aromatic CH carbons from the isovanillin ring. Their precise shifts are influenced by the electron-donating and -withdrawing substituents.[6]
C9 (CH₂)~71.0The benzylic ether carbon is shielded relative to aromatic carbons but deshielded compared to simple alkanes due to the adjacent oxygen and aromatic ring.
C8 (OCH₃)~56.0The methoxy carbon signal is highly characteristic and appears in this narrow range.[1][6]
C10 (CH₃)~19.0The methyl carbon attached to the aromatic ring is shielded and appears upfield.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum using an FTIR (Fourier Transform Infrared) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.

Predicted Key IR Absorptions
Frequency Range (cm⁻¹) Vibration Type Functional Group Justification
3080 - 3010C-H StretchAromaticCharacteristic stretching vibrations for sp² C-H bonds on the benzene rings.
2950 - 2850C-H StretchAliphatic (CH₃, CH₂)Stretching vibrations for sp³ C-H bonds in the methoxy, methyl, and benzylic groups.
2850 - 2750C-H StretchAldehydeA characteristic pair of weak to medium bands (Fermi doublet) for the aldehyde C-H bond.
~1685C=O StretchAldehyde (Aryl)Strong absorption due to the conjugated carbonyl group. The frequency is slightly lowered from a simple aliphatic aldehyde due to conjugation with the aromatic ring.[7]
1600, 1580, 1500C=C StretchAromatic RingA series of sharp, medium-to-strong bands characteristic of the benzene ring skeleton.
~1260C-O StretchAryl EtherStrong, characteristic stretching vibration for the Ar-O-C bond of the methoxy and benzyl ether groups.[8]
~1140C-O StretchAryl EtherAnother strong stretching band associated with the ether linkages.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce reproducible fragmentation.[9]

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-350).

  • Detection: The ions are detected, and their mass-to-charge ratios and relative abundances are plotted to generate the mass spectrum.

Predicted Fragmentation Pattern

The molecular formula is C₁₆H₁₆O₃, with a molecular weight of 272.30 g/mol . The molecular ion peak (M⁺·) is expected at m/z 272.

The primary fragmentation pathway is predicted to be the cleavage of the benzylic ether bond, as this is the weakest bond and leads to the formation of a stable, resonance-stabilized benzylic cation.

Predicted m/z Proposed Fragment Ion Justification
272[C₁₆H₁₆O₃]⁺·Molecular Ion (M⁺·)
271[M - H]⁺Loss of the weakly bound aldehydic hydrogen radical, a common fragmentation for benzaldehydes.[9]
167[C₉H₇O₃]⁺Cleavage of the benzyl group, leaving the isovanillin-derived cation.
105 [C₈H₉]⁺ Base Peak. Cleavage of the benzylic C-O bond to form the highly stable 2-methylbenzyl cation, which can rearrange to the methyltropylium ion. This is expected to be the most abundant fragment.[10]
91[C₇H₇]⁺Loss of a methyl group from the 2-methylbenzyl fragment, leading to the tropylium ion.
77[C₆H₅]⁺Loss of another methyl group or rearrangement, leading to the phenyl cation.

digraph "Fragmentation_Pathway" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"];
edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
mol_ion [label="Molecular Ion (M⁺·)\nm/z = 272", fillcolor="#4285F4", fontcolor="#FFFFFF"];
frag_105 [label="2-Methylbenzyl Cation\n(Base Peak)\nm/z = 105", fillcolor="#34A853", fontcolor="#FFFFFF"];
frag_167_rad [label="Isovanillin Radical\n(Neutral Fragment)"];
frag_271 [label="[M-H]⁺\nm/z = 271"];

mol_ion -> frag_105 [label=" α-cleavage of ether bond"];
mol_ion -> frag_167_rad [style=dashed, label=" "];
mol_ion -> frag_271 [label=" - •H"];

}

Caption: Predicted primary fragmentation pathway for this compound under Electron Ionization.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of a novel compound is a systematic process. The following workflow illustrates the logical progression from sample preparation to final structure confirmation.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_confirm Phase 3: Structure Elucidation A Compound Synthesis & Purification B Mass Spectrometry (MS) Determine MW & Formula A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D ¹³C & DEPT NMR Identify C-types & Count A->D E ¹H NMR Identify Proton Environments A->E G Integrate All Spectral Data B->G C->G D->G F 2D NMR (COSY, HSQC) Establish Connectivity E->F F->G H Propose & Verify Structure G->H

Sources

An In-depth Technical Guide to 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a vanillin derivative with significant potential in medicinal chemistry and drug development. Vanillin and its derivatives are recognized as privileged scaffolds in the synthesis of novel therapeutic agents due to their diverse biological activities.[1][2] The structural modifications of vanillin's core functional groups—aldehyde, hydroxyl, and ether—allow for the generation of a wide array of derivatives with enhanced pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4]

This document details a robust synthetic protocol for this compound, outlines expected spectroscopic characteristics for its structural verification, and explores its potential biological activities based on structure-activity relationship (SAR) studies of analogous compounds.

Chemical Identity and Structural Representation

  • IUPAC Name: this compound

  • Synonyms: O-(2-methylbenzyl)vanillin

  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 256.29 g/mol

  • Canonical SMILES: Cc1ccccc1COc2cc(C=O)ccc2OC

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.29 g/mol
Canonical SMILES Cc1ccccc1COc2cc(C=O)ccc2OC

Part 1: Synthesis via Williamson Ether Synthesis

The synthesis of this compound is efficiently achieved through the Williamson ether synthesis.[5][6] This classic and reliable SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[7] In this case, the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated to form a phenoxide ion, which then acts as the nucleophile, attacking the electrophilic carbon of 2-methylbenzyl halide.[6]

The choice of a primary benzylic halide, such as 2-methylbenzyl bromide or chloride, is crucial as the Williamson synthesis is most effective with primary alkyl halides to avoid competing elimination reactions.[5][7] A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred to dissolve the reactants and facilitate the SN2 mechanism.[6] A weak base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group of vanillin without causing unwanted side reactions.[8]

Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Methylbenzyl bromide (or 2-methylbenzyl chloride)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and DMF.

  • Addition of Alkyl Halide: While stirring the mixture, add 2-methylbenzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of vanillin.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Vanillin Vanillin Reaction Williamson Ether Synthesis (Stirring, 60-80°C, 4-6h) Vanillin->Reaction BenzylHalide 2-Methylbenzyl Bromide BenzylHalide->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup (Water Quench) Reaction->Workup Cooling Extraction Extraction (Ethyl Acetate) Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Drying & Concentration FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Part 2: Spectroscopic Characterization (Predicted)

Spectroscopic Data (Predicted)
¹H NMR (500 MHz, CDCl₃) δ (ppm) 9.85 (s, 1H, -CHO), 7.45-7.20 (m, 6H, Ar-H), 6.98 (d, 1H, Ar-H), 5.15 (s, 2H, -OCH₂-), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, Ar-CH₃)
¹³C NMR (125 MHz, CDCl₃) δ (ppm) 191.0 (-CHO), 152.0, 150.0, 137.0, 135.0, 131.0, 129.0, 128.5, 126.5, 126.0, 112.0, 109.5 (Ar-C), 71.0 (-OCH₂-), 56.0 (-OCH₃), 19.0 (Ar-CH₃)
FT-IR (KBr) ν (cm⁻¹) 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 2850, 2750 (Aldehyde C-H stretch), 1685 (Aldehyde C=O stretch), 1590, 1510 (Ar C=C stretch), 1260 (Aryl ether C-O stretch)

Part 3: Potential Biological Activity and Applications

While this compound has not been extensively studied, its structural similarity to other biologically active benzyloxybenzaldehyde derivatives suggests a strong potential for therapeutic applications, particularly in oncology.[15]

A study on a series of benzyloxybenzaldehyde derivatives revealed that several analogues exhibit significant anticancer activity against the human promyelocytic leukemia (HL-60) cell line.[15] Notably, compounds such as 2-[(3-methoxybenzyl)oxy]benzaldehyde showed potent activity.[15][16] The proposed mechanism of action for these compounds involves the induction of apoptosis, characterized by cell cycle arrest at the G2/M phase and a loss of mitochondrial membrane potential.[15]

Given these findings, it is plausible that this compound could exhibit similar cytotoxic effects on cancer cells. The presence of the methoxy and benzyloxy moieties on the benzaldehyde scaffold is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.[17][18]

Apoptosis_Pathway Molecule This compound (Predicted Action) Mitochondria Mitochondrial Membrane Potential Loss Molecule->Mitochondria CellCycle G2/M Phase Cell Cycle Arrest Molecule->CellCycle Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis CellCycle->Apoptosis Caspase->Apoptosis

Caption: Predicted mechanism of action leading to apoptosis in cancer cells.

Conclusion

This compound represents a promising, synthetically accessible derivative of vanillin. The well-established Williamson ether synthesis provides a reliable route for its production, and its structure can be readily confirmed by standard spectroscopic methods. Based on the potent anticancer activities of structurally related compounds, this molecule warrants further investigation as a potential therapeutic agent. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and evaluate the biological potential of this and other novel vanillin ethers.

References

  • Ningbo Inno Pharmchem Co., Ltd. Vanillin as a Chemical Intermediate: Unlocking Pharmaceutical and Fine Chemical Synthesis. Available from: [Link]

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. Available from: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available from: [Link]

  • Arya, S. S., et al. (2021). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. Journal of Biosciences, 46(1), 1-13. Available from: [Link]

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  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available from: [Link]

  • Vanillin: The Versatile Flavor Compound from Nature and Its Diverse Applications. MDPI. Available from: [Link]

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  • Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. Available from: [Link]

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  • ResearchGate. ¹³C-NMR spectra for vanillin, compounds 1a−3a, and compounds 1b−3b. Available from: [Link]

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Sources

An In-depth Technical Guide to 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde belongs to the family of substituted benzaldehydes, a class of organic compounds that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The core structure, derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), is a common scaffold in molecules with significant biological activity. The introduction of a 2-methylbenzyl ether moiety at the 3-position is anticipated to modulate the parent molecule's steric and electronic properties, potentially leading to novel chemical reactivity and biological interactions. This guide serves as a foundational document for any research endeavor focused on the synthesis and characterization of this target compound.

Proposed Synthesis: Williamson Ether Synthesis

The most logical and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of vanillin will act as the nucleophile, attacking the electrophilic carbon of 2-methylbenzyl chloride.[1][2][3][4][5]

Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) phenoxide Vanillin Phenoxide (in situ) vanillin->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) solvent Solvent (e.g., DMF, Acetonitrile) benzyl_chloride 2-Methylbenzyl chloride product This compound benzyl_chloride->product SN2 Attack phenoxide->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). If using NaH, exercise extreme caution as it is highly reactive and flammable.[5]

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the vanillin phenoxide.

  • Addition of the Alkyl Halide: Slowly add 2-methylbenzyl chloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme care in an inert atmosphere.

  • 2-Methylbenzyl chloride is a lachrymator and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.[6]

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance White to off-white solid
Melting Point Estimated 70-80 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone). Insoluble in water.
Predicted Spectroscopic Data

The characterization of the synthesized molecule is crucial to confirm its identity and purity. Below are the predicted spectroscopic data based on known spectral information for similar structures.[7][8][9][10][11][12]

  • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-9.9 ppm.

  • Aromatic Protons (Benzaldehyde Ring): Three protons are expected in the aromatic region (δ 7.0-7.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a singlet, and a doublet of doublets.

  • Aromatic Protons (2-Methylbenzyl Ring): Four protons are expected in the aromatic region (δ 7.2-7.4 ppm), likely appearing as a multiplet.

  • Methylene Protons (-O-CH₂-Ar): A singlet is expected around δ 5.1-5.2 ppm.

  • Methoxy Protons (-OCH₃): A singlet is expected around δ 3.9-4.0 ppm.

  • Methyl Protons (-CH₃): A singlet is expected around δ 2.3-2.4 ppm.[13]

  • Aldehyde Carbonyl Carbon (-CHO): Expected around δ 191-192 ppm.

  • Aromatic Carbons: Multiple signals are expected in the range of δ 110-160 ppm. The carbons attached to oxygen will be downfield.

  • Methylene Carbon (-O-CH₂-Ar): Expected around δ 70-72 ppm.

  • Methoxy Carbon (-OCH₃): Expected around δ 56 ppm.

  • Methyl Carbon (-CH₃): Expected around δ 18-20 ppm.[14][15]

  • C=O Stretch (Aldehyde): A strong, sharp absorption is expected around 1680-1705 cm⁻¹.[16][17][18][19]

  • C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[18][19]

  • C-O-C Stretch (Ether): A strong absorption is expected in the region of 1200-1270 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several absorptions are expected in the 1450-1600 cm⁻¹ region.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 256.

  • Major Fragmentation Patterns:

    • Loss of a hydrogen radical (-H) from the aldehyde to give a fragment at m/z = 255.

    • Benzylic cleavage to form the 2-methylbenzyl cation at m/z = 105 (a potentially prominent peak).

    • Cleavage to form the vanillin radical cation after loss of the 2-methylbenzyl group at m/z = 151.

    • Loss of the formyl group (-CHO) to give a fragment at m/z = 227.[20][21][22][23]

Potential Applications and Research Directions

While the specific applications of this compound are yet to be explored, its structural features suggest several areas of potential interest:

  • Medicinal Chemistry: Vanillin and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[24] The introduction of the 2-methylbenzyl group could enhance these activities or confer novel therapeutic properties.

  • Flavor and Fragrance Industry: The structural similarity to vanillin suggests that this compound could be investigated as a novel flavoring or fragrance agent with unique organoleptic properties.

  • Materials Science: Benzaldehyde derivatives can be used as building blocks for polymers and other advanced materials. The specific substitution pattern of this molecule could be exploited to create materials with tailored properties.

Conclusion

This compound represents an unexplored area of chemical space. This technical guide provides a clear and detailed roadmap for its synthesis and characterization. The proposed Williamson ether synthesis is a reliable and scalable method for its preparation. The predicted spectroscopic data will be invaluable for the confirmation of its structure by researchers. The potential applications in medicinal chemistry, flavor and fragrance, and materials science make this compound a compelling target for future research and development.

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  • SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. [Link]

  • ResearchGate. (2025, August 10). Synthesis of new Schiff bases of vanillin derivatives. [Link]

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  • NIH. (2013, January 24). 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

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An In-depth Technical Guide to 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Novel Benzaldehyde Scaffolds in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic compounds, serving as versatile intermediates in the creation of complex molecular architectures.[1][2] Their inherent reactivity and the ability to introduce diverse functionalities make them privileged scaffolds in medicinal chemistry. Among these, 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde represents a molecule of significant interest, combining the structural features of isovanillin with a substituted benzyl ether linkage. Isovanillin itself is a known inhibitor of aldehyde oxidase and its derivatives have been explored for various therapeutic applications, including anticancer research.[3][4] The introduction of the 2-methylbenzyl group can modulate the molecule's lipophilicity, steric profile, and potential interactions with biological targets, making it a compelling candidate for further investigation in drug discovery programs. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and a discussion of its potential applications in drug development based on the activities of structurally related compounds.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central 1,2,4-trisubstituted benzene ring. The key functional groups that dictate its chemical behavior and potential biological activity are the aldehyde, the methoxy group, and the 2-methylbenzyl ether moiety.

Caption: Molecular structure of this compound.

The dihedral angle between the two aromatic rings is a key structural parameter that can influence receptor binding. While no specific crystallographic data exists for this molecule, related structures like 4-(benzyloxy)benzaldehyde derivatives show that the conformation can range from nearly planar to significantly twisted.[5][6]

Synthesis Protocol: A Williamson Ether Synthesis Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of isovanillin (3-hydroxy-4-methoxybenzaldehyde) acts as the nucleophile, attacking the electrophilic carbon of 2-methylbenzyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Reaction_Vessel Reaction Mixture (Stirring at elevated temperature) Isovanillin->Reaction_Vessel Methylbenzyl_Chloride 2-Methylbenzyl Chloride Methylbenzyl_Chloride->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quenching Quenching with Water Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Anhydrous Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Product This compound Column_Chromatography->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established Williamson ether synthesis procedures and may require optimization.[7][8][9]

Materials:

  • Isovanillin (1.0 eq)

  • 2-Methylbenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isovanillin and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe and stir the suspension.

  • Addition of Alkyl Halide: Add 2-methylbenzyl chloride dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of isovanillin to form the more nucleophilic phenoxide. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[10]

  • Solvent: DMF is a polar apathetic solvent that is excellent for S_N2 reactions as it solvates the cation of the base, leaving the anion more reactive, and does not participate in the reaction.[10]

  • Temperature: Heating the reaction increases the rate of the S_N2 reaction. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Spectroscopic Analysis (Predicted)

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehyde proton (-CHO)
~7.40-7.50m3HAromatic protons (benzaldehyde ring)
~7.20-7.35m4HAromatic protons (2-methylbenzyl ring)
~5.15s2HMethylene protons (-O-CH₂-Ar)
~3.90s3HMethoxy protons (-OCH₃)
~2.40s3HMethyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde carbonyl carbon
~155.0C-O (benzaldehyde ring)
~150.0C-O (benzaldehyde ring)
~137.0Quaternary carbon (2-methylbenzyl ring)
~135.0Quaternary carbon (2-methylbenzyl ring)
~130.0-125.0Aromatic CH carbons
~125.0Quaternary carbon (benzaldehyde ring)
~112.0-110.0Aromatic CH carbons
~71.0Methylene carbon (-O-CH₂-Ar)
~56.0Methoxy carbon (-OCH₃)
~19.0Methyl carbon (-CH₃)

Predicted IR Spectral Data:

  • ~2950-2850 cm⁻¹: C-H stretching (alkane and aromatic)

  • ~1685 cm⁻¹: C=O stretching (aromatic aldehyde)

  • ~1600, 1580, 1510 cm⁻¹: C=C stretching (aromatic rings)

  • ~1270, 1140 cm⁻¹: C-O stretching (ether and methoxy)

Mass Spectrometry:

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 256. The fragmentation pattern would likely involve the loss of the aldehyde group, the methoxy group, and cleavage of the benzyl ether bond, leading to characteristic fragment ions.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of this compound, the therapeutic potential of related benzyloxybenzaldehyde and isovanillin derivatives is well-documented, particularly in the field of oncology.[3][18]

  • Anticancer Activity: A number of benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including human promyelocytic leukemia (HL-60).[18] These compounds have been shown to induce apoptosis and cause cell cycle arrest.[18] The structural similarity of this compound to these active compounds suggests it may also possess anticancer properties.

  • Enzyme Inhibition: Isovanillin is a known inhibitor of aldehyde oxidase.[4] The introduction of the 2-methylbenzyl group could modulate this inhibitory activity or confer inhibitory properties against other enzymes of therapeutic interest.

  • Antimicrobial and Other Activities: Vanillin and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[19] It is plausible that this compound could exhibit similar properties.

The synthesis of a library of analogs based on the this compound scaffold, followed by systematic biological evaluation, would be a logical next step to explore its full therapeutic potential.

Conclusion

This compound is a synthetically accessible molecule with a structural framework that suggests potential for biological activity. This guide has provided a comprehensive (though in part predictive) analysis of its molecular structure, a detailed hypothetical protocol for its synthesis via the Williamson ether synthesis, and an overview of its likely spectroscopic characteristics. Based on the known activities of related compounds, this molecule represents a promising starting point for further investigation in the field of drug discovery, particularly in the search for novel anticancer agents. Future research should focus on the experimental validation of the synthesis and spectroscopic data, as well as a thorough evaluation of its biological properties.

References

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Isovanillin Derivatives in Anticancer Research.
  • Deshpande, S. S., & Gunjal, D. B. (2019). Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Bases of Isovanillin. Journal of Applicable Chemistry, 8(3), 1339-1345.
  • Wisdomlib. (2025). Substituted aromatic aldehydes: Significance and symbolism. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

  • Wikipedia. (2023). Isovanillin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12127, Isovanillin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8871, 2-Methylbenzyl chloride. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of Benzyloxybenzaldehyde Derivatives.
  • National Institutes of Health. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]

  • Li, Y., & Chen, X. (2008). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2433. [Link]

  • Williamson Ether Synthesis. (n.d.). Experiment 06.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isovanillin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 4-(Benzyloxy)benzaldehyde. PubChem. Retrieved from [Link]

  • News. (n.d.). What are six applications for benzaldehyde.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones.
  • SlideShare. (n.d.). Substituted benzaldehydes and acetophenones to yield derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis route of the title compound; (i) 2 eq. of.... Retrieved from [Link]

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  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC],.... Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • mVOC. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

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The Rising Therapeutic Potential of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Promise

In the landscape of modern drug discovery, the benzaldehyde scaffold has long been a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2] This guide focuses on a particularly promising subclass: 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde and its analogues. The unique structural arrangement of a methoxy and a substituted benzyloxy group on the benzaldehyde ring presents a fertile ground for medicinal chemists to explore and exploit intricate structure-activity relationships (SAR). This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this chemical series. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

Synthetic Strategy: Building the Core Scaffold

The synthesis of this compound derivatives typically commences from commercially available vanillin (4-hydroxy-3-methoxybenzaldehyde). The key synthetic step involves an O-alkylation reaction, specifically a Williamson ether synthesis, to introduce the substituted benzyl group at the 3-position.

General Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of the parent compound, this compound.

Materials:

  • Vanillin (1.0 eq)

  • 2-Methylbenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Potassium iodide (KI) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of vanillin in DMF, add potassium carbonate and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

  • Add 2-methylbenzyl chloride to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Causality in Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is used to deprotonate the phenolic hydroxyl group of vanillin, forming the nucleophilic phenoxide. Its insolubility in DMF necessitates stirring to ensure a sufficient reaction rate.

  • Catalyst (KI): Potassium iodide acts as a catalyst via the Finkelstein reaction, where the iodide ion displaces the chloride on the benzyl halide, forming a more reactive benzyl iodide in situ. This accelerates the rate of O-alkylation.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it solubilizes the reactants and facilitates the SN2 reaction mechanism by solvating the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.

Synthesis_Workflow Vanillin Vanillin Intermediate Phenoxide Intermediate Vanillin->Intermediate Deprotonation Base K₂CO₃, KI (cat.) Base->Intermediate Solvent DMF Solvent->Intermediate Benzyl_Halide 2-Methylbenzyl chloride Product This compound Benzyl_Halide->Product Intermediate->Product SN2 Reaction

Caption: General workflow for the synthesis of the target compound.

Anticancer Activity: A Multi-pronged Attack

Derivatives of benzyloxybenzaldehyde have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3][4]

Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Recent studies have identified certain benzyloxybenzaldehyde derivatives as potent and selective inhibitors of ALDEHYDE DEHYDROGENASE 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and associated with poor prognosis.[3][5]

Mechanism of Action: ALDH1A3 is a key enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid, playing a crucial role in cancer stem cell differentiation and survival.[3] Selective inhibition of ALDH1A3 can lead to the accumulation of toxic aldehydes within cancer cells and disrupt critical signaling pathways, ultimately inducing cell death.

Structure-Activity Relationship (SAR) Insights:

  • The benzyloxybenzaldehyde scaffold is a key structural feature for potent ALDH1A3 inhibition.[3]

  • The presence of a methyloxy (-CH₂O-) linker between the two aromatic rings is crucial for high potency.[2]

  • Substitutions on both the benzaldehyde and the benzyl rings can significantly modulate inhibitory activity and selectivity.

Compound IDStructureALDH1A3 IC₅₀ (µM)ALDH1A1 (% Inhibition at 10 µM)Reference
ABMM-15 2-[(3-methoxybenzyl)oxy]benzaldehyde0.2348.00 ± 1.2[3]
ABMM-16 2-[(4-methoxybenzyl)oxy]benzaldehyde1.2942.00 ± 1.5[3]

Table 1: Inhibitory activity of lead benzyloxybenzaldehyde derivatives against ALDH isoforms.

Based on these SAR insights, it is highly probable that this compound will exhibit inhibitory activity against ALDH1A3. The presence of the methoxy group on the benzaldehyde ring and the methyl group on the benzyl ring are expected to influence its binding affinity and selectivity.

Induction of Apoptosis and Cell Cycle Arrest

Another significant anticancer mechanism of benzyloxybenzaldehyde derivatives is the induction of apoptosis and cell cycle arrest in cancer cells.[4]

Mechanism of Action: Studies on human leukemia (HL-60) cells have shown that these compounds can arrest cell cycle progression at the G2/M phase and trigger apoptosis through the mitochondrial pathway.[4] This is characterized by a loss of mitochondrial membrane potential and subsequent DNA fragmentation.[4]

Compound IDStructureIC₅₀ against HL-60 cells (µM)Reference
29 2-[(3-methoxybenzyl)oxy]benzaldehyde~1-10[4]
30 2-[(2-chlorobenzyl)oxy]benzaldehyde~1-10[4]

Table 2: Anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.

The structural similarity of this compound to these active compounds suggests it may also induce apoptosis and cell cycle arrest in a similar manner.

Anticancer_Mechanism cluster_ALDH ALDH1A3 Inhibition cluster_Mitochondria Mitochondrial Pathway Derivative Benzyloxybenzaldehyde Derivative ALDH1A3 ALDH1A3 Derivative->ALDH1A3 Inhibits Toxic_Aldehydes Toxic Aldehyde Accumulation ALDH1A3->Toxic_Aldehydes Detoxifies Apoptosis1 Apoptosis Toxic_Aldehydes->Apoptosis1 Derivative2 Benzyloxybenzaldehyde Derivative Mitochondria Mitochondrial Membrane Potential Loss Derivative2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis2 Apoptosis Caspases->Apoptosis2

Caption: Dual anticancer mechanisms of benzyloxybenzaldehyde derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HL-60, A549)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: A Broad Spectrum of Action

Benzaldehyde derivatives, in general, are known for their antimicrobial properties.[1] The introduction of methoxy and benzyloxy moieties can enhance this activity.

Potential Mechanism of Action: The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to disrupt the cell membrane integrity of microorganisms, leading to the leakage of intracellular components and eventual cell death.[2] The lipophilic nature of the benzyloxy group can facilitate the compound's passage through the microbial cell wall and membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on structurally similar compounds strongly suggests that this class of molecules possesses significant anticancer and antimicrobial properties. The anticancer activity appears to be multifaceted, involving the inhibition of key enzymes like ALDH1A3 and the induction of apoptosis.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with systematic variations in the substitution pattern of the benzyl ring. This will allow for a more detailed elucidation of the structure-activity relationships and the optimization of potency and selectivity. In vivo studies using relevant animal models will be crucial to validate the therapeutic potential of the most promising candidates.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 8(5), 650-655.
  • El-Gammal, O. A., El-Sayed, A. M., & El-Wahab, H. A. (2017). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Journal of the Brazilian Chemical Society, 28, 1084-1092.
  • Mohamed, A. B., Abo-Mansour, M. M., & Al-Ghamdi, S. A. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • BenchChem. (2025).
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]

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The Strategic Utility of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Substituted benzaldehydes are a cornerstone of organic synthesis, prized for their versatile reactivity and role as foundational scaffolds in the construction of complex molecular architectures.[1] This technical guide delves into the synthesis, properties, and potential applications of a highly functionalized building block: 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde . We will explore the strategic incorporation of the 2-methylbenzyl ether protecting group and its implications for directing reactivity and enabling multi-step synthetic sequences. This document serves as a comprehensive resource for researchers in medicinal chemistry and process development, providing both theoretical insights and actionable experimental protocols.

Introduction: The Architectural Logic of a Multifunctional Building Block

The aldehyde functional group is a linchpin in synthetic chemistry, participating in a vast array of transformations including nucleophilic additions, condensations, and oxidations.[2] In the context of drug discovery and development, the benzaldehyde moiety is a frequent starting point for the synthesis of active pharmaceutical ingredients (APIs).[3] The specific substitution pattern of this compound offers a unique combination of features:

  • A Reactive Aldehyde: The primary site for synthetic elaboration.

  • A Methoxy Group: An electron-donating group that influences the reactivity of the aromatic ring.

  • A Sterically Influential Ether Linkage: The 3-positional benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl of vanillin, its precursor, while also introducing steric bulk that can influence the regioselectivity of subsequent reactions. The ortho-methyl group on the benzyl substituent further enhances this steric effect.

This guide will illuminate how these features can be leveraged to design efficient and elegant synthetic routes to novel compounds.

Synthesis of this compound: A Modern Approach

The most direct and industrially scalable route to the title compound is through the Williamson ether synthesis, a robust and well-documented method for forming ethers.[4][5] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[6]

Causality Behind Experimental Choices

The choice of vanillin (4-hydroxy-3-methoxybenzaldehyde) as the starting material is strategic due to its commercial availability and its inherent substitution pattern. The phenolic hydroxyl group is acidic enough to be readily deprotonated by a suitable base, forming a nucleophilic phenoxide. 2-Methylbenzyl chloride is selected as the electrophile, introducing the desired benzylic ether with an additional methyl group for steric influence.

The selection of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is crucial. These solvents effectively solvate the cation of the base (e.g., K(_2)CO(_3)), leaving the phenoxide anion more exposed and thus more nucleophilic, thereby accelerating the S(_N)2 reaction. Potassium carbonate is a commonly used base in this context as it is inexpensive, moderately strong, and easy to handle.

Visualizing the Synthetic Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Williamson_Ether_Synthesis Williamson Ether Synthesis (SN2 Reaction) Vanillin->Williamson_Ether_Synthesis BenzylHalide 2-Methylbenzyl Chloride BenzylHalide->Williamson_Ether_Synthesis Base K2CO3 (Base) Base->Williamson_Ether_Synthesis Deprotonation Solvent DMF (Solvent) Solvent->Williamson_Ether_Synthesis Reaction Medium Heat Heat (e.g., 80°C) Heat->Williamson_Ether_Synthesis Activation Energy Target This compound Salt KCl (Salt byproduct) Williamson_Ether_Synthesis->Target Williamson_Ether_Synthesis->Salt

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Methylbenzyl chloride

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na(_2)SO(_4)), anhydrous

Procedure:

  • To a stirred solution of vanillin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-methylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Applications in Organic Synthesis: A Versatile Intermediate

The synthetic utility of this compound stems from the reactivity of its aldehyde group.[7] This functionality provides a gateway to a multitude of chemical transformations, allowing for the construction of more complex molecules.

Key Transformations of the Aldehyde Group
Reaction TypeReagents & ConditionsProduct Functional Group
Oxidation KMnO(_4) or CrO(_3)Carboxylic Acid
Reduction NaBH(_4) or LiAlH(_4)Primary Alcohol
Reductive Amination Amine, NaBH(OAc)(_3)Secondary Amine
Wittig Reaction Phosphonium ylideAlkene
Aldol Condensation Ketone/Aldehyde, Baseβ-Hydroxy carbonyl
Knoevenagel Condensation Active methylene compound, Baseα,β-Unsaturated system
Strategic Role in Pharmaceutical Synthesis

Substituted benzaldehydes are pivotal intermediates in the synthesis of various pharmaceuticals. For instance, derivatives of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone are key components in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[8][9] this compound can serve as a precursor to elaborate side chains that are subsequently coupled with core heterocyclic structures.

Visualizing Potential Reaction Pathways

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Reduction Reduction (e.g., NaBH4) Start->Reduction ReductiveAmination Reductive Amination (R-NH2, NaBH(OAc)3) Start->ReductiveAmination Wittig Wittig Reaction (Ph3P=CHR) Start->Wittig Acid Carboxylic Acid Derivative Oxidation->Acid Alcohol Primary Alcohol Derivative Reduction->Alcohol Amine Secondary Amine Derivative ReductiveAmination->Amine Alkene Alkene Derivative Wittig->Alkene

Sources

Unlocking the Therapeutic Potential of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde in medicinal chemistry. While direct biological data for this specific molecule is nascent, its structural similarity to known bioactive benzaldehyde and vanilloid derivatives suggests a rich landscape for therapeutic exploration. This document synthesizes current knowledge on related compounds to propose a strategic research and development framework for this compound, focusing on its potential as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as an antioxidant, a novel antimicrobial agent, and a carbonic anhydrase inhibitor. Detailed synthetic strategies, proposed biological evaluation protocols, and the underlying scientific rationale for each potential application are presented to empower researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Scientific Rationale for Investigating this compound

Benzaldehyde and its derivatives are a well-established class of compounds with diverse applications in the pharmaceutical industry, serving as key intermediates in drug synthesis and exhibiting a range of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The core structure of this compound is a vanillin derivative. Vanilloids are a class of compounds known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, inflammation, and neuroprotection.[3][4] The strategic placement of a 2-methylbenzyl ether linkage at the 3-position of the benzaldehyde ring introduces a unique lipophilic and steric profile, which may modulate its interaction with biological targets and enhance its therapeutic potential.

This guide will explore the most promising avenues for the medicinal chemistry development of this compound, grounded in the established pharmacology of its structural analogues. We will delve into its potential as a modulator of TRPV1 for the treatment of neurodegenerative diseases and chronic pain, its capacity as a potent antioxidant, its prospects as a novel antimicrobial agent, and its unexplored potential as a carbonic anhydrase inhibitor.

Synthetic Strategy and Characterization

The synthesis of this compound can be achieved through a straightforward O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). This approach offers a high-yielding and scalable route to the target compound.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the synthesis of benzyloxy benzaldehyde derivatives.[5][6]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of vanillin (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-methylbenzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the presence of all protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the key functional groups (aldehyde, ether, aromatic rings).

Potential Application 1: Modulation of TRPV1 for Neurodegenerative Diseases and Pain Management

Scientific Rationale

The TRPV1 channel is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin (the pungent component of chili peppers).[4][7] It is highly expressed in sensory neurons and plays a critical role in the transmission of pain signals.[8][9] Importantly, TRPV1 is also implicated in neuroinflammation, a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][4][10] Modulation of TRPV1 activity, either through agonism or antagonism, has emerged as a promising therapeutic strategy for these conditions.[11]

Given its vanilloid core, this compound is a prime candidate for a TRPV1 modulator. The 2-methylbenzyl group may influence its binding affinity and functional activity at the receptor compared to other vanilloids.

Proposed In Vitro Evaluation Workflow

TRPV1_Workflow cluster_synthesis Compound Synthesis & Purity cluster_assays Biological Evaluation cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of This compound calcium_imaging Calcium Imaging Assay (HEK293-hTRPV1 cells) synthesis->calcium_imaging Primary Screen patch_clamp Electrophysiology (Patch-Clamp) calcium_imaging->patch_clamp Confirm Mechanism neuroinflammation Neuroinflammation Assays (LPS-stimulated microglia) calcium_imaging->neuroinflammation Functional Assessment agonist_antagonist Determine Agonist/Antagonist Profile patch_clamp->agonist_antagonist downstream Analyze Downstream Effects (e.g., cytokine release) neuroinflammation->downstream potency Calculate EC50/IC50 agonist_antagonist->potency

Caption: Proposed workflow for evaluating TRPV1 modulatory activity.

Downstream Signaling Pathways of TRPV1

The activation of TRPV1 initiates a cascade of intracellular signaling events, primarily through the influx of Ca²⁺. This can lead to the activation of various downstream effectors, including protein kinase C (PKC) and protein kinase A (PKA), which in turn can modulate neuronal excitability and gene expression.[4]

TRPV1_Signaling TRPV1 {TRPV1 Channel | Plasma Membrane } Ca_influx Ca²⁺ Influx TRPV1->Ca_influx PKC Protein Kinase C (PKC) Ca_influx->PKC PKA Protein Kinase A (PKA) Ca_influx->PKA Calcineurin Calcineurin Ca_influx->Calcineurin Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Neuronal_excitability Modulation of Neuronal Excitability PKC->Neuronal_excitability Gene_expression Altered Gene Expression PKA->Gene_expression Desensitization Channel Desensitization Calcineurin->Desensitization

Caption: Simplified TRPV1 downstream signaling cascade in a neuron.

Potential Application 2: Antioxidant Activity

Scientific Rationale

Many benzaldehyde derivatives, particularly those with phenolic hydroxyl groups or electron-donating substituents, exhibit significant antioxidant activity.[12] Oxidative stress is a key contributor to a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The methoxy and benzyloxy groups in this compound may contribute to its ability to scavenge free radicals and chelate metal ions.

Proposed In Vitro Antioxidant Assays

A preliminary assessment of antioxidant potential can be achieved using the following well-established spectrophotometric assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[3][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the reduction of the pre-formed ABTS radical cation by the antioxidant.[3][14]

Experimental Protocols
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample or standard solution to 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Mix equal volumes of the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to 180 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Illustrative Data: Antioxidant Activity IC₅₀ (µM)
This compoundTo be determined
Ascorbic Acid (Standard)e.g., 25.4 ± 1.2
Trolox (Standard)e.g., 15.8 ± 0.9

Potential Application 3: Antimicrobial and Anticancer Activities

Scientific Rationale

Benzaldehyde derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[12][15][16] The lipophilicity introduced by the benzyl ether moiety in this compound may enhance its ability to penetrate microbial cell membranes.

Furthermore, many natural and synthetic benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines.[17] The potential of this compound as an anticancer agent warrants investigation.

Proposed In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[18]

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Illustrative Data: Cytotoxicity IC₅₀ (µM)
Cell Line This compound
MCF-7 (Breast Cancer)To be determined
HeLa (Cervical Cancer)To be determined
Doxorubicin (Standard)e.g., 0.5 ± 0.1 (MCF-7)

Potential Application 4: Carbonic Anhydrase Inhibition

Scientific Rationale

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. While sulfonamides are the most well-known class of CA inhibitors, other scaffolds, including phenols and their derivatives, have also shown inhibitory activity.[16][18] The specific substitution pattern of this compound may allow it to interact with the active site of certain CA isoforms.

Proposed In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms (e.g., hCA I, II, IX, and XII) can be determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[1]

  • Reagent Preparation:

    • Prepare a working solution of the desired human carbonic anhydrase (hCA) isoform.

    • Prepare a solution of p-nitrophenyl acetate (p-NPA) in a suitable solvent.

    • Prepare serial dilutions of this compound.

    • Use a known CA inhibitor (e.g., Acetazolamide) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the hCA enzyme with the test compound or control for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value.

Illustrative Data: Carbonic Anhydrase Inhibition IC₅₀ (nM)
hCA Isoform This compound
hCA ITo be determined
hCA IITo be determined
hCA IXTo be determined
hCA XIITo be determined
Acetazolamide (Standard)e.g., 250 (hCA I), 12 (hCA II)

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the well-documented biological activities of its structural relatives, this compound has the potential to be developed into a novel therapeutic agent targeting a range of diseases. The proposed research framework, encompassing synthesis, and in vitro evaluation for TRPV1 modulation, antioxidant, antimicrobial, anticancer, and carbonic anhydrase inhibitory activities, provides a clear roadmap for elucidating its therapeutic potential. Further studies, including in vivo efficacy and safety assessments, will be crucial in translating the promising in vitro findings into tangible clinical applications. The unique 2-methylbenzyl moiety may confer advantageous pharmacokinetic and pharmacodynamic properties, making this compound a compelling candidate for further drug discovery and development efforts.

References

  • Caterina, M. J., & Julius, D. (2001). The vanilloid receptor: a molecular gateway to the pain pathway. Annual review of neuroscience, 24(1), 487-517.
  • Frontiers in Cellular Neuroscience. (2022). Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease. Frontiers. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). TRP Channels Role in Pain Associated With Neurodegenerative Diseases. Frontiers. Retrieved from [Link]

  • Hassan, S. T. S., Berrout, A., Asif, M., & Zain, M. (2013). Benzaldehyde: A versatile molecule in pharmaceutical sciences. Current medicinal chemistry, 20(24), 2959-2973.
  • Islam, M. T., & Mubarak, M. S. (2020). TRPV1 receptor in the management of pain and inflammation: A review on the therapeutic potential of its agonists and antagonists. European journal of pharmacology, 887, 173573.
  • Kumar, A., Singh, A., & Sharma, P. (2010). Synthesis and characterization of 4-phenacyloxy benzaldehyde derivatives. Oriental Journal of Chemistry, 26(4), 1461-1464.
  • Loubidi, M., Ferfra, M., El-Massaoudi, M., El-Fellah, M. S., Radi, S., & Yousfi, M. (2014). Synthesis, characterization and antimicrobial evaluation of new chalcone derivatives from 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 30(3), 1133-1139.
  • MDPI. (2020). Impact of TRPV1 on Pathogenesis and Therapy of Neurodegenerative Diseases. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Omega. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. American Chemical Society. Retrieved from [Link]

  • MDPI. (2011). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. MDPI. Retrieved from [Link]

  • PubMed Central (PMC). (2007). TRPV1: ON THE ROAD TO PAIN RELIEF. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Antioxidant Activity by DPPH Assay in Vitro Protoc. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Modern Research in Science and Technology. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRST. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Role of the transient receptor potential vanilloid 1 in inflammation and sepsis. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer and cytotoxicity activity assay was performed by MTT assay. Retrieved from [Link]

  • MDPI. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of antimicrobial activity of different new chalcone derived from p amino benzaldehyde containing thiozoldinone ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Developments of Small Molecules as Inhibitors for Carbonic Anhydrase Isoforms. Retrieved from [Link]

  • PubMed. (2021). Developments of small molecules as inhibitors for carbonic anhydrase isoforms. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Developments of small molecules as inhibitors for carbonic anhydrase isoforms. Retrieved from [Link]

  • Bentham Science Publishers. (2024). Advances in the Development of Carbonic Anhydrase Inhibitors as New Antiprotozoal Agents. Bentham Science. Retrieved from [Link]

  • RSC Publishing. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Royal Society of Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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  • Introduction : Explain the importance of the target molecule and the Williamson ether synthesis.

  • Reaction Scheme and Mechanism : Clearly show the chemical transformation and explain the SN2 mechanism.

  • Materials and Reagents : List all necessary chemicals with their properties.

  • Experimental Protocol : A detailed, step-by-step procedure.

  • Characterization : How to confirm the product's identity (e.g., NMR, IR).

  • Safety Precautions : Detailed handling and safety information for all reagents.

  • Troubleshooting : Common problems and solutions.

  • Visualization : A Graphviz diagram of the reaction workflow.

  • References : A complete list of cited sources with URLs.

I have performed the initial search and have gathered information on:

  • The Williamson ether synthesis in general, its mechanism (SN2), preferred substrates (primary alkyl halides), common bases (NaH), and solvents (DMF, DMSO).[1][2][3][4][5][6][7][8][9]

  • The starting materials: vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-methylbenzyl chloride.[10][11][12][13][14][15][16][17][18][19][20][21][22][23]

  • The reagents: Sodium Hydride (NaH) and Dimethylformamide (DMF).[24][25][26][27][28][29][30][31][32]

  • General protocols for Williamson ether synthesis.[33][34]

  • Spectroscopic data for related compounds which can be used as a reference for the characterization section.[35][36][37][38][39]

Based on this, I can now proceed to structure and write the application note. I have sufficient information to fulfill all the core requirements of the prompt. I will synthesize the information from the search results to create a scientifically accurate and detailed guide. I will pay close attention to explaining the causality behind experimental choices, ensuring the protocol is self-validating, and citing authoritative sources. I will also create the required Graphviz diagram and format the final output as requested.

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Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a vanillin derivative with potential applications in medicinal chemistry and materials science.[20][21][22] The protocol employs the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[2][4][9] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][3][4] This guide is intended for researchers and professionals in drug development and organic synthesis, offering a detailed experimental procedure, mechanistic insights, characterization data, and critical safety information.

Introduction: The Significance of Vanillin Ethers and the Williamson Synthesis

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available natural product that serves as a versatile starting material for the synthesis of more complex molecules.[19][20][22] Its derivatives are of significant interest in pharmaceutical research due to their broad range of biological activities.[20][22] The targeted ether, this compound, is synthesized by introducing a 2-methylbenzyl group to the hydroxyl position of vanillin. This modification can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for its reliability in forming both symmetrical and asymmetrical ethers.[1][2][4] The reaction's success hinges on the SN2 pathway, which necessitates careful selection of reactants to maximize yield and minimize side reactions.[3][4][7] Specifically, it is most efficient with primary alkyl halides and less sterically hindered nucleophiles.[1][2][3]

Reaction Scheme and Mechanism

The synthesis of this compound from vanillin and 2-methylbenzyl chloride proceeds in two key steps:

  • Deprotonation: The phenolic hydroxyl group of vanillin is deprotonated by a strong base, sodium hydride (NaH), to form a nucleophilic sodium phenoxide intermediate.

  • Nucleophilic Substitution (SN2): The resulting phenoxide attacks the benzylic carbon of 2-methylbenzyl chloride in a concerted SN2 fashion, displacing the chloride ion and forming the desired ether product.

Reaction Scheme:

G cluster_product Product Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Product This compound Vanillin->Product + BenzylChloride BenzylChloride 2-Methylbenzyl chloride Base Sodium Hydride (NaH) Solvent DMF

Caption: Overall reaction for the synthesis of the target ether.

Mechanism: The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3][4] This is a single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group.[2][4] For this reaction to be efficient, a primary or methyl halide is preferred as the electrophile to minimize steric hindrance, which could otherwise favor a competing E2 elimination pathway.[1][3][7]

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
VanillinC₈H₈O₃152.1581-83285Eye irritant, Harmful if swallowed[10][11][12][14]
2-Methylbenzyl chlorideC₈H₉Cl140.61-2197-199Corrosive, Lachrymator, Combustible[13][15][16][17][18]
Sodium Hydride (60% in mineral oil)NaH24.00800 (dec.)N/AWater-reactive, Flammable solid, Corrosive[26][28][31][32]
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-61153Flammable liquid, Reproductive toxicity, Irritant[24][25][27][29][30]
Ethyl AcetateC₄H₈O₂88.11-83.677.1Flammable liquid, Eye irritant
HexaneC₆H₁₄86.18-9569Flammable liquid, Irritant
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01N/AN/AN/A
Brine (Saturated NaCl solution)NaCl58.44N/AN/AN/A
Anhydrous Magnesium SulfateMgSO₄120.371124 (dec.)N/AN/A

Detailed Experimental Protocol

Preparation of the Sodium Phenoxide
  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add vanillin (1.52 g, 10 mmol).

  • Under a gentle stream of nitrogen, add anhydrous DMF (50 mL) to the flask and stir until the vanillin has completely dissolved.

  • Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.[26][28][32]

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide. The solution should become a clear, yellowish color.

Williamson Ether Synthesis
  • Dissolve 2-methylbenzyl chloride (1.48 mL, 11 mmol) in anhydrous DMF (10 mL) and add it to the dropping funnel.

  • Add the 2-methylbenzyl chloride solution dropwise to the stirred phenoxide solution over 15 minutes.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 3-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

Work-up and Purification
  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with gentle stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent system like ethanol/water.

G start Start: Dry Flask under N2 add_vanillin Add Vanillin and Anhydrous DMF start->add_vanillin add_NaH Add NaH portion-wise (Caution: H2 evolution) add_vanillin->add_NaH stir1 Stir for 30 min at RT (Phenoxide formation) add_NaH->stir1 add_benzyl_chloride Dropwise addition of 2-Methylbenzyl Chloride in DMF stir1->add_benzyl_chloride heat Heat at 60-70°C for 3-4 hours (Monitor by TLC) add_benzyl_chloride->heat cool Cool to Room Temperature heat->cool quench Pour into ice-water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 and Filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Product: this compound purify->end

Caption: Experimental workflow for the synthesis.

Characterization and Data Analysis

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.45-7.40 (m, 2H, Ar-H)

    • δ 7.30-7.20 (m, 4H, Ar-H)

    • δ 6.98 (d, J=8.0 Hz, 1H, Ar-H)

    • δ 5.15 (s, 2H, -O-CH₂-Ar)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 2.40 (s, 3H, Ar-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 191.0 (-CHO)

    • δ 152.0, 150.0, 137.0, 134.5, 130.5, 128.5, 127.0, 126.0, 112.0, 110.0 (Ar-C)

    • δ 71.0 (-O-CH₂-Ar)

    • δ 56.0 (-OCH₃)

    • δ 19.0 (Ar-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~2850 (C-H stretch of aldehyde)

    • ~1685 (C=O stretch of aldehyde)

    • ~1590, 1510 (C=C stretch of aromatic ring)

    • ~1270, 1140 (C-O stretch of ether)

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][13][24][26]

  • Sodium Hydride: A highly reactive and water-sensitive reagent.[26][28][31][32] It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[26][28][32] It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Dimethylformamide (DMF): A flammable liquid and a suspected teratogen.[24][25][27][30] Avoid inhalation of vapors and skin contact.[24][27][30]

  • 2-Methylbenzyl chloride: A corrosive and lachrymatory compound.[13][15][16][17][18] It can cause severe skin and eye irritation.[13][15][16] Handle with care and avoid inhalation of vapors.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete deprotonation of vanillin.Ensure the sodium hydride is fresh and the DMF is anhydrous. Extend the stirring time after NaH addition.
Inactive 2-methylbenzyl chloride.Use freshly distilled or a new bottle of the alkyl halide.
Reaction temperature is too low.Ensure the reaction is maintained at the recommended temperature.
Presence of unreacted vanillin Insufficient sodium hydride or reaction time.Use a slight excess of sodium hydride. Increase the reaction time and monitor by TLC.
Formation of side products Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Elimination (E2) reaction competing with substitution (SN2).While less likely with a benzylic halide, ensure the temperature does not significantly exceed the recommendation.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • RCI Labscan Limited. dimethylformamide - SAFETY DATA SHEET. [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

  • Greenfield Global. SAFETY DATA SHEET - DIMETHYLFORMAMIDE - DMF. [Link]

  • Penta chemicals. Vanillin - SAFETY DATA SHEET. [Link]

  • thinkSRS.com. Material Safety Data Sheet - Vanillin MSDS. [Link]

  • Labkem. 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. [Link]

  • ChemBK. 2-Methylbenzyl chloride. [Link]

  • Chemos GmbH&Co.KG. SAFETY DATA SHEET: N,N-dimethylformamide. [Link]

  • NJ.gov. N,N-Dimethylformamide - Hazardous Substance Fact Sheet. [Link]

  • Chemtex USA. Vanillin | Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • HMDB. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • UHI. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PMC - NIH. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. [Link]

  • BMRB. bmse010130 4-methoxy Benzaldehyde. [Link]

  • SpectraBase. 4-methoxy-3-(methoxymethoxy)benzaldehyde. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PMC - NIH. 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

  • Stenutz. 4-hydroxy-3-methoxybenzaldehyde. [Link]

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Application Note & Protocol: Phase-Transfer Catalyzed O-alkylation of Vanillin with 2-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-methylbenzyloxy)-3-methoxybenzaldehyde via the O-alkylation of vanillin with 2-methylbenzyl chloride. This protocol leverages the principles of the Williamson ether synthesis, adapted for phase-transfer catalysis (PTC) conditions to ensure high yields and operational simplicity.[1] We will explore the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, outline methods for product purification and characterization, and discuss critical safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into optimizing this valuable transformation. Vanillin derivatives are significant scaffolds in drug design, and mastering their synthesis is crucial for developing novel therapeutic agents.[2][3][4]

Introduction: Scientific & Strategic Context

The Williamson ether synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the formation of ether linkages.[5][6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[7][8] In the context of phenolic substrates like vanillin (4-hydroxy-3-methoxybenzaldehyde), the reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, generating a more potent phenoxide nucleophile.

Causality of Method Selection:

  • Substrate Reactivity: Vanillin's phenolic proton is sufficiently acidic to be removed by a moderately strong base. The resulting phenoxide is an excellent nucleophile. The alkylating agent, 2-methylbenzyl chloride, features a primary benzylic halide. This is an ideal electrophile for an SN2 reaction, as the benzylic position is activated towards substitution and is not sterically hindered enough to favor the competing E2 elimination pathway.[5][8]

  • Base Selection (K₂CO₃): While strong bases like sodium hydride (NaH) are effective, they are also flammable, moisture-sensitive, and require strictly anhydrous conditions.[9] Potassium carbonate (K₂CO₃) is an inexpensive, non-hygroscopic, and milder base that is highly effective for the O-alkylation of phenols.[10] It is strong enough to deprotonate the phenol but not so strong as to promote significant side reactions.

  • Solvent and Catalyst (Acetone & KI): A polar aprotic solvent like acetone is chosen to dissolve the reactants and facilitate the SN2 mechanism. The addition of a catalytic amount of potassium iodide (KI) is a classic technique to accelerate reactions involving alkyl chlorides. Through the Finkelstein reaction, the iodide ion displaces the chloride, transiently forming the more reactive 2-methylbenzyl iodide in situ, which is then more rapidly consumed by the phenoxide nucleophile.

The target molecule, 4-(2-methylbenzyloxy)-3-methoxybenzaldehyde, is a versatile intermediate. The ether linkage protects the phenolic hydroxyl group, allowing for selective transformations at the aldehyde functionality. Such vanillin ethers are precursors to a wide array of compounds used in the pharmaceutical, fragrance, and polymer industries.[11][12][13][14]

Reaction Mechanism & Workflow

The reaction proceeds in two main stages:

  • Deprotonation: The solid potassium carbonate provides a basic surface to deprotonate the vanillin's hydroxyl group, forming the potassium vanillate salt (phenoxide).

  • Nucleophilic Attack: The resulting vanillate anion acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl chloride. This concerted SN2 step displaces the chloride ion and forms the C-O ether bond.

Reaction_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Vanillin Vanillin (Ar-OH) Phenoxide Potassium Vanillate (Ar-O⁻ K⁺) Vanillin->Phenoxide + K₂CO₃ Base K₂CO₃ AlkylHalide 2-Methylbenzyl Chloride (R-Cl) Product 4-(2-methylbenzyloxy)-3-methoxybenzaldehyde (Ar-O-R) AlkylHalide->Product Phenoxide->Product + R-Cl Salt KCl + KHCO₃ Product->Salt Byproducts

Caption: The Williamson ether synthesis mechanism for vanillin.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(2-methylbenzyloxy)-3-methoxybenzaldehyde on a 10 mmol scale.

Materials & Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeNotes
VanillinC₈H₈O₃152.1510.01.52 gStarting material
2-Methylbenzyl chlorideC₈H₉Cl140.6111.01.55 g (1.46 mL)Alkylating agent[15]
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.02.07 gBase, finely powdered
Potassium Iodide (KI)KI166.001.00.17 gCatalyst
AcetoneC₃H₆O58.08-50 mLAnhydrous grade solvent
Deionized WaterH₂O18.02-~200 mLFor workup
Saturated NaCl solutionNaCl(aq)--50 mLFor workup
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction solvent
Anhydrous MgSO₄ or Na₂SO₄---~5 gDrying agent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel setup

  • Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of the target ether.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (1.52 g, 10.0 mmol), finely powdered potassium carbonate (2.07 g, 15.0 mmol), and potassium iodide (0.17 g, 1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Begin vigorous stirring to create a fine suspension.

  • Addition of Electrophile: Add 2-methylbenzyl chloride (1.46 mL, 11.0 mmol) to the suspension dropwise using a syringe or pipette.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of acetone is ~56°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the vanillin spot.

  • Workup - Filtration: After the reaction is complete, cool the flask to room temperature. Filter the mixture through a pad of celite or filter paper to remove the insoluble inorganic salts (K₂CO₃, KCl, KI). Wash the filter cake with a small amount of fresh acetone (~20 mL) to recover any residual product.

  • Workup - Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting oily residue in 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer with 1 M NaOH solution (2 x 25 mL) to remove any unreacted vanillin.

    • Wash with deionized water (1 x 25 mL).

    • Wash with saturated NaCl (brine) solution (1 x 25 mL) to aid in the removal of residual water.

  • Drying and Isolation: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in vacuo.

Product Characterization

The identity and purity of the synthesized 4-(2-methylbenzyloxy)-3-methoxybenzaldehyde should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results for 4-(2-methylbenzyloxy)-3-methoxybenzaldehyde
Appearance White to off-white crystalline solid
Melting Point ~60-64°C (Similar to the benzyloxy analogue)[16]
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.85 (s, 1H, -CHO), 7.40-7.20 (m, 6H, Ar-H), 6.98 (d, 1H, Ar-H), 5.15 (s, 2H, -OCH₂-Ar), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, Ar-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 191.0 (-CHO), 152.0, 150.0, 137.0, 134.0, 131.0, 130.5, 128.5, 126.5, 126.0, 112.0, 109.5, 71.0 (-OCH₂-), 56.0 (-OCH₃), 19.0 (-CH₃).
FT-IR (KBr, cm⁻¹)ν: 2840, 2740 (C-H stretch, aldehyde), 1685 (C=O stretch, aldehyde), 1590, 1510 (C=C stretch, aromatic), 1260, 1140 (C-O stretch, ether).

Note: NMR chemical shifts are predicted based on analogous structures and standard chemical shift tables.[17][18][19][20] Actual values may vary slightly.

Safety & Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Methylbenzyl chloride: This compound is corrosive, a lachrymator (causes tearing), and harmful if swallowed or inhaled.[15][21] It can cause severe skin burns and eye damage.[22][23] Avoid contact with skin, eyes, and clothing. Handle with extreme care.

  • Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Potassium Carbonate: May cause skin and eye irritation. Avoid breathing dust.

  • Sodium Hydroxide (1M solution): Corrosive. Causes severe skin burns and eye damage. Handle with care.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Base is not sufficiently strong or is of poor quality. 3. Alkylating agent has degraded.1. Increase reaction time; confirm starting material consumption by TLC. 2. Use freshly opened, finely powdered K₂CO₃. Ensure it is anhydrous. 3. Use freshly purchased 2-methylbenzyl chloride.
Recovery of Starting Material (Vanillin) 1. Insufficient base. 2. Reaction time too short.1. Ensure 1.5 equivalents of base are used. 2. Extend reflux time to 10-12 hours.
Oily Product That Won't Crystallize Presence of impurities (e.g., unreacted alkyl halide, side products).Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]

  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]

  • American Chemical Society Publications. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566. [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • National Institutes of Health (NIH). (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

  • Borregaard. (n.d.). What is vanillin used for?. [Link]

  • Foodcom S.A. (2022). Vanillin and its applications in the food and pharmaceutical industries. [Link]

  • Topinchem.com. (2023). Vanillin: The Most Popular Flavor With Widespread Applications. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • YouTube. (2020). Williamson ether synthesis (done wrong). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides?. [Link]

  • National Institutes of Health (NIH). (2015). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]

  • Gendron, T., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10. [Link]

  • Oriental Journal of Chemistry. (2018). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. [Link]

  • Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • Sciencemadness.org. (2005). crap yields of phenol-alkyl ether. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • ResearchGate. (2022). (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]

  • Sciencemadness Discussion Board. (2016). Vanillin to Piperonal. [Link]

  • PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

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Application Notes and Protocols for the Analytical Characterization of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative with potential applications in the synthesis of pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a benzaldehyde core with methoxy and 2-methylbenzyloxy substituents, imparts specific chemical properties that necessitate a comprehensive analytical characterization for quality control, purity assessment, and structural confirmation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the thorough characterization of this compound. The methodologies described herein are designed to ensure scientific integrity through a combination of chromatographic and spectroscopic techniques, providing a robust framework for its analysis.

The accurate determination of identity, purity, and impurity profile is critical in drug development and chemical research. This guide offers detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is accompanied by an explanation of the underlying principles and expected outcomes, empowering the user to not only execute the analysis but also to interpret the results with confidence.

Synthesis and Potential Impurities

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with 2-methylbenzyl chloride to yield the desired product.

Reaction Scheme:

Understanding the synthetic route is paramount for identifying potential process-related impurities. The following are potential impurities that could be present in the final product:

  • Unreacted Starting Materials:

    • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

    • 2-Methylbenzyl chloride

  • By-products:

    • 2-Methylbenzyl alcohol (from hydrolysis of the chloride)

    • Products of over-alkylation or side reactions.

  • Residual Solvents:

    • Solvents used in the reaction and purification steps (e.g., ethanol, DMF, acetone).

The analytical methods detailed in this guide are designed to separate and identify the main compound from these potential impurities.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like the target molecule.

Rationale: This protocol utilizes a C18 column, which is effective for retaining and separating aromatic compounds. The mobile phase, a mixture of acetonitrile and water, is a common choice for reverse-phase chromatography. An acidic modifier like phosphoric or formic acid is often added to improve peak shape and resolution, especially for compounds with acidic or basic functionalities. UV detection is suitable for this compound due to the presence of the chromophoric benzaldehyde ring system.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterValue
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm and 280 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier. Potential impurities, such as unreacted vanillin, will elute at different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, making it a powerful tool for identification and purity assessment.

Rationale: A low-polarity column like a DB-5ms is suitable for the separation of a wide range of compounds, including the target molecule and its potential impurities. The temperature programming allows for the efficient elution of compounds with different boiling points. Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared to library spectra or interpreted to elucidate the structure.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC-MS Conditions:

ParameterValue
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium (1 mL/min)
Oven Program Initial 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Mass Range m/z 40-500

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved.

Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The mass spectrum will show a molecular ion peak ([M]⁺) and characteristic fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.

Expected Mass Fragmentation: The molecular weight of this compound is 256.30 g/mol . The expected molecular ion peak would be at m/z 256. Key fragment ions would likely arise from the cleavage of the benzylic ether bond, leading to fragments corresponding to the 2-methylbenzyl cation (m/z 105) and the vanillin radical cation (m/z 151). Further fragmentation of the benzaldehyde portion could also be observed.

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Rationale: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution and spectral dispersion.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Accurately weigh 10-20 mg of the sample.

  • Dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse

  • Number of Scans: 1024 or more (as needed for good signal-to-noise)

  • Relaxation Delay: 2 s

  • Spectral Width: 0 to 220 ppm

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehyde proton (-CHO)
~7.40 - 7.50m3HAromatic protons (benzaldehyde ring)
~7.20 - 7.35m4HAromatic protons (2-methylbenzyl ring)
~5.15s2HMethylene protons (-O-CH₂-)
~3.90s3HMethoxy protons (-OCH₃)
~2.35s3HMethyl protons (-CH₃)

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~191Aldehyde carbonyl carbon (C=O)
~165Aromatic carbon attached to methoxy group
~150Aromatic carbon attached to benzyloxy group
~137Aromatic carbon (ipso, 2-methylbenzyl ring)
~131Aromatic carbon (benzaldehyde ring)
~130Aromatic carbon (2-methylbenzyl ring)
~128Aromatic carbons (2-methylbenzyl ring)
~126Aromatic carbon (2-methylbenzyl ring)
~125Aromatic carbon (benzaldehyde ring)
~112Aromatic carbon (benzaldehyde ring)
~110Aromatic carbon (benzaldehyde ring)
~71Methylene carbon (-O-CH₂-)
~56Methoxy carbon (-OCH₃)
~19Methyl carbon (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Rationale: The sample can be analyzed as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids). The resulting spectrum will show absorption bands corresponding to the vibrations of specific functional groups.

Instrumentation:

  • FTIR spectrometer

Sample Preparation:

  • Thin Film: If the sample is an oil or low-melting solid, a small amount can be placed between two KBr or NaCl plates to create a thin film.

  • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) and press into a transparent pellet.

Data Acquisition:

  • Scan the sample over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (methoxy, methyl, methylene)
~2820 and ~2720C-H stretchAldehyde C-H (Fermi doublets)
~1685C=O stretchAromatic aldehyde C=O
~1600, ~1580, ~1500C=C stretchAromatic ring
~1260C-O stretchAryl ether
~1140C-O stretchAlkyl aryl ether

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Williamson Ether Synthesis Sample This compound Synthesis->Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR (Functional Group Analysis) Sample->FTIR HPLC HPLC (Purity Assay) Dissolution->HPLC GCMS GC-MS (Identification & Impurity Profile) Dissolution->GCMS NMR NMR (¹H & ¹³C for Structure Elucidation) Dissolution->NMR Purity Purity Assessment (Area %) HPLC->Purity Identification Structural Confirmation (Retention Time, Mass Spectrum) GCMS->Identification Structure Unambiguous Structure (Chemical Shifts, Coupling) NMR->Structure Functional_Groups Functional Group Confirmation (Vibrational Modes) FTIR->Functional_Groups

Caption: General workflow for the analytical characterization of the target compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available at: [Link]

Application Note: Structural Elucidation of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the molecular structure of organic compounds. This application note provides a comprehensive guide to the assignment of ¹H and ¹³C NMR spectra for 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a substituted aromatic ether aldehyde. The detailed structural elucidation of such molecules is critical in various fields, including medicinal chemistry, materials science, and fragrance development, where precise molecular architecture dictates function. This document offers a detailed protocol for NMR data acquisition and an in-depth analysis of the spectral features, grounded in the fundamental principles of chemical shift and spin-spin coupling.

The causality behind our experimental choices lies in the need for unambiguous structural confirmation. Standard one-dimensional ¹H and ¹³C NMR experiments are typically sufficient for a molecule of this complexity. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak for referencing.[1][2]

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. This is achieved through proper sample preparation, instrument setup, and data processing.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative purposes, a known amount of an internal standard like tetramethylsilane (TMS) can be added, though for routine structural confirmation, referencing to the residual solvent peak is common.[2]

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to cover the NMR coil (typically around 4-5 cm).

NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[3] Instrument-specific adjustments may be necessary.

¹H NMR Acquisition:

  • Pulse Program: A standard 30° or 45° pulse sequence (e.g., zg30) is typically used to balance signal intensity and quantitative accuracy.[4]

  • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.[5]

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

  • Acquisition Time: An acquisition time of 2-4 seconds provides good digital resolution.

  • Spectral Width: A spectral width of 0 to 12 ppm is appropriate for most organic molecules.[6]

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE).[7]

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.[5]

  • Relaxation Delay (d1): A 2-second relaxation delay is a good starting point.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically used.

  • Spectral Width: A spectral width of 0 to 220 ppm covers the chemical shift range of most organic carbons.[8]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis. For ¹H NMR, the residual CHCl₃ peak is set to δ 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at δ 77.16 ppm.[2]

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Perform peak picking on both spectra to identify the chemical shift of each signal.

¹H and ¹³C NMR Spectral Data

The following tables present the predicted NMR spectral assignments for this compound. These predictions are based on established chemical shift values for analogous functional groups and substitution patterns.[9][10][11][12]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

PeakChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
19.85s1HH-7 (Aldehyde)
27.45 - 7.30m5HH-2, H-6, H-3', H-4', H-5'
37.28d1HH-6'
47.15d1HH-5
55.18s2HH-8 (Benzylic CH₂)
63.92s3HH-11 (OCH₃)
72.35s3HH-10 (Ar-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PeakChemical Shift (δ, ppm)Assignment
1191.0C-7 (Aldehyde C=O)
2154.5C-4
3150.0C-3
4137.0C-1'
5135.0C-2'
6130.5C-6'
7129.5C-1
8128.8C-4'
9128.5C-5'
10126.5C-3'
11125.0C-6
12112.0C-2
13110.0C-5
1471.0C-8 (Benzylic CH₂)
1556.0C-11 (OCH₃)
1619.0C-10 (Ar-CH₃)

Spectral Analysis and Assignment

The structural assignment is based on the analysis of chemical shifts, integration values, and multiplicity patterns, which are influenced by the electronic environment of each nucleus.

¹H NMR Spectrum Analysis
  • Aldehyde Proton (H-7): A sharp singlet is predicted far downfield around δ 9.85 ppm.[13] This significant deshielding is characteristic of an aldehyde proton due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group.[14]

  • Aromatic Protons (H-2, H-5, H-6, H-3', H-4', H-5', H-6'): The aromatic region, typically between δ 6.5 and 8.5 ppm, is expected to be complex.[9]

    • The protons on the benzaldehyde ring (H-2, H-5, H-6) will exhibit splitting patterns dictated by their coupling with each other. H-2 is expected to be a doublet, H-6 a doublet of doublets, and H-5 a doublet.

    • The protons on the 2-methylbenzyl ring (H-3', H-4', H-5', H-6') will also show complex splitting. The presence of the methyl group at the C-2' position breaks the symmetry, leading to four distinct signals for these aromatic protons.

  • Benzylic Protons (H-8): A singlet is predicted around δ 5.18 ppm. These protons are deshielded by the adjacent oxygen atom and the aromatic ring. The integration value of 2H confirms the methylene group.

  • Methoxy Protons (H-11): A sharp singlet integrating to 3H is expected around δ 3.92 ppm, which is a characteristic chemical shift for a methoxy group attached to an aromatic ring.

  • Methyl Protons (H-10): A singlet integrating to 3H is predicted around δ 2.35 ppm. This is a typical chemical shift for a methyl group attached to an aromatic ring.[11]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C-7): The aldehyde carbonyl carbon is expected to be the most deshielded carbon, appearing around δ 191.0 ppm.[15]

  • Aromatic Carbons: The aromatic carbons typically resonate in the δ 110-160 ppm region.[10][16]

    • The carbons attached to oxygen atoms (C-3 and C-4) are expected to be the most deshielded among the ring carbons due to the electron-withdrawing inductive effect of oxygen.

    • The quaternary carbons (C-1, C-1', C-2') will generally have weaker signals compared to the protonated carbons.

  • Benzylic Carbon (C-8): The benzylic ether carbon is expected around δ 71.0 ppm.[17]

  • Methoxy Carbon (C-11): The methoxy carbon should appear around δ 56.0 ppm.

  • Methyl Carbon (C-10): The aromatic methyl carbon is predicted to be the most upfield signal, around δ 19.0 ppm.

Visualization of Molecular Structure and Workflow

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the general workflow for characterization.

cluster_mol This compound mol

Caption: Molecular structure of this compound.

cluster_workflow NMR Characterization Workflow A Sample Preparation (5-10 mg in CDCl3) B NMR Data Acquisition (1H and 13C Spectra) A->B Load Sample C Data Processing (FT, Phasing, Referencing) B->C Acquire FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Generate Spectra E Structural Elucidation & Assignment D->E Interpret Data

Caption: General workflow for NMR-based structural characterization.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR spectral assignment of this compound. The presented protocols for sample preparation, data acquisition, and processing are designed to yield high-quality, reproducible results. The in-depth analysis of the predicted spectra, based on established principles of NMR spectroscopy, serves as a valuable guide for researchers in confirming the structure of this and similar molecules. The combination of experimental rigor and theoretical understanding is paramount for the confident structural elucidation of novel compounds.

References

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Elucidation of the Mass Spectrometry Fragmentation Pattern of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde. As a complex aromatic aldehyde containing both methoxy and benzyloxy functionalities, its structural elucidation via mass spectrometry is a critical step in synthesis verification and metabolite identification. This document outlines the primary fragmentation pathways, explains the causal mechanisms behind the observed cleavages, and provides a robust protocol for acquiring high-quality mass spectra. The insights are grounded in established principles of mass spectrometry, targeting researchers, medicinal chemists, and drug development professionals who rely on precise molecular characterization.

Introduction and Theoretical Framework

This compound is a synthetic intermediate whose purity and identity are paramount for its use in pharmaceutical and materials science applications. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and structure of such compounds.[1] Under electron ionization (EI), an energetically unstable molecular ion is formed, which then undergoes a series of predictable dissociation reactions to yield fragment ions.[1][2] The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation of this specific molecule is governed by the interplay of its functional groups: the aromatic aldehyde, the methoxy substituent, and the benzyl ether linkage. The stability of the aromatic rings and the presence of heteroatoms dictate the most probable cleavage points. Key fragmentation mechanisms include:

  • Alpha (α)-Cleavage: Fission of bonds adjacent to a functional group, such as the carbonyl group in aldehydes.[3][4]

  • Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring within the benzyl ether moiety, leading to the formation of highly stable benzyl or tropylium cations.

  • Charge-Site Initiated Cleavage: Fragmentation initiated at the site of the radical cation, often the oxygen atoms in the ether and carbonyl groups.

Understanding these pathways allows for the confident identification of the molecule from its mass spectrum.

Predicted Fragmentation Pathways

The molecular formula of this compound is C₁₆H₁₆O₃, with a monoisotopic mass of 256.11 g/mol . Upon electron ionization, the molecular ion (M⁺•) is expected at m/z 256 . Due to the stable aromatic systems, this peak should be clearly observable.[5]

The most significant fragmentation events are predicted to be:

  • Benzylic C-O Bond Cleavage (Major Pathway): The most labile bond is the benzylic C-O bond of the ether linkage. Cleavage at this position is highly favored due to the formation of the very stable 2-methylbenzyl cation. This cation readily rearranges to the even more stable methyltropylium ion. This process will produce the base peak in the spectrum.

    • Fragment: 2-methylbenzyl cation ([C₈H₉]⁺)

    • m/z: 105

  • Aldehyde-Specific Cleavage: The aldehyde group undergoes characteristic fragmentation patterns.

    • Loss of a Hydrogen Radical (H•): Alpha-cleavage adjacent to the carbonyl group results in the loss of the aldehydic hydrogen, forming a stable acylium ion.[6][7] This [M-1]⁺ peak is a strong indicator of an aldehyde.

      • Fragment: [M-H]⁺

      • m/z: 255

    • Loss of Carbon Monoxide (CO): Following the initial loss of the 2-methylbenzyl group, the resulting phenoxy cation can lose the formyl group's CO.

      • Fragment: [M - C₈H₉ - CO]⁺

      • m/z: 123

  • Methoxy Group Fragmentation: The methoxy group can also participate in fragmentation, typically through the loss of a methyl radical.[8]

    • Loss of a Methyl Radical (•CH₃):

      • Fragment: [M-CH₃]⁺

      • m/z: 241

A summary of the primary predicted fragments is presented in Table 1.

Table 1: Predicted Key Fragments in the EI Mass Spectrum
m/z ValueProposed Structure/FormulaDescription of LossPredicted Intensity
256[C₁₆H₁₆O₃]⁺•Molecular Ion (M⁺•)Moderate
255[C₁₆H₁₅O₃]⁺Loss of H• from the aldehyde group ([M-1]⁺)Moderate to High
241[C₁₅H₁₃O₃]⁺Loss of •CH₃ from the methoxy group ([M-15]⁺)Low to Moderate
151[C₈H₇O₃]⁺Product of benzylic cleavage (loss of •C₈H₉)Moderate
105 [C₈H₉]⁺ 2-methylbenzyl cation (Benzylic cleavage) High (Base Peak)
91[C₇H₇]⁺Tropylium ion (from rearrangement of benzyl group)Moderate
77[C₆H₅]⁺Phenyl cation (from further fragmentation)Low to Moderate
Visualizing the Fragmentation Cascade

The logical relationship between the parent molecular ion and its primary fragments can be visualized. The diagram below illustrates the most probable fragmentation cascade, originating from the molecular ion at m/z 256.

Fragmentation_Pathway M Molecular Ion [C₁₆H₁₆O₃]⁺• m/z = 256 M_minus_1 [M-H]⁺ m/z = 255 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z = 241 M->M_minus_15 - •CH₃ BasePeak Base Peak 2-Methylbenzyl Cation [C₈H₉]⁺ m/z = 105 M->BasePeak - •C₈H₇O₃ Fragment151 Phenoxy Cation [C₈H₇O₃]⁺ m/z = 151 M->Fragment151 - •C₈H₉ Fragment91 Tropylium Ion [C₇H₇]⁺ m/z = 91 BasePeak->Fragment91 - CH₄

Caption: Predicted EI fragmentation pathway for this compound.

Protocol for Mass Spectrum Acquisition (GC-MS)

This protocol outlines a self-validating methodology for obtaining a high-fidelity EI mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust technique for volatile and semi-volatile compounds.

Sample Preparation

The causality behind this step is to ensure the sample is sufficiently dilute to prevent column overloading and pure enough that the resulting spectrum is clearly attributable to the target analyte.

  • Stock Solution: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 serial dilution of the stock solution with the same solvent to achieve a final concentration of 10 µg/mL. This concentration is typically ideal for modern GC-MS systems.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This removes any particulate matter that could block the injector.

Instrumentation and Parameters

The parameters below are selected to ensure good chromatographic separation from any residual solvents or impurities and to generate a standard, library-comparable 70 eV EI spectrum.

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume to avoid overloading.
Injector Temperature280 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (50:1 ratio)Prevents column overload and ensures sharp chromatographic peaks.
Carrier GasHelium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard, non-polar column suitable for a wide range of aromatic compounds.
Oven ProgramInitial 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold for 5 minProvides separation from early-eluting solvents and ensures the analyte elutes in a reasonable time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard method for creating reproducible fragmentation patterns.
Electron Energy70 eVIndustry standard for generating comparable library spectra.
Ion Source Temperature230 °CStandard temperature to prevent condensation while minimizing thermal degradation.
Quadrupole Temperature150 °CEnsures ion stability and transmission.
Mass Scan Rangem/z 40 - 450Covers the expected molecular ion and all significant fragments.
Solvent Delay3 minutesPrevents the high concentration of injection solvent from saturating the detector.
Experimental Workflow

The workflow from sample preparation to data analysis is a systematic process designed to ensure reproducibility and accuracy.

Workflow Prep 1. Sample Preparation (10 µg/mL in DCM) Inject 2. GC-MS Injection (1 µL, Split 50:1) Prep->Inject Separate 3. Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize 4. EI Ionization (70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole, m/z 40-450) Ionize->Analyze Detect 6. Data Acquisition (TIC and Mass Spectrum) Analyze->Detect Interpret 7. Data Interpretation (Identify M⁺• and Fragments) Detect->Interpret

Caption: Standard operating workflow for GC-MS analysis of the target compound.

Data Interpretation and Validation

A successful analysis is validated by the alignment of experimental data with theoretical predictions.

  • Total Ion Chromatogram (TIC): Examine the TIC for a single, sharp, and symmetrical peak at the expected retention time for the analyte. The absence of significant co-eluting peaks confirms the sample's purity.

  • Mass Spectrum Analysis: Extract the mass spectrum from the apex of the analyte's chromatographic peak.

    • Confirm the Molecular Ion: Identify the peak at m/z 256. Its presence confirms the molecular weight.

    • Identify the Base Peak: The most intense peak in the spectrum should correspond to the 2-methylbenzyl cation at m/z 105, validating the primary fragmentation pathway.

    • Corroborate Key Fragments: Locate the other predicted fragments from Table 1, such as m/z 255 ([M-H]⁺) and m/z 151. The consistent presence of these fragments provides a high degree of confidence in the structural assignment.

This protocol is self-validating because an incorrect compound or a significant impurity would fail to produce this specific constellation of a molecular ion and its characteristic fragments in the expected ratios.

Conclusion

The EI mass spectrum of this compound is characterized by a clear molecular ion peak at m/z 256 and a dominant base peak at m/z 105, resulting from a highly favorable benzylic cleavage. Secondary fragments arising from the aldehyde and methoxy groups further confirm the structure. The GC-MS protocol provided herein offers a reliable and reproducible method for acquiring a high-quality spectrum, enabling unambiguous identification critical for research and development activities.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

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  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Filges, U., & Grützmacher, H. F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680. Retrieved from [Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

  • ACS Publications. (2020). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

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Application Note: Elucidating the Molecular Architecture of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the qualitative analysis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a key intermediate in pharmaceutical synthesis, using Fourier-Transform Infrared (FTIR) spectroscopy. We delve into the theoretical underpinnings of vibrational spectroscopy to predict and interpret the characteristic absorption bands of the molecule's principal functional groups: the aromatic aldehyde, the methoxy ether, and the benzyloxy ether. Detailed, field-proven protocols for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR) are presented, emphasizing the rationale behind each step to ensure data integrity and reproducibility. This guide is designed for researchers, scientists, and drug development professionals seeking to unequivocally identify and characterize this compound, ensuring its purity and structural integrity throughout the synthetic process.

Introduction: The Significance of Structural Verification

This compound is a bespoke aromatic aldehyde derivative whose utility in medicinal chemistry and materials science is intrinsically linked to its precise molecular structure. The presence and specific arrangement of its functional groups—an aldehyde, a methoxy group, and a substituted benzyl ether moiety—govern its reactivity and, ultimately, its efficacy in downstream applications. Therefore, unambiguous structural confirmation is a critical checkpoint in any synthetic workflow involving this compound.

Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose. The principle of FTIR lies in the interaction of infrared radiation with a molecule, causing vibrations of its constituent bonds (stretching, bending, etc.). Each functional group possesses a unique set of vibrational modes that absorb infrared radiation at specific, characteristic frequencies (or wavenumbers). The resulting FTIR spectrum serves as a molecular "fingerprint," providing direct evidence for the presence or absence of key functional groups.

This document serves as a practical guide to leveraging FTIR spectroscopy for the routine and in-depth analysis of this compound.

Predicted FTIR Spectrum: A Vibrational Roadmap

Before acquiring an experimental spectrum, a theoretical prediction based on the known vibrational frequencies of constituent functional groups provides a valuable analytical framework. For this compound, we anticipate characteristic absorption bands corresponding to its aldehyde, ether, aromatic, and aliphatic moieties.

The Aldehyde Group (-CHO)

The aldehyde functional group is distinguished by two highly characteristic vibrational modes:

  • C=O Stretching: The carbonyl (C=O) bond of an aromatic aldehyde exhibits a strong, sharp absorption band. Due to conjugation with the benzene ring, this peak is expected at a slightly lower wavenumber compared to aliphatic aldehydes, typically in the range of 1710-1685 cm⁻¹ .[1][2][3] This is one of the most intense and easily identifiable peaks in the spectrum.

  • Aldehydic C-H Stretching: The C-H bond of the aldehyde group gives rise to a unique set of stretches that are invaluable for confirming its presence. Look for one or two moderate-intensity peaks in the region of 2830-2695 cm⁻¹ .[1][2][4] A particularly diagnostic peak often appears around 2720 cm⁻¹ , sometimes as a shoulder on the aliphatic C-H stretching bands.[1]

The Ether Linkages (C-O-C)

The molecule contains two distinct ether linkages: a methoxy group (-OCH₃) attached to the aromatic ring and a benzyl ether group (-O-CH₂-Ar).

  • Asymmetric C-O-C Stretching: Aromatic ethers, like the methoxy and benzyloxy groups in our molecule, typically display a strong, prominent absorption band corresponding to the asymmetric C-O-C stretch. This peak is anticipated in the 1300-1200 cm⁻¹ region.[5]

  • Symmetric C-O-C Stretching: A second, often less intense, peak corresponding to the symmetric C-O-C stretch is expected in the 1050-1010 cm⁻¹ range for mixed alkyl-aryl ethers.[5] The characteristic absorption for ether groups is generally found between 1000 and 1300 cm⁻¹.[6][7]

The Aromatic Rings

Both the benzaldehyde and the benzyl moieties are aromatic, giving rise to several characteristic absorptions:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene rings will produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[8]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene rings results in a series of sharp, medium-to-weak absorptions in the 1625-1440 cm⁻¹ range.[8]

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong absorption bands in the "fingerprint region" below 900 cm⁻¹. The precise positions of these bands are dependent on the number and location of the substituents.

Aliphatic Groups (-CH₃ and -CH₂-)

The molecule contains a methyl group on the benzyl ring and a methylene bridge in the benzyl ether linkage.

  • Aliphatic C-H Stretching: The stretching vibrations of these C-H bonds will appear as sharp peaks in the region of 3000-2850 cm⁻¹ . Specifically, asymmetric and symmetric stretches for methyl (-CH₃) and methylene (-CH₂) groups can be resolved.

  • Aliphatic C-H Bending: Bending vibrations (scissoring, rocking) for the methyl and methylene groups will be present in the 1470-1370 cm⁻¹ region.

Experimental Protocols

The choice of sampling technique depends on the physical state of the sample and the desired analytical outcome. For a solid compound like this compound, both the KBr pellet method and ATR-FTIR are highly suitable.[9][10]

Workflow for FTIR Analysis

The general workflow from sample receipt to final data interpretation is outlined below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Sample of 4-Methoxy-3- [(2-methylbenzyl)oxy]benzaldehyde Prep_Choice Choose Method: KBr or ATR Sample->Prep_Choice KBr_Prep Protocol A: KBr Pellet Preparation Prep_Choice->KBr_Prep Solid ATR_Prep Protocol B: ATR Sample Preparation Prep_Choice->ATR_Prep Solid/Liquid FTIR FTIR Spectrometer KBr_Prep->FTIR ATR_Prep->FTIR Acquire Acquire Spectrum (e.g., 4000-400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) FTIR->Acquire Process Process Spectrum (Baseline Correction, Normalization) Acquire->Process Interpret Interpret Spectrum & Identify Functional Groups Process->Interpret Report Generate Report Interpret->Report

Caption: General workflow for FTIR analysis.

Protocol A: KBr Pellet Method

This classic transmission method provides high-quality spectra for solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize scattering of the IR beam.

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (optional, for drying KBr)

Procedure:

  • Drying: Gently heat the KBr powder under an infrared lamp for several hours or in a drying oven to remove any adsorbed water, which shows a very broad absorption in the IR spectrum and can obscure key peaks.

  • Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of the dried KBr into the agate mortar.[11]

  • Mixing & Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogenous powder is obtained. The quality of the final pellet is directly proportional to the homogeneity of this mixture.

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a translucent or transparent pellet.[11] A transparent pellet indicates good sample dispersion and minimal light scattering.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum with an empty sample compartment. This is crucial to account for atmospheric CO₂ and water vapor, as well as the instrumental response.

  • Sample Spectrum Collection: Acquire the sample spectrum. A typical setting is a scan range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[12]

  • Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) followed by distilled water and ensure they are completely dry before the next use.

Protocol B: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.[10][13] It works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.[13]

Materials:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound (a small amount on the tip of a spatula)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with a volatile solvent like isopropanol to clean the crystal surface.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This will ratio out the absorbances of the crystal and the atmosphere.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.[11]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.[11]

  • Sample Spectrum Collection: Acquire the sample spectrum using similar instrument parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a solvent-moistened wipe.

Data Interpretation and Summary

The acquired spectrum should be baseline-corrected and normalized for clear presentation. The key is to correlate the observed absorption bands with the predicted vibrational frequencies for each functional group.

Table 1: Summary of Expected Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium, Sharp
3000 - 2850Aliphatic (CH₃, CH₂) C-H StretchMedium, Sharp
~2830 & ~2720Aldehyde C-H Stretch (Fermi Resonance Doublet)Medium to Weak, Sharp
1710 - 1685Aromatic Aldehyde C=O StretchStrong, Sharp
1625 - 1440Aromatic C=C Ring StretchMedium to Weak, Sharp
1470 - 1370Aliphatic (CH₃, CH₂) C-H BendMedium
1300 - 1200Aryl Ether Asymmetric C-O-C StretchStrong
1050 - 1010Aryl-Alkyl Ether Symmetric C-O-C StretchMedium
Below 900Aromatic C-H Out-of-Plane BendStrong

Conclusion

FTIR spectroscopy provides an exceptionally powerful and efficient method for the structural verification of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality, reproducible spectra. The correlation of the observed absorption bands with the characteristic frequencies of the aldehyde, ether, aromatic, and aliphatic moieties, as summarized in this note, allows for confident identification and quality assessment of this important synthetic intermediate. This analytical rigor is fundamental to ensuring the success of subsequent research and development activities.

References

  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. (2023). MDPI. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Department of Chemistry and Biochemistry, NIU. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Madejova, J., & Palkova, H. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Bulgakova, R. A., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-185. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Firdaus, M., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 13(1), 1-7. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(9), 14-21. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy, 32(5), 22-27. Retrieved from [Link]

  • Fun, H. K., et al. (2008). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Retrieved from [Link]

  • Krivoguz, Y., & Makarenko, O. A. (2021). Specific features of free-radical grafting of trans-ethylene-1,2-dicarboxylic acid onto HDPE/EPDM blends in twin-screw extruder and rheological properties of the obtained products. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]

  • O'Grady, D. V., et al. (2001). At the solid/liquid interface: FTIR/ATR--the tool of choice. Journal of Colloid and Interface Science, 242(1), 221-228. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Pistarà, V., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 51(40), 13094–13101. Retrieved from [Link]

  • Borvay, E. H., et al. (2022). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 24(2), 1013-1020. Retrieved from [Link]

  • All 'Bout Chemistry. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube. Retrieved from [Link]

  • Sparks, D. E., & Williams, K. R. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 93(7), 1297–1301. Retrieved from [Link]

  • Tully, D. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

  • Karimi, B., et al. (2020). Application of novel metal–organic framework [Zr-UiO-66-PDC-SO3H]FeCl4 in the synthesis of dihydrobenzo[g]pyrimido[4,5-b]quinoline derivatives. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). ATR-FTIR. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the systematic development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde. This molecule is a complex benzaldehyde derivative with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. Ensuring its purity is paramount for the quality and safety of downstream products. The developed method is demonstrated to be specific, accurate, precise, and robust, capable of separating the main component from process-related impurities and degradation products generated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Introduction and Rationale

This compound is a poly-substituted aromatic aldehyde. Its molecular structure, featuring an aldehyde group, a benzyl ether linkage, and methoxy substitution, presents multiple sites susceptible to chemical degradation, such as oxidation and hydrolysis. Therefore, a robust analytical method is required not only to quantify the purity of the bulk substance but also to detect and quantify any potential impurities and degradants. High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for assessing drug product stability and purity.[1][2]

The primary objective of this work was to develop a single, efficient RP-HPLC method that is "stability-indicating." A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3][4] This is achieved by intentionally degrading the sample under harsh conditions—a process known as forced degradation or stress testing—to ensure the analytical method can resolve the API from any newly formed peaks.[5]

Analyte Properties & Chromatographic Strategy

2.1. Physicochemical Characteristics

  • Structure:

    
    
    
  • Molecular Formula: C₁₆H₁₆O₃

  • Molecular Weight: 272.30 g/mol

  • Chromatographic Profile: The molecule is moderately nonpolar due to its aromatic rings and ether linkage, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[6] The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.[2]

  • UV Absorbance: The conjugated system of the benzaldehyde moiety provides strong chromophores, allowing for sensitive detection using a UV detector. Based on structurally similar compounds like 4-methoxybenzaldehyde, a strong absorbance is expected in the 250-300 nm range.[7]

2.2. Rationale for Method Selection

The selection of a gradient RP-HPLC method with UV detection is a strategic choice grounded in established analytical principles:

  • Reversed-Phase (RP) Mode: RP-HPLC is the most widely used mode in pharmaceutical analysis for its robustness, reproducibility, and broad applicability to molecules with moderate to low polarity. A C18 (octadecylsilane) stationary phase was chosen as the starting point due to its high hydrophobicity and versatile separation capabilities for a wide range of compounds.

  • Gradient Elution: For a purity method, it is crucial to elute not only the main peak but also any potential impurities, which may have a wide range of polarities. A gradient elution, where the mobile phase composition is changed over time, is ideal for separating compounds with different hydrophobicities in a single run and provides higher peak capacity compared to isocratic elution.[8]

  • UV Detection: Diode Array Detection (DAD) or Photodiode Array (PDA) detection is preferred. It not only quantifies the analyte at a specific wavelength but also provides spectral data across a range, which is invaluable for peak purity assessment and for identifying the optimal detection wavelength for all components.

Method Development and Optimization Workflow

The development process followed a systematic, multi-step approach to ensure the final method was robust and fit for purpose. This workflow is designed to efficiently screen for optimal conditions and confirm the method's ability to separate all relevant species.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation A Define Analytical Target Profile (ATP) (Purity, Stability-Indicating) B Select Column & Mobile Phase (C18, ACN/H2O, MeOH/H2O) A->B C Run Generic Gradient (e.g., 5-95% Organic over 30 min) B->C D Select Detection Wavelength (Scan 200-400 nm, select λmax) C->D E Optimize Gradient Slope & Time D->E Initial Results F Evaluate Mobile Phase pH (If needed for ionizable impurities) E->F G Fine-tune Flow Rate & Temperature F->G H Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) G->H Optimized Method I Confirm Peak Purity & Resolution (Rs > 2.0 between critical pairs) H->I J Validate Method per ICH Q2(R2) (Specificity, Linearity, Accuracy, etc.) I->J

Caption: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocols

4.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD/PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or 18.2 MΩ·cm), Formic acid (reagent grade), Hydrochloric acid (reagent grade), Sodium hydroxide (reagent grade), Hydrogen peroxide (30%, reagent grade).

  • Reference Standard: this compound (purity >99.5%).

4.2. Final Optimized Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

4.3. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4.4. System Suitability Testing (SST) Protocol

Before sample analysis, the system's performance is verified by making five replicate injections of the standard solution. The acceptance criteria must be met before proceeding.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 5000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Forced Degradation Studies: Establishing the Stability-Indicating Nature

Forced degradation studies are the cornerstone of developing a stability-indicating method.[9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products can be detected and resolved from the parent peak.[10]

5.1. Stress Conditions Protocol

  • Acid Hydrolysis: Dissolve the sample in diluent containing 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Dissolve the sample in diluent containing 0.1 N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% hydrogen peroxide. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid sample to 80°C in a dry oven for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[11]

A control sample (unstressed) is analyzed alongside the stressed samples to calculate the percentage of degradation and to aid in peak tracking.

5.2. Potential Degradation Pathways

The molecular structure suggests two primary points of lability: the aldehyde functional group and the benzyl ether linkage.

DegradationPathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Acid/Base Hydrolysis Analyte This compound Deg1 4-Methoxy-3-[(2-methylbenzyl)oxy]benzoic Acid Analyte->Deg1 [O] Deg2 Vanillin Analyte->Deg2 H⁺/OH⁻ (Ether Cleavage) Deg3 2-Methylbenzyl Alcohol Analyte->Deg3 H⁺/OH⁻ (Ether Cleavage)

Caption: Plausible Degradation Pathways Under Stress Conditions.

The developed HPLC method must demonstrate baseline resolution (Rs > 2.0) between the main analyte peak and all major degradation product peaks, proving its specificity.

Method Validation Protocol

The method was validated according to the revised ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[12][13]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity of the analyte in the presence of impurities/degradants using a DAD detector.No interference at the analyte's retention time. Peak purity angle < peak purity threshold. Baseline resolution (Rs > 2.0) between analyte and adjacent peaks.
Linearity Analyze five solutions ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., LOQ, 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy Perform recovery studies by spiking the sample matrix with the reference standard at three levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses of the same sample at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day with a different instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Range The range is confirmed by the linearity, accuracy, and precision data.The method is acceptable over the established range (LOQ to 150% of test concentration).
LOQ/LOD Determined based on the signal-to-noise ratio method (S/N of 10 for LOQ, S/N of 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.LOQ should be precisely and accurately quantifiable.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%) and assess the impact on SST results.SST criteria must be met under all varied conditions. No significant change in results.

Conclusion

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity analysis of this compound. The method effectively separates the main compound from its process-related impurities and degradation products formed under various stress conditions. This comprehensive protocol provides a reliable tool for quality control and stability assessment, ensuring the integrity of this key chemical intermediate for its intended use in research and development.

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Bhusnure, O. G., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Sharma, G., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmacy Research. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. [Link]

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Synthesis of Novel Schiff Bases: Application Notes for 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone in the synthesis of a vast array of organic compounds. First reported in 1864 by Hugo Schiff, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their significance in medicinal chemistry and drug development cannot be overstated. The imine linkage is crucial for the biological activities exhibited by many Schiff bases, which include antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[3] Furthermore, Schiff bases are pivotal as intermediates in organic synthesis and as ligands in coordination chemistry, where their complexation with metal ions can enhance their therapeutic efficacy.[2][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specialized aromatic aldehyde, 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde , in the synthesis of novel Schiff bases. We will delve into the rationale behind the use of this particular starting material, provide a comprehensive synthetic protocol, and outline the necessary characterization techniques.

The Strategic Advantage of this compound

The structure of this compound is strategically designed for the synthesis of complex molecules. It is a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and important bio-sourced building block.[5][6] The key modification is the protection of the phenolic hydroxyl group with a 2-methylbenzyl ether.

Why the 2-Methylbenzyl Protecting Group?

In multi-step organic synthesis, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions.[7][8] The hydroxyl group of vanillin is acidic and can interfere with various reactions. The use of a benzyl group as a protecting group for alcohols is a well-established strategy in organic synthesis due to the formation of a stable benzyl ether.[4][7][9]

The 2-methyl substitution on the benzyl group offers nuanced advantages:

  • Stability: The benzyl ether linkage is robust and stable under a wide range of reaction conditions, including mildly acidic or basic environments, which might cleave other types of protecting groups.[7]

  • Selective Cleavage: A significant advantage of benzyl protecting groups is their selective removal under mild conditions through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the benzylic carbon-oxygen bond.[3][7] This allows for the deprotection of the hydroxyl group at a later, strategic point in a synthetic pathway without disturbing other sensitive functionalities in the molecule.

This strategic protection allows for the selective reaction of the aldehyde group to form the Schiff base, while preserving the hydroxyl functionality for subsequent transformations, such as the introduction of other functional groups or for its role in the biological activity of the final compound.

Synthesis of this compound

The first step is the synthesis of the starting aldehyde. This is typically achieved through a Williamson ether synthesis, a reliable method for forming ethers.[3]

Protocol 1: Synthesis of this compound

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of vanillin (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 2-methylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Application Protocol: Synthesis of Schiff Bases

The following protocol outlines a general and adaptable method for the synthesis of Schiff bases from this compound and a primary amine.

Protocol 2: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • A primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • To this solution, add an equimolar amount (1.0 eq) of the desired primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure Schiff base.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following spectroscopic techniques are routinely employed.

Technique Expected Observations
Infrared (IR) Spectroscopy Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Appearance of a characteristic singlet in the region of δ 8.0-9.0 ppm corresponding to the proton of the azomethine group (-CH=N-). Signals corresponding to the aromatic and aliphatic protons of the aldehyde and amine moieties will also be present.
¹³C NMR: Appearance of a signal in the region of δ 150-165 ppm corresponding to the carbon of the azomethine group (-CH=N-).
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.

Visualization of the Synthetic Workflow

The synthesis of Schiff bases from this compound can be visualized as a two-stage process.

Synthesis_Workflow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Schiff Base Formation cluster_2 Characterization Vanillin Vanillin ProtectedAldehyde This compound Vanillin->ProtectedAldehyde Williamson Ether Synthesis (K₂CO₃, Acetone) BenzylChloride 2-Methylbenzyl chloride BenzylChloride->ProtectedAldehyde SchiffBase Schiff Base ProtectedAldehyde->SchiffBase Condensation Reaction (Ethanol, Acetic Acid) PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->SchiffBase Characterization IR, NMR, Mass Spec SchiffBase->Characterization

Caption: Workflow for the synthesis and characterization of Schiff bases.

Reaction Mechanism: Formation of the Azomethine Linkage

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the aldehyde's carbonyl carbon.

Sources

Application Notes & Protocols: 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a functionalized aromatic aldehyde, and its application as a pivotal precursor in the synthesis of diverse heterocyclic compounds. We present detailed, field-proven protocols for the synthesis of the precursor itself, followed by its conversion into medicinally relevant quinazoline, benzimidazole, and 1,3,4-oxadiazole derivatives. The causality behind experimental choices, mechanistic insights, and self-validating characterization steps are elucidated to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, prized for the reactivity of the aldehyde functional group which allows for a vast array of chemical transformations. The specific substitution pattern on the aromatic ring dictates the electronic and steric properties of the molecule, enabling the targeted synthesis of complex structures with tailored biological activities. This compound is a strategically designed precursor. The methoxy group at the C4 position and the bulky, sterically hindered 2-methylbenzyloxy group at the C3 position provide a unique scaffold that can impart specific pharmacological properties to the resulting heterocyclic systems. This guide explores its potential, offering robust protocols for its use in constructing key heterocyclic families known for their therapeutic importance.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is most reliably achieved via a Williamson ether synthesis, a classic and efficient method for forming ether linkages.[1] This reaction involves the deprotonation of a phenol followed by its nucleophilic attack on an alkyl halide.

Synthetic Workflow

The overall transformation involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-methylbenzyl chloride in the presence of a weak base and a suitable solvent.

SynthesisWorkflow Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Reagents + 2-Methylbenzyl chloride + K₂CO₃ + DMF Vanillin->Reagents Product This compound Reagents->Product Williamson Ether Synthesis (Reflux, 80-90°C)

Caption: Workflow for the synthesis of the target precursor.

Detailed Experimental Protocol

Materials & Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 2-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 10 mL per gram of vanillin).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-methylbenzyl chloride (1.1 eq.) to the mixture dropwise.

  • Heat the reaction mixture to 80-90°C and maintain under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (approx. 50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a white or off-white solid.

Rationale and Mechanistic Insight

The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion, but not so strong as to cause unwanted side reactions. DMF is an ideal polar aprotic solvent as it readily dissolves the reactants and effectively solvates the potassium cations, leaving the phenoxide anion free to participate in the Sₙ2 reaction with 2-methylbenzyl chloride. The 2-methyl group on the benzyl chloride introduces slight steric hindrance, necessitating elevated temperatures to ensure a reasonable reaction rate.

Precursor Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value / Observation
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~9.8 (s, 1H, -CHO), 7.4-7.2 (m, Ar-H), 5.2 (s, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃). (Note: Exact shifts may vary).
¹³C NMR (CDCl₃, 100 MHz) δ ~191 (C=O), signals in the aromatic region (110-160), ~71 (-OCH₂-), ~56 (-OCH₃), ~19 (Ar-CH₃).
IR (KBr, cm⁻¹) ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1260, 1020 (C-O ether stretch).
Mass Spec (ESI-MS) m/z 257.1 [M+H]⁺, 279.1 [M+Na]⁺.

Application in Heterocyclic Synthesis

The aldehyde functionality of the precursor is the key handle for its elaboration into various heterocyclic systems through condensation and cyclization reactions.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer properties.[2] A common synthetic route involves the reaction of an aldehyde with a 2-aminobenzamide or related compound.[3][4]

QuinazolineSynthesis Precursor Precursor Aldehyde Reagents + 2-Aminobenzamide + Catalyst (e.g., I₂) + Oxidant (e.g., O₂) Precursor->Reagents Product Substituted Quinazoline Reagents->Product Condensation & Oxidative Cyclization

Caption: General scheme for quinazoline synthesis.

Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), 2-aminobenzamide (1.0 eq.), and a catalytic amount of iodine (I₂) (0.1 eq.) in a suitable solvent such as DMSO.

  • Heat the mixture to 100-120°C and bubble air or oxygen through the solution.

  • Monitor the reaction via TLC. The reaction typically completes in 8-12 hours.

  • Upon completion, cool the mixture and quench with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the desired quinazoline derivative.

Rationale & Self-Validation: This reaction proceeds through the initial formation of a Schiff base (imine) between the aldehyde and the aniline amine of 2-aminobenzamide. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The final step is an oxidative aromatization to form the stable quinazoline ring, facilitated by the iodine/oxygen system. Successful synthesis is confirmed by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a new quinazoline proton signal in the ¹H NMR spectrum, along with the expected molecular ion peak in the mass spectrum.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are another critical heterocyclic motif found in numerous pharmaceuticals.[5] The Phillips-Ladenburg synthesis provides a direct route from an aldehyde and an o-phenylenediamine.[6][7]

BenzimidazoleSynthesis Precursor Precursor Aldehyde Reagents + o-Phenylenediamine + Oxidant (e.g., NaHSO₃) + Solvent (e.g., EtOH/H₂O) Precursor->Reagents Product Substituted Benzimidazole Reagents->Product Reductive Condensation

Caption: General scheme for benzimidazole synthesis.

Protocol:

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium bisulfite (NaHSO₃) (1.2 eq.) and stir for 20 minutes to form the bisulfite adduct.

  • Add o-phenylenediamine (1.0 eq.) to the mixture.

  • Reflux the reaction mixture for 3-4 hours. A precipitate should form.

  • Cool the mixture, filter the solid precipitate, and wash thoroughly with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Rationale & Self-Validation: The reaction begins with the condensation of the aldehyde and one of the amino groups of the o-phenylenediamine to form a Schiff base intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized dihydrobenzimidazole intermediate. An in-situ oxidation (or disproportionation) event then occurs to aromatize the ring to the final stable benzimidazole product. Sodium bisulfite is often used as a mild oxidant in this context. Characterization will show the loss of the aldehyde proton and the appearance of a broad N-H proton signal in the ¹H NMR spectrum, confirming cyclization.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are five-membered heterocycles known for a wide range of pharmacological activities.[8][9] Their synthesis from an aldehyde is a multi-step process, typically proceeding through a hydrazone and a hydrazide intermediate.

OxadiazoleSynthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization Precursor Precursor Aldehyde Hydrazone Hydrazone Intermediate Precursor->Hydrazone + Hydrazine Hydrate Hydrazone_ref Hydrazone Intermediate Hydrazide Hydrazide Intermediate Hydrazone_ref->Hydrazide + Acylating Agent Hydrazide_ref Hydrazide Intermediate Product Substituted 1,3,4-Oxadiazole Hydrazide_ref->Product + Dehydrating Agent (e.g., POCl₃)

Caption: Multi-step workflow for 1,3,4-oxadiazole synthesis.

Protocol (Illustrative Three-Step Process):

Step A: Hydrazone Formation

  • Dissolve this compound (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O) (1.5 eq.) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours. The product often precipitates upon cooling.

  • Filter the solid, wash with cold ethanol, and dry to yield the corresponding hydrazone.

Step B: Formation of N-Acylhydrazone (Hydrazide)

  • Suspend the hydrazone (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (1.2 eq.).

  • Cool the mixture in an ice bath and slowly add an acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work up the reaction by washing with water and brine, then dry and concentrate to get the N-acylhydrazone.

Step C: Oxidative Cyclization to 1,3,4-Oxadiazole

  • Dissolve the N-acylhydrazone (1.0 eq.) in a dehydrating/oxidizing agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-5 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice to decompose the excess reagent.

  • Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent.

  • Purify by column chromatography or recrystallization.

Rationale & Self-Validation: This sequence builds the necessary framework for the oxadiazole ring. The initial hydrazone formation is a standard condensation reaction.[10] Acylation protects one nitrogen and introduces the second substituent for the final ring. The final step is a dehydrative cyclization, a common method for forming the stable, aromatic 1,3,4-oxadiazole ring.[11] Successful synthesis is validated at each step, culminating in a final product whose ¹H NMR spectrum lacks both the aldehyde and hydrazone protons, showing only the aromatic and substituent signals characteristic of the target molecule.

Safety and Handling

Standard laboratory safety precautions should be observed when handling all chemicals mentioned. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reagents like 2-methylbenzyl chloride, phosphorus oxychloride, and hydrazine hydrate are corrosive and/or toxic and should be handled with extreme care.

Conclusion

This compound serves as a highly effective and versatile precursor for constructing a variety of medicinally important heterocyclic scaffolds. The protocols detailed herein provide robust and reproducible methods for its application in the synthesis of quinazolines, benzimidazoles, and 1,3,4-oxadiazoles. The strategic placement of the methoxy and bulky benzyloxy substituents offers a unique starting point for generating novel compound libraries for drug discovery and development.

References

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  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. Available at: [Link]

  • University of Benghazi. (2022). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology. Available at: [Link]

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  • University of Thi-Qar Journal of Science. (2020). Synthesis and Optical Studies of the 3,4-dimethoxy Benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]Hydrazone Metal Complexes. University of Thi-Qar Journal of Science. Available at: [Link]

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The Art and Science of a Novel Fragrance Ingredient: Application of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde in Perfumery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a molecule poised to make a significant impact in the world of fragrance. We will delve into its synthesis, characterization, and perhaps most importantly, its application in creating sophisticated and alluring scents. This document is intended for researchers, scientists, and fragrance development professionals who are seeking to expand their palette of aromatic ingredients.

Introduction: The Allure of Substituted Benzaldehydes

Aromatic aldehydes have long been cornerstones of the perfumer's organ. Benzaldehyde, with its characteristic bitter almond and cherry facets, is a classic example.[1][2] By strategically modifying the benzaldehyde scaffold, we can unlock a universe of new olfactory experiences. The subject of this guide, this compound, is a testament to this principle. The introduction of a 2-methylbenzyl ether group at the 3-position of vanillin's core structure is anticipated to yield a fragrance ingredient with a unique and complex character, blending the familiar warmth of vanilla with novel woody and spicy nuances.

Synthesis of this compound: A Modern Take on a Classic Reaction

The most direct and efficient route to synthesizing this compound is through the Williamson ether synthesis. This venerable SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3][4][5] In our case, we will be reacting the phenoxide of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-methylbenzyl chloride.

Reaction Scheme:

G vanillin Vanillin phenoxide Vanillin Phenoxide vanillin->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide product This compound phenoxide->product SN2 Attack methylbenzyl_chloride 2-Methylbenzyl Chloride methylbenzyl_chloride->product salt Salt (e.g., KCl)

Caption: Williamson Ether Synthesis of the Target Molecule.

Experimental Protocol: Synthesis and Purification

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds.

Materials and Equipment:

Reagent/EquipmentPurpose
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Starting material
2-Methylbenzyl chlorideAlkylating agent
Potassium carbonate (anhydrous)Base
Acetone (anhydrous)Solvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and stir barFor efficient mixing
Heating mantleFor controlled heating
Rotary evaporatorFor solvent removal
Separatory funnelFor liquid-liquid extraction
Diethyl etherExtraction solvent
Sodium hydroxide solution (5%)For washing
Brine (saturated NaCl solution)For washing
Anhydrous magnesium sulfateDrying agent
Silica gelFor column chromatography
Hexane and Ethyl acetateEluents for chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillin (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10 mL per gram of vanillin).

  • Addition of Alkylating Agent: While stirring the mixture, add 2-methylbenzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash the organic layer successively with 5% sodium hydroxide solution (2 x 30 mL) to remove any unreacted vanillin, followed by water (2 x 30 mL), and finally with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. Combine the fractions containing the pure product and remove the solvent to obtain this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The following are the expected spectroscopic data based on the analysis of structurally related compounds.

Predicted Spectroscopic Data:
TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons of both rings, the benzylic methylene protons (~5.1 ppm), the methoxy protons (~3.9 ppm), and the methyl protons on the benzyl ring (~2.4 ppm).
¹³C NMR Signals for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, the benzylic methylene carbon (~70 ppm), the methoxy carbon (~56 ppm), and the methyl carbon (~19 ppm).
FT-IR Characteristic peaks for the aldehyde C=O stretch (~1685 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), C-O ether stretches (~1270 and 1140 cm⁻¹), and C-H stretches.[7][8]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of the 2-methylbenzyl group and other characteristic fragments.[9][10]

Application in Fragrance Synthesis: Crafting a Unique Olfactory Signature

The true value of this compound lies in its potential to create novel and captivating fragrances.

Olfactory Profile: A Symphony of Warmth and Spice

Based on its structure, we can predict a complex and appealing olfactory profile:

  • Top Notes: A subtle, sweet, and slightly spicy initial impression.

  • Heart Notes: The core of the fragrance is expected to be a warm, woody, and slightly powdery character, with hints of almond and cherry reminiscent of benzaldehyde.[1][11] The presence of the ortho-methyl group on the benzyl ring could introduce a subtle phenolic and leathery nuance.

  • Base Notes: A long-lasting, creamy, and vanillic sweetness, anchored by the woody and spicy elements. Woody notes are known to provide depth and longevity to a fragrance.[12][13][14]

This unique combination of woody, spicy, and gourmand notes makes it an excellent candidate for a variety of fragrance families, particularly in Woody Spicy and Oriental compositions.[7][12]

Application in Fragrance Accords: A Perfumer's Workflow

The following diagram illustrates a logical workflow for incorporating a new fragrance ingredient like this compound into a fragrance formulation.

G A 1. Olfactory Evaluation of Pure Compound B 2. Creation of a Simple Accord (e.g., with a floral or citrus note) A->B C 3. Incorporation into a More Complex Fragrance Base B->C D 4. Evaluation of Performance and Stability C->D E 5. Fine-tuning and Final Formulation D->E

Caption: Workflow for Fragrance Formulation.

Protocol for Fragrance Accord Development

Objective: To evaluate the olfactory contribution of this compound in a simple fragrance accord.

Materials:

  • 10% solution of this compound in perfumer's alcohol (ethanol).

  • 10% solutions of other fragrance ingredients (e.g., Linalool for a floral note, Sandalwood oil for a woody note, Bergamot oil for a citrus note).

  • Perfumer's alcohol (ethanol) as a diluent.

  • Glass droppers or pipettes.

  • Small glass vials for blending.

  • Fragrance testing strips.

Procedure:

  • Initial Evaluation: Dip a fragrance testing strip into the 10% solution of the target molecule. Evaluate the odor profile at different time intervals (top, middle, and base notes).

  • Simple Accord Creation: In a small glass vial, create a simple two-component accord. For example:

    • Woody-Spicy Floral: 2 parts this compound solution + 1 part Linalool solution.

    • Woody-Spicy Citrus: 1 part this compound solution + 2 parts Bergamot oil solution.

  • Blending and Maturation: Gently swirl the vial to mix the components. Allow the blend to mature for at least 24 hours.

  • Evaluation of the Accord: Dip a clean fragrance testing strip into the matured accord and evaluate the combined scent profile. Note how the target molecule interacts with the other ingredient and whether it enhances, modifies, or dominates the overall scent.

  • Expansion to a More Complex Base: Based on the results of the simple accord, the new molecule can be incorporated into a more complex fragrance base, such as a classic Fougère or Chypre, to assess its performance in a complete fragrance structure.

Conclusion

This compound represents an exciting new frontier in fragrance chemistry. Its synthesis via the robust Williamson ether reaction is straightforward, and its predicted olfactory profile suggests a versatile ingredient with the potential to add warmth, depth, and a unique woody-spicy character to a wide range of perfume compositions. The protocols and application notes provided in this guide offer a solid foundation for researchers and perfumers to explore the full potential of this promising new aromatic molecule.

References

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  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube. Retrieved from [Link]

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Troubleshooting & Optimization

Optimization of reaction conditions for 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of this synthesis, which typically proceeds via a Williamson ether synthesis.

The reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-methylbenzyl halide (chloride or bromide) in the presence of a base. While conceptually straightforward, achieving high yield and purity requires careful control of several reaction parameters.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Low or No Product Yield

Question: I am experiencing very low to no yield of the desired ether product. What are the likely causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors related to the SN2 mechanism of the Williamson ether synthesis.[1][2]

  • Incomplete Deprotonation of Vanillin: The reaction requires the formation of the phenoxide ion from vanillin, which then acts as the nucleophile.[3][4] If the base is not strong enough or is used in insufficient quantity, the concentration of the reactive phenoxide will be too low for the reaction to proceed efficiently.[1]

    • Solution: Vanillin's phenolic proton is relatively acidic. Use a suitable base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[2][5] Ensure you use at least one molar equivalent of the base. For more robust deprotonation, a stronger base like sodium hydride (NaH) can be used, but this requires anhydrous conditions.[2][6]

  • Poor Quality of Reagents:

    • Solution: Ensure the vanillin is pure and dry. The 2-methylbenzyl halide should be free of significant impurities, especially the corresponding alcohol, which can consume the base. Always use dry (anhydrous) solvents, as water can hydrolyze the alkyl halide and interfere with the phenoxide formation.[7]

  • Suboptimal Reaction Temperature:

    • Solution: The reaction rate is temperature-dependent. However, excessively high temperatures can promote side reactions.[1][5] A good starting point is to run the reaction at a moderately elevated temperature, such as 50-100 °C, and monitor the progress by Thin Layer Chromatography (TLC).[5]

  • Insufficient Reaction Time:

    • Solution: SN2 reactions can sometimes be slow.[8] Ensure the reaction is allowed to run to completion. Typical reaction times can range from 1 to 8 hours.[5] Monitor the disappearance of the starting materials via TLC to determine the optimal reaction time.

Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of impurities. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is often due to competing reaction pathways.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (usually ortho or para to the hydroxyl group).[3][5] This leads to the formation of C-alkylated isomers.

    • Solution: The choice of solvent is critical to favor O-alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[1][5] These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion that preferentially attacks the alkyl halide at the oxygen.[1]

  • Elimination (E2) Reaction: While 2-methylbenzyl chloride is a primary halide and less prone to elimination, this side reaction can still occur, especially at higher temperatures, leading to the formation of an alkene from the alkyl halide.[1][3][5]

    • Solution: Maintain the lowest effective temperature that allows the substitution reaction to proceed at a reasonable rate. Lowering the reaction temperature generally favors substitution over elimination.[1][5]

  • Unreacted Starting Materials:

    • Solution: This points back to the issues of incomplete deprotonation, insufficient reaction time, or low temperature. Re-evaluate these parameters as described in the "Low Yield" section.

Reaction Stalls or Proceeds Slowly

Question: My reaction starts, but it seems to stall before the vanillin is completely consumed. What could be causing this?

Answer: A stalling reaction can be frustrating. Here are the primary culprits:

  • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction.

    • Solution: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal because they enhance the nucleophilicity of the phenoxide.[2] Protic solvents like ethanol or water can solvate the phenoxide ion through hydrogen bonding, reducing its reactivity and slowing down the reaction.[2]

  • Phase Transfer Issues: If the base (e.g., K₂CO₃) and the organic reactants are not in the same phase, the reaction can be very slow.

    • Solution: Consider adding a phase-transfer catalyst, such as tetra-n-butylammonium iodide (TBAI). TBAI can accelerate the reaction by bringing the reactants together in the organic phase.[9]

  • Moisture Contamination: Water can consume the base and hydrolyze the alkyl halide, effectively stopping the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best base for this synthesis?

For phenols like vanillin, which are more acidic than simple alcohols, moderately strong bases are usually sufficient. Potassium carbonate (K₂CO₃) is a common, inexpensive, and effective choice. Sodium hydroxide (NaOH) can also be used. For reactions that are sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF will ensure complete and rapid deprotonation.[2][5]

Q2: Which solvent should I use?

Polar aprotic solvents are the best choice to maximize the rate of the SN2 reaction and favor O-alkylation.[5]

  • Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile.

  • Use with Caution: Acetone can work but may lead to side reactions.

  • Avoid: Protic solvents like ethanol and water, as they can reduce the nucleophilicity of the phenoxide.[2]

Q3: Can I use 2-methylbenzyl bromide instead of the chloride?

Yes. Bromide is a better leaving group than chloride, so 2-methylbenzyl bromide may react faster than 2-methylbenzyl chloride. The choice may depend on the availability and cost of the reagent.

Q4: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to clearly separate the vanillin, 2-methylbenzyl halide, and the desired product. The disappearance of the vanillin spot is a good indicator of reaction completion.

Q5: What is a typical work-up procedure?

After the reaction is complete (as determined by TLC), the typical procedure involves:

  • Cooling the reaction mixture.

  • Quenching the reaction by adding water.

  • Extracting the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing the organic layer with water and brine to remove any remaining base and inorganic salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purifying the crude product, typically by column chromatography or recrystallization.

Experimental Workflow & Optimization

General Protocol

A detailed, step-by-step methodology for a typical synthesis is provided below.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq).

  • Solvent & Base: Add a polar aprotic solvent (e.g., DMF, ~5-10 mL per gram of vanillin) and the base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Alkyl Halide: Stir the mixture and add 2-methylbenzyl chloride or bromide (1.1 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.

  • Work-up & Purification: Follow the general work-up procedure described in the FAQ section. Purify the crude product by column chromatography on silica gel.

Data Summary for Optimization
ParameterRecommendationRationale
Base K₂CO₃ (1.5 eq) or NaH (1.2 eq)K₂CO₃ is effective and easy to handle. NaH is stronger but requires anhydrous conditions.[2][5]
Solvent DMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity and favor O-alkylation.[1][5]
Temperature 60-80 °CBalances reaction rate against the risk of elimination side reactions.[5]
Alkyl Halide 2-methylbenzyl bromide (1.1 eq)Bromide is a better leaving group than chloride, potentially leading to faster reaction times.
Catalyst TBAI (0.1 eq) (Optional)Can accelerate the reaction, especially if phase-transfer issues are suspected.[9]
Visualizing the Reaction Pathway

Williamson_Ether_Synthesis vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) phenoxide Vanillin Phenoxide (Nucleophile) vanillin->phenoxide Deprotonation alkyl_halide 2-Methylbenzyl Halide product Target Product: This compound alkyl_halide->product side_product Side Products (e.g., C-alkylation, elimination) alkyl_halide->side_product base Base (e.g., K₂CO₃) base->phenoxide phenoxide->product SN2 Attack phenoxide->side_product Competing Pathways

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow start Experiment Start check_yield Check Yield & Purity (TLC/NMR) start->check_yield low_yield Low Yield check_yield->low_yield No impurities Significant Impurities check_yield->impurities No success Successful Synthesis check_yield->success High Yield & Purity check_base Is base strong enough? (e.g., K₂CO₃, NaH) low_yield->check_base check_base->low_yield No: Use stronger base check_temp_time Increase Temp/Time? check_base->check_temp_time Yes check_temp_time->low_yield No: Optimize temp/time check_reagents Reagents/Solvent Dry? check_temp_time->check_reagents Yes check_reagents->low_yield No: Use dry reagents check_reagents->success Yes: Problem Solved check_solvent Using Polar Aprotic Solvent? (DMF, Acetonitrile) impurities->check_solvent check_solvent->impurities No: Change solvent check_temp Lower Temperature? check_solvent->check_temp Yes check_temp->impurities No: Optimize temp check_temp->success Yes: Problem Solved

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
  • Wikipedia. (2023). Williamson ether synthesis.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in Williamson ether synthesis.
  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • ResearchGate. (n.d.). Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product.
  • Environmental and Materials. (2023). Optimizing vanillin and phenol production from benzyl phenyl ether using CoMoO4/H-ZSM-5: A Box-Behnken design approach.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(methoxymethyl)benzaldehyde.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2014). Williamson ether synthesis.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • askIITians. (n.d.). Illustrate with examples the limitations of Williamson's synthesis.

Sources

Technical Support Center: Synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve consistent, high-quality results.

The target molecule is typically synthesized via the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. In this specific case, the reaction is between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 2-methylbenzyl chloride or bromide.

This guide is structured to directly address the common challenges encountered during this synthesis, providing a logical framework for troubleshooting and process optimization.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems and their solutions, designed to help you quickly identify and resolve issues in your experimental workflow.

Issue 1: Low Conversion of Isovanillin Starting Material

Question: My TLC and NMR analysis show a significant amount of unreacted isovanillin after the recommended reaction time. What are the primary causes and how can I drive the reaction to completion?

Answer: Low conversion is a frequent issue and typically points to incomplete deprotonation of the phenolic hydroxyl group of isovanillin or insufficient reactivity of the alkylating agent. The reaction is an S\N2 nucleophilic substitution, where the phenoxide ion attacks the benzyl halide.[1][2] Let's break down the potential causes:

  • Insufficient Base Strength or Stoichiometry: Isovanillin is phenolic and thus acidic, but a base is required for complete deprotonation to form the more potent nucleophile, the phenoxide.

    • Causality: If the base is too weak or used in insufficient quantity, the equilibrium will not fully favor the phenoxide, slowing down the reaction.

    • Solution:

      • Choice of Base: Potassium carbonate (K₂CO₃) is a commonly used mild base that is effective for phenolic substrates.[3][4] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions as it reacts violently with water.[3][5]

      • Stoichiometry: Ensure you are using at least 1.1 to 1.5 molar equivalents of the base relative to isovanillin to ensure complete deprotonation.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in an S\N2 reaction.

    • Causality: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[3]

    • Solution: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion relatively "naked" and highly reactive.[3][5]

  • Reaction Temperature and Time:

    • Causality: Like most chemical reactions, the Williamson ether synthesis is temperature-dependent. Insufficient thermal energy can lead to slow reaction kinetics.

    • Solution: A moderate temperature increase (e.g., to 60-80 °C) can significantly increase the reaction rate. Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time.

Issue 2: Significant Formation of Side Products

Question: My crude product shows multiple spots on the TLC plate, leading to a difficult purification and low yield of the desired ether. What are these impurities and how can I prevent their formation?

Answer: Side product formation is a key challenge, especially when working with multifunctional molecules like isovanillin. The primary competing reactions are C-alkylation and reactions involving the aldehyde group.

  • C-Alkylation:

    • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the aromatic ring (at the ortho and para positions).[1][5] While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to isomeric impurities that are often difficult to separate.

    • Solution:

      • Solvent Choice: As mentioned, polar aprotic solvents like DMF or DMSO favor O-alkylation.[5]

      • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve selectivity for O-alkylation.[6][7] The catalyst helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction occurs, minimizing side reactions like C-alkylation.[6]

  • Aldehyde-Related Side Reactions:

    • Causality: The aldehyde group is sensitive to strongly basic conditions and can undergo side reactions such as aldol-type condensations or the Cannizzaro reaction, especially at elevated temperatures.

    • Solution:

      • Use a Milder Base: Employ the mildest base that can effectively deprotonate the phenol. K₂CO₃ is often preferred over stronger bases like NaOH or NaH for this reason.[3]

      • Temperature Control: Avoid excessively high temperatures, which can promote these undesired pathways.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Low Yield of Target Ether check_conversion Check Conversion: Significant Unreacted Isovanillin? start->check_conversion check_purity Check Purity: Multiple Side Products on TLC? start->check_purity incomplete_deprot Incomplete Deprotonation check_conversion->incomplete_deprot Yes low_reactivity Low Reactivity check_conversion->low_reactivity Yes c_alkylation C-Alkylation Side Product check_purity->c_alkylation Yes aldehyde_react Aldehyde Side Reaction check_purity->aldehyde_react Yes sol_base Solution: - Use stronger/more base (K2CO3, NaH) - Use polar aprotic solvent (DMF, MeCN) incomplete_deprot->sol_base sol_temp Solution: - Increase temperature (60-80°C) - Increase reaction time low_reactivity->sol_temp sol_ptc Solution: - Use Phase-Transfer Catalyst (TBAB) - Ensure polar aprotic solvent c_alkylation->sol_ptc sol_mild Solution: - Use milder base (K2CO3) - Maintain moderate temperature aldehyde_react->sol_mild

Caption: A troubleshooting decision tree for low-yield synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this synthesis? A1: The most commonly successful and recommended combination is potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) . K₂CO₃ is a mild, non-nucleophilic base that effectively deprotonates the phenol while minimizing side reactions involving the aldehyde.[3][4] DMF is a polar aprotic solvent that enhances the nucleophilicity of the resulting phenoxide, accelerating the desired S\N2 reaction.[5]

Q2: Should I use 2-methylbenzyl chloride or 2-methylbenzyl bromide? A2: Both can be effective, but 2-methylbenzyl bromide is generally preferred. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group.[8] This results in a faster reaction rate, which can lead to higher yields in a shorter amount of time. If using the chloride, you may need to increase the reaction temperature or time to achieve similar conversion.

Q3: Can a phase-transfer catalyst (PTC) really improve my yield? A3: Yes, significantly. In a solid-liquid system (like K₂CO₃ in DMF), a PTC such as tetrabutylammonium bromide (TBAB) or Aliquat 336 can act as a shuttle, carrying the phenoxide anion into the organic phase where it can react with the benzyl halide.[6][7] This enhances the reaction rate and, more importantly, can improve the selectivity for O-alkylation over C-alkylation, leading to a cleaner reaction and higher isolated yield.[6]

Q4: How can I effectively monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (isovanillin and 2-methylbenzyl halide). A good solvent system for the TLC plate is typically a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The reaction is complete when the isovanillin spot has been completely consumed.

Q5: My crude product is a persistent oil. What is the best purification strategy? A5: Oily crude products are common if minor impurities are present that disrupt the crystal lattice. The most robust purification method is flash column chromatography on silica gel. Use a gradient elution system, starting with a nonpolar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. This will effectively separate the nonpolar product from the more polar unreacted isovanillin and other impurities. After chromatography, the purified fractions can be combined, the solvent removed, and the resulting pure product should crystallize upon standing or with scratching.

Part 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 2-Methylbenzyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, as PTC)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add isovanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq, if used).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to isovanillin).

  • Reagent Addition: Add 2-methylbenzyl bromide (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 70 °C and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete in 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Reaction Conditions Summary
ParameterRecommended ConditionRationale
Starting Phenol IsovanillinReactant providing the core benzaldehyde structure.
Alkylating Agent 2-Methylbenzyl Bromide (1.1 eq)Bromide is a better leaving group than chloride.[8]
Base K₂CO₃ (1.5 eq)Mild base, minimizes aldehyde side reactions.[3][4]
Solvent Anhydrous DMFPolar aprotic solvent, enhances nucleophilicity.[5]
Catalyst TBAB (0.05 eq)PTC improves rate and O-alkylation selectivity.[6]
Temperature 70 °CBalances reaction rate against side product formation.
Purification Flash ChromatographyEffective for removing polar and nonpolar impurities.

Part 4: Mechanistic Overview

The synthesis proceeds via the classic S\N2 Williamson ether synthesis mechanism.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Isovanillin Isovanillin Phenoxide Phenoxide Ion Isovanillin->Phenoxide Deprotonation Phenoxide_2 Phenoxide Ion Base K₂CO₃ Product Target Ether Phenoxide_2->Product Nucleophilic Attack BenzylBromide 2-Methylbenzyl Bromide

Caption: The two-step mechanism of the Williamson ether synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • PTC Organics, Inc. PTC Selective O-Alkylation. [Link]

  • Landini, D., Maia, A., & Montanari, F. (1978). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 100(9), 2796–2801. [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 509, 111566. [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • OUCI. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

  • Jayashree, S., & Pillai, C. N. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 309(1), 88-95. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • European Patent Office. EP 0016487 B1 - Method for the purification of benzaldehyde. [Link]

  • Google Patents.
  • Google Patents.
  • NIH National Center for Biotechnology Information. 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

  • YouTube. Williamson ether synthesis (done wrong). [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • NIH National Center for Biotechnology Information. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. [Link]

  • ResearchGate. Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • ResearchGate. The synthesis route of the title compound; (i) 2 eq. of.... [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield.. [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

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Troubleshooting low yields in the O-benzylation of vanillin derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting low yields in the O-benzylation of vanillin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during this crucial synthetic transformation. The O-benzylation of vanillin and its derivatives is a fundamental step in the synthesis of a wide array of valuable compounds, from pharmaceuticals to fragrances.[1][2][3] However, seemingly straightforward, this reaction can be prone to low yields and the formation of undesirable byproducts.

This guide moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of the reaction, explaining the "why" behind experimental choices to empower you to rationally troubleshoot and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues you may face in the lab.

Q1: My O-benzylation reaction has a very low yield or failed completely. What are the most likely initial causes?

Low or no yield in a Williamson ether synthesis, the classic method for this transformation, typically points to a few critical factors. Let's break them down from the most fundamental.

A1: Initial Checks & Common Pitfalls

  • Incomplete Deprotonation of the Phenolic Hydroxyl: The reaction begins with the deprotonation of the vanillin derivative's phenolic hydroxyl group to form a phenoxide anion. This is the active nucleophile. If the base is not strong enough or used in insufficient quantity, this equilibrium will not favor the phenoxide, leading to a stalled reaction.[4]

    • Troubleshooting:

      • Choice of Base: For phenolic hydroxyls, which are more acidic than aliphatic alcohols, bases like potassium carbonate (K₂CO₃) are often sufficient, especially in a polar aprotic solvent like DMF or acetone.[5] However, for less reactive systems or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) may be necessary.[6]

      • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight excess (e.g., 1.1 to 1.5 equivalents) can drive the deprotonation to completion.[5]

  • Poor Quality or Inappropriate Reagents:

    • "Wet" Solvents or Reagents: The presence of water can quench the phenoxide anion and react with strong bases like NaH. Ensure your solvents are anhydrous and your vanillin derivative is thoroughly dried.

    • Degraded Benzyl Halide: Benzyl bromide and benzyl chloride can degrade over time. Use a fresh bottle or purify the reagent before use.

  • Suboptimal Reaction Temperature:

    • Too Low: The reaction may be too slow at lower temperatures. While room temperature can be sufficient for some activated systems, heating is often required to achieve a reasonable reaction rate.[5]

    • Too High: Excessive heat can lead to side reactions and degradation of starting materials or products.[7]

Logical Troubleshooting Flow for No/Low Yield

G Start Low or No Yield Check_Base 1. Verify Base Strength & Stoichiometry (e.g., K₂CO₃, NaH) Start->Check_Base Check_Reagents 2. Assess Reagent Quality (Anhydrous solvents, fresh benzyl halide) Check_Base->Check_Reagents Base is appropriate Check_Temp 3. Evaluate Reaction Temperature Check_Reagents->Check_Temp Reagents are pure TLC_Analysis Monitor by TLC Any new spots? Check_Temp->TLC_Analysis Temp is reasonable TLC_Analysis->Start No reaction observed Optimize Systematically Optimize Conditions TLC_Analysis->Optimize New product spot visible

Caption: Initial troubleshooting workflow for O-benzylation failure.

Q2: My TLC analysis shows multiple spots. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue, stemming from competing reaction pathways. Identifying these byproducts is the first step toward mitigating their formation.

A2: Common Side Reactions and Mitigation Strategies

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a significant side reaction, especially with highly activated rings or under certain conditions.

    • Mitigation: The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO solvate the cation, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation.[4]

  • Over-alkylation: If your vanillin derivative has other nucleophilic sites (e.g., another hydroxyl group), these can also be benzylated.

    • Mitigation: Employing protecting group strategies for other reactive functional groups can ensure selectivity.[8] Alternatively, carefully controlling the stoichiometry of the benzyl halide can favor mono-benzylation.

  • Elimination (E2) Reaction: While less common with benzyl halides compared to secondary or tertiary alkyl halides, elimination can still occur, leading to the formation of stilbene-type byproducts. This is more likely if using a sterically hindered base.[4]

    • Mitigation: Using a less hindered base and lower reaction temperatures can favor the desired SN2 substitution over E2 elimination.[4]

  • Oxidation of the Aldehyde: The aldehyde group on the vanillin core is susceptible to oxidation to a carboxylic acid (vanillic acid derivative), especially under harsh, basic conditions or if exposed to air for prolonged periods at high temperatures.[7][9]

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation. Avoid unnecessarily high temperatures or prolonged reaction times.

Table 1: Troubleshooting Common Side Products

Side ProductLikely CauseSuggested Solution
C-Benzylated Vanillin Ambident nucleophilicity of phenoxideUse polar aprotic solvents (DMF, DMSO); consider phase-transfer catalysis.
Vanillic Acid Derivative Oxidation of the aldehyde groupRun the reaction under an inert atmosphere (N₂ or Ar); avoid excessive heat.[7][9]
Di-benzylated Product Presence of multiple reactive sitesUse protecting groups for other hydroxyls; control stoichiometry of benzyl halide.[8]
Starting Material Incomplete reactionIncrease temperature, use a stronger base, or add a catalyst (see Q3).[5]
Q3: The reaction is very slow and requires long reaction times. How can I accelerate the O-benzylation?

Sluggish reactions not only impact productivity but also increase the likelihood of side reactions and degradation. Several catalytic methods can significantly enhance the reaction rate.

A3: Catalytic Approaches to Accelerate Benzylation

  • Phase-Transfer Catalysis (PTC): This is a highly effective technique for Williamson ether synthesis. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium iodide - TBAI or Aliquat 336), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide resides.[10][11] This dramatically increases the reaction rate.

    • Mechanism: The quaternary ammonium cation pairs with the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic solvent. This increases the effective concentration and reactivity of the nucleophile.[11][12]

    • Benefit: Often allows for milder reaction conditions (lower temperatures) and can improve yields by minimizing side reactions.[10][13] An efficient benzylation of o-vanillin was reported to be accelerated by the addition of TBAI.[13]

  • Iodide as a Co-catalyst: In reactions using benzyl chloride, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction. The chloride is replaced in-situ by the more reactive iodide, which is a better leaving group.

Experimental Protocol: Phase-Transfer Catalyzed O-Benzylation of Vanillin

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the vanillin derivative (1.0 eq), potassium carbonate (1.5 eq), and the chosen organic solvent (e.g., acetone or acetonitrile).[14]

  • Catalyst Addition: Add the phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI) (0.1 eq).

  • Reagent Addition: Add benzyl bromide or chloride (1.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The crude product can then be purified.

Visualizing the PTC Mechanism

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase VanO Vanillin-O⁻ K⁺ (Phenoxide) Q_OVan Q⁺ ⁻O-Vanillin (Lipophilic Ion Pair) VanO->Q_OVan Ion Exchange Q_X Q⁺X⁻ (PTC Catalyst) Q_X->VanO BnX Benzyl-X Product Vanillin-O-Benzyl BnX->Product Product->Q_X Regenerates Catalyst Q_OVan->BnX SN2 Attack

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in O-benzylation.

Q4: I'm struggling with the purification of my benzylated vanillin derivative. What are the best practices?

Effective purification is critical for obtaining a high-purity product and an accurate yield calculation. The similar polarity of the desired product and certain byproducts can present a challenge.

A4: Purification Strategies

  • Initial Workup: The first step is a proper aqueous workup. After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will remove inorganic salts and highly polar impurities. Washing the organic layer with a dilute base (e.g., 5% NaOH solution) can remove any unreacted vanillin starting material.

  • Column Chromatography: This is often the most effective method for separating the benzylated product from non-polar impurities (like excess benzyl halide) and byproducts of similar polarity (like C-alkylated products).[15][16]

    • Solvent System: A common mobile phase is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and major impurities.[15]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.[15]

    • Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.

A broad or depressed melting point of your final product is a clear indicator of impurities. [15]

Concluding Remarks

Successfully troubleshooting the O-benzylation of vanillin derivatives requires a systematic approach grounded in a solid understanding of reaction mechanisms. By carefully considering the choice of base, solvent, and temperature, and by being prepared to employ catalytic methods like PTC, researchers can overcome common obstacles to achieve high yields of their desired products. Always begin by analyzing the reaction mixture by TLC to diagnose the problem—whether it's an incomplete reaction or the formation of specific side products—and let that evidence guide your optimization strategy.

References

  • Optimizing vanillin and phenol production from benzyl phenyl ether using CoMoO4/H-ZSM-5: A Box-Behnken design approach.Environmental and Materials.
  • Industrial Phase-Transfer Catalysis.Specialty Chemicals Mag.
  • Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product. ResearchGate. Available at: [Link]

  • A Simple Debenzylation of O-Substituted Phenol Ethers Using Hydrobromic Acid in Presence of Phase Transfer Catalyst. Semantic Scholar. Available at: [Link]

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available at: [Link]

  • Williamson ether synthesis (done wrong). YouTube. Available at: [Link]

  • From Waste to Value: Recent Insights into Producing Vanillin from Lignin. National Institutes of Health. Available at: [Link]

  • Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization. National Institutes of Health. Available at: [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revista de la Sociedad Química de México. Available at: [Link]

  • Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. Available at: [Link]

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Chemistry Portal. Available at: [Link]

  • Therapeutic aspects of biologically potent vanillin derivatives: A critical review.Journal of Drug Delivery and Therapeutics.
  • Can anyone help me with a Williamson ether synthesis? ResearchGate. Available at: [Link]

  • Optimization of the chemical parameters for the allylation of vanillin. ResearchGate. Available at: [Link]

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. ResearchGate. Available at: [Link]

  • Extraction, purification, and applications of vanillin: A review of recent advances and challenges. ResearchGate. Available at: [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit. Available at: [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. Available at: [https://www.frontiersin.org/articles/10.3389/fchem.2022.94 vanillin/full]([Link] vanillin/full)

  • A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. Available at: [Link]

  • Method of making benzylated phenols.Google Patents.
  • Reaction Times and Yields in de-O-benzylation Reactions. ResearchGate. Available at: [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

  • Current Status, Challenges, and Prospects for the Biological Production of Vanillin. MDPI. Available at: [Link]

  • Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. Iowa State University. Available at: [Link]

  • Optimization of the reaction conditions for HDO reaction of vanillin over Co 1 @NC-(SBA). Reaction. ResearchGate. Available at: [Link]

  • Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Available at: [Link]

  • Strategies for improving the production of bio-based vanillin. National Institutes of Health. Available at: [Link]

  • (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. ResearchGate. Available at: [Link]

  • Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. ResearchGate. Available at: [Link]

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Technical Support Center: Preventing Byproduct Formation in Williamson Ether Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic and versatile reaction for the synthesis of ethers from substituted benzaldehydes. While powerful, the Williamson ether synthesis can be prone to several side reactions, leading to byproduct formation and reduced yields of the desired product.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues encountered during the Williamson ether synthesis of substituted benzaldehydes.

Question 1: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

The formation of an alkene is a clear indication that the E2 elimination pathway is competing with the desired SN2 reaction.[1][2] This is a very common side reaction, particularly when using secondary or tertiary alkyl halides.[1][3][4] Here are several strategies to suppress alkene formation:

  • Prioritize Primary Alkyl Halides: The most effective way to circumvent elimination is to use a primary alkyl halide.[1][2][3] The SN2 reaction is highly sensitive to steric hindrance, and primary halides present the most accessible electrophilic carbon for the nucleophilic attack of the phenoxide.[1][5] If your target unsymmetrical ether allows for two synthetic routes, always choose the one that utilizes the less sterically hindered alkyl halide.[6][7]

  • Control the Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination.[1][2] Elimination reactions often have a higher activation energy, making them more favorable at elevated temperatures.[1]

  • Choice of Base and Alkoxide: While a strong base is necessary to deprotonate the phenolic hydroxyl group, using an excessively strong or sterically hindered base can promote elimination.[7] For phenols, which are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) can be effective and may reduce the propensity for elimination.[1][8]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for Williamson ether synthesis.[1][2][9] These solvents effectively solvate the cation of the phenoxide salt, leaving a more "naked" and reactive nucleophile that favors the SN2 reaction.[2]

Question 2: My reaction is producing a significant amount of C-alkylated byproduct. How can I favor O-alkylation?

Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation).[4][10] Several factors can influence the O/C alkylation ratio:

  • Solvent Choice is Critical: The solvent plays a crucial role in directing the regioselectivity of the alkylation. Protic solvents, such as ethanol or water, can form hydrogen bonds with the oxygen of the phenoxide, making it less nucleophilic and thereby promoting C-alkylation.[1] In contrast, polar aprotic solvents like DMF, DMSO, or acetonitrile enhance the nucleophilicity of the phenoxide oxygen, favoring O-alkylation.[11]

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can also influence the reaction pathway, although the solvent effect is generally more pronounced.[1]

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in promoting O-alkylation.[12][13] The catalyst transports the phenoxide ion from an aqueous or solid phase into the organic phase where the alkyl halide is present, facilitating the desired SN2 reaction.[14]

Question 3: I am observing byproducts that suggest my benzaldehyde is reacting with itself. What is happening and how can I prevent it?

Under the basic conditions of the Williamson ether synthesis, benzaldehydes lacking an α-hydrogen are susceptible to self-condensation reactions, primarily the Cannizzaro reaction .[15][16][17] In this disproportionation reaction, two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the primary alcohol.[15][18][19] Another possible side reaction is the Tishchenko reaction , where two aldehyde molecules form an ester.[20][21]

To mitigate these side reactions:

  • Protect the Aldehyde Group: The most robust solution is to temporarily protect the aldehyde functionality.[22] Acetals, particularly cyclic acetals formed with diols, are excellent protecting groups for aldehydes.[22][23] They are stable under the basic conditions of the Williamson ether synthesis and can be easily removed by acidic hydrolysis after the ether has been formed.[22][23][24]

  • Careful Control of Reaction Conditions:

    • Base Addition: Add the base slowly and at a controlled temperature to deprotonate the phenol without promoting aldehyde side reactions.

    • Temperature: Maintain the lowest effective temperature for the ether synthesis.

    • Reaction Time: Monitor the reaction closely to avoid prolonged exposure to basic conditions after the starting materials have been consumed.

Experimental Protocol: Acetal Protection of a Substituted Benzaldehyde
  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve the substituted hydroxybenzaldehyde in a suitable solvent (e.g., toluene).

  • Reagents: Add a slight excess of a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture, wash with an aqueous basic solution to remove the acid catalyst, and then with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure to obtain the protected aldehyde. This product can then be used in the Williamson ether synthesis.

Question 4: My benzaldehyde starting material appears to be degrading or oxidizing during the reaction. How can I ensure its stability?

Benzaldehydes are prone to autoxidation, especially in the presence of air, to form the corresponding benzoic acid.[25][26] This can be exacerbated by the reaction conditions.

  • Use Freshly Purified Benzaldehyde: If your starting material has been stored for a prolonged period, it may contain significant amounts of benzoic acid.[25] Purification by distillation or washing with a mild base solution (e.g., 10% sodium carbonate) can remove this impurity.[25]

  • Maintain an Inert Atmosphere: To prevent oxidation during the reaction, it is crucial to exclude oxygen.[25] This can be achieved by performing the reaction under an inert atmosphere of nitrogen or argon.[14][25]

Protocol: Setting Up a Reaction Under an Inert Atmosphere
  • Glassware Preparation: Thoroughly dry all glassware in an oven to remove any adsorbed water.[25]

  • Assembly: Assemble the reaction apparatus (flask, condenser, etc.) while it is still hot and immediately seal all openings with rubber septa.[25]

  • Purging: Insert a needle connected to an inert gas source through a septum and use another needle as an outlet to displace the air inside the flask.[25]

  • Reagent Addition: Add liquid reagents via a dry syringe through a septum. Solid reagents can be added quickly by briefly removing a septum while maintaining a positive pressure of the inert gas.[25]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Williamson ether synthesis with a phenol-substituted benzaldehyde?

For phenolic substrates, which are significantly more acidic than aliphatic alcohols, you can often use milder bases than the sodium hydride (NaH) or potassium hydride (KH) typically used for alcohols.[1][3] Potassium carbonate (K₂CO₃) is a popular and effective choice.[8] Sodium hydroxide (NaOH) can also be used, particularly in phase-transfer catalysis systems.[8][27] The choice of base may require some optimization depending on the specific substituents on the benzaldehyde ring.

Q2: Can I use a secondary or tertiary alkyl halide in the Williamson ether synthesis?

It is strongly discouraged. Secondary alkyl halides will typically yield a mixture of the desired ether (SN2 product) and an alkene (E2 product), often with the alkene being the major product.[1][2][3] Tertiary alkyl halides will almost exclusively undergo elimination to form an alkene and are not suitable for this reaction.[1][3][4]

Q3: What are the ideal solvents for this synthesis?

Polar aprotic solvents are the best choice.[1] N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent options as they promote the SN2 reaction.[1][9][28]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside your starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction progress.

Data and Diagrams

Table 1: Influence of Experimental Parameters on Byproduct Formation
ParameterEffect on E2 EliminationEffect on C-AlkylationRecommended Condition for Substituted Benzaldehydes
Alkyl Halide Structure Increases significantly from primary to tertiary[1]Not a primary factorPrimary alkyl halide is essential[1][3]
Temperature Favored at higher temperatures[1]Can be a factorLower temperatures (50-100 °C)[4][14]
Base Strong, bulky bases increase elimination[7]Not a primary factorMilder bases like K₂CO₃[8]
Solvent Less of a direct effect than on SN2 rateProtic solvents promote C-alkylation[1]Polar aprotic (DMF, DMSO, Acetonitrile)[1][2][9]
Diagrams

G cluster_0 Williamson Ether Synthesis Troubleshooting Start Reaction Issue Identified Alkene Alkene Byproduct? Start->Alkene C_Alkylation C-Alkylation? Alkene->C_Alkylation No Use_Primary_Halide Use 1° Alkyl Halide Alkene->Use_Primary_Halide Yes Self_Condensation Self-Condensation? C_Alkylation->Self_Condensation No Change_Solvent Use Polar Aprotic Solvent C_Alkylation->Change_Solvent Yes Protect_Aldehyde Protect Aldehyde (Acetal) Self_Condensation->Protect_Aldehyde Yes Lower_Temp Lower Temperature Use_Primary_Halide->Lower_Temp PTC Use Phase-Transfer Catalyst Change_Solvent->PTC

Caption: Troubleshooting flowchart for byproduct formation.

G cluster_1 Reaction Pathways Reactants Phenolic Benzaldehyde + Base + Alkyl Halide (R-X) SN2_Product Desired Ether (O-Alkylation) Reactants->SN2_Product SN2 E2_Product Alkene Byproduct (Elimination) Reactants->E2_Product E2 C_Alkylation_Product C-Alkylated Byproduct Reactants->C_Alkylation_Product C-Alkylation

Caption: Competing reaction pathways in Williamson ether synthesis.

References

  • Discussion Forum. (2024, February 13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
  • Williamson Ether Synthesis. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video].
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • PTC Organics. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes.
  • BenchChem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
  • YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • Wikipedia. (n.d.). Tishchenko reaction.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • chemistryworkshopjr. (n.d.). Named Reactions Of Haloalkanes and haloarenes.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Organic Chemistry Portal. (n.d.). Tishchenko Reaction.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Williamson Ether Synthesis. (n.d.).
  • AIChE - Proceedings. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism.
  • Chemistry Steps. (n.d.). Cannizzaro Reaction.
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
  • ResearchGate. (n.d.).

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Technical Support Center: Stability and Degradation of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Our goal is to provide you with a deep understanding of its stability profile, enabling you to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results. We will move beyond simple protocols to explain the underlying chemical principles governing the stability and degradation of this molecule.

Frequently Asked Questions (FAQs) - Core Stability & Handling

Q1: What are the optimal storage conditions for this compound?

A1: Based on its structure, long-term stability is best achieved by storing the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. Refrigeration (2-8°C) is recommended. The rationale for these conditions is to mitigate the primary degradation pathways: oxidation of the aldehyde and potential light-induced reactions.

Q2: Which functional groups on the molecule are most susceptible to degradation?

A2: The two primary points of reactivity and potential degradation are:

  • The Aldehyde Group: Aldehydes are well-known to be susceptible to oxidation, which converts them into the corresponding carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • The Benzyl Ether Linkage: The C-O bond of the benzyl ether is more labile than a simple alkyl ether. It is particularly susceptible to cleavage under acidic conditions (hydrolysis) or through catalytic hydrogenolysis.

Understanding these two vulnerabilities is the key to troubleshooting many of the issues that may arise during its use.

Q3: My solid sample has developed a slight yellowish tint over time. What does this indicate and is it still usable?

A3: A color change from white/off-white to yellow or brown typically indicates the formation of degradation products. The most common cause is the slow air oxidation of the aldehyde group, which can lead to the formation of the corresponding benzoic acid derivative and potentially other colored polymeric impurities.

Before using the material, you must re-characterize it. A purity analysis via HPLC is strongly recommended to quantify the level of the main component and identify the impurities. If the purity is still within your experimental tolerance, it may be usable. However, for high-precision work or in cGMP environments, purification or using a fresh batch is the safest course of action.

Troubleshooting Guide for Experimental Challenges

This section addresses specific problems you may encounter during experimentation.

Q4: My HPLC analysis of a stock solution shows a new, more polar peak that grows over time. What is happening?

A4: This is a classic sign of degradation in solution. The most likely culprit is the oxidation of the aldehyde to a carboxylic acid (4-Methoxy-3-[(2-methylbenzyl)oxy]benzoic acid). Carboxylic acids are significantly more polar than aldehydes, causing them to have shorter retention times on reverse-phase HPLC columns.

Troubleshooting Workflow:

  • Solvent Check: Are you using solvents prone to peroxide formation (e.g., aged THF, dioxane)? Peroxides will aggressively oxidize the aldehyde. Use freshly opened, high-purity solvents or test your solvent for peroxides.

  • Atmosphere: Did you prepare and store the solution under ambient air? If so, dissolved oxygen is a likely oxidant.

  • Confirmation: To confirm the identity of the degradant, you can intentionally oxidize a small sample of your starting material (e.g., with a mild oxidant like Oxone) and compare the retention time of the product with your impurity peak.

  • Mitigation: Prepare fresh solutions for immediate use. If solutions must be stored, degas the solvent thoroughly and store the solution under an inert atmosphere (argon or nitrogen) in an amber vial to protect from light.

Q5: I'm attempting a reaction under acidic conditions (e.g., pH < 4) and observing the formation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) as a major byproduct. Why?

A5: You are observing the acid-catalyzed cleavage of the benzyl ether linkage. The ether oxygen is protonated under acidic conditions, making the benzylic carbon an excellent electrophile. A nucleophile (often water from the reaction medium) can then attack this carbon, cleaving the bond and releasing the free phenol (isovanillin) and 2-methylbenzyl alcohol.

Causality and Prevention:

  • Mechanism: The stability of the resulting 2-methylbenzyl carbocation intermediate facilitates this cleavage.

  • Experimental Choice: If your desired transformation requires acidic conditions, you must use the mildest possible acid and the lowest effective temperature. If possible, consider alternative synthetic routes that avoid strongly acidic environments. Protecting groups that are more stable to acid could be an alternative if the benzyl ether is not integral to the final structure.

Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule, a requirement under ICH guidelines for drug development.[1][2] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[2]

Table 1: Summary of Forced Degradation Conditions and Likely Products
Stress ConditionReagents & ConditionsRationalePredicted Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hTo test susceptibility to low pH environments.3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) and 2-Methylbenzyl alcohol
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hTo test susceptibility to high pH environments.Generally stable; Cannizzaro reaction possible under harsh conditions.
Oxidation 3% H₂O₂, RT, 24hTo simulate oxidative stress.4-Methoxy-3-[(2-methylbenzyl)oxy]benzoic acid
Thermal Solid sample, 80°C, 72hTo assess stability at elevated temperatures.General decomposition; potential for minor oxidation if air is present.
Photostability Solution (ACN:H₂O), ICH Q1B light exposureTo assess degradation upon light exposure.4-Methoxy-3-[(2-methylbenzyl)oxy]benzoic acid; potentially benzene and benzoic acid derivatives from further degradation.[3]
Experimental Protocol: Acidic Hydrolysis Stress Test
  • Preparation: Prepare a stock solution of this compound in acetonitrile (ACN) at a concentration of 1 mg/mL.

  • Stress Sample: In a clean vial, add 1 mL of the stock solution and 1 mL of 0.2 M HCl. This creates a final concentration of 0.5 mg/mL in 50:50 ACN:0.1 M HCl.

  • Control Sample: In a separate vial, add 1 mL of the stock solution and 1 mL of purified water.

  • Incubation: Cap both vials and place them in a heating block or oven at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from both the stress and control samples at regular intervals (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Immediately before analysis, neutralize the acidic aliquots by adding an equimolar amount of NaOH or by diluting into a neutral mobile phase buffer. This is critical to prevent further degradation on the HPLC system.[4]

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Visualized Degradation Pathways & Workflows

Diagram 1: Primary Degradation Pathways

G Parent This compound Oxidized 4-Methoxy-3-[(2-methylbenzyl)oxy]benzoic acid Parent->Oxidized [O] (e.g., H₂O₂, Air, hv) Hydrolyzed_Phenol 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Parent->Hydrolyzed_Phenol H⁺ / H₂O (Acid Hydrolysis) Hydrolyzed_Alcohol 2-Methylbenzyl Alcohol Parent->Hydrolyzed_Alcohol H⁺ / H₂O (Acid Hydrolysis)

Caption: Key degradation routes for the target compound.

Diagram 2: Troubleshooting Workflow for Unexpected Impurities

Caption: A logical workflow for diagnosing impurity formation.

References

  • ResearchGate. The thermal decomposition of benzaldehyde at different temperatures. Available from: [Link]

  • PubMed Central. Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. (2024-01-29). Available from: [Link]

  • RSC Publishing. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Available from: [Link]

  • MDPI. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. (2021-10-05). Available from: [Link]

  • National Institutes of Health. 4-Methoxy-3-(methoxymethyl)benzaldehyde. Available from: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026-01-09). Available from: [Link]

  • MedCrave online. Forced Degradation Studies. (2016-12-14). Available from: [Link]

  • ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Available from: [Link]

  • Pharmaceutical Outsourcing. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020-01-09). Available from: [Link]

  • CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015-03-31). Available from: [Link]

  • National Toxicology Program (NTP). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Available from: [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]

  • ResearchGate. Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available from: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020-04-15). Available from: [Link]

  • PharmaTutor. Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). Available from: [Link]

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Technical Support Center: Regioselective Alkylation of Dihydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective alkylation of dihydroxybenzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying these versatile aromatic building blocks. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve optimal results in your synthesis.

Introduction: The Challenge of Regioselectivity

Dihydroxybenzaldehydes, such as the 2,4- and 3,4-isomers, are valuable precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products.[1][2][3] The primary synthetic challenge lies in the selective alkylation of one phenolic hydroxyl group over the other. This regioselectivity is governed by a delicate interplay of factors including the intrinsic acidity of the hydroxyl protons, steric hindrance, and the reaction conditions employed.[1][2] This guide will provide a comprehensive overview of these factors and practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the regioselective alkylation of dihydroxybenzaldehydes, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Mono-Alkylated Product

Possible Causes:

  • Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion for the reaction to proceed efficiently.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction rate and overall yield.[3]

  • Side Reactions: Competing reactions, such as elimination of the alkylating agent or C-alkylation, can consume starting materials and reduce the yield of the desired O-alkylated product.[4]

  • Decomposition: Prolonged heating or the use of overly strong bases can lead to the decomposition of starting materials or products.[3]

Solutions:

  • Optimize the Base and Solvent System: For many dihydroxybenzaldehydes, particularly 2,4-dihydroxybenzaldehyde, weaker bases like cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are effective.[1][3] Stronger bases such as sodium hydride (NaH) can sometimes lead to side reactions.[4]

  • Adjust Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature (e.g., 60-80 °C) may be beneficial.[1][3] However, be cautious of higher temperatures which might promote side reactions.[4]

  • Choice of Alkylating Agent: Primary alkyl halides are generally preferred as they are more reactive in Sₙ2 reactions.[5] Secondary and tertiary alkyl halides are more prone to elimination reactions.[5][6]

Problem 2: Poor Regioselectivity (Formation of Isomeric Mono-Alkylated Products)

Possible Causes:

  • Insufficient Differentiation of Hydroxyl Group Acidity: In substrates like 3,4-dihydroxybenzaldehyde, the pKa values of the two hydroxyl groups are closer, making selective deprotonation more challenging.[7][8]

  • Inappropriate Base: A strong, non-selective base can deprotonate both hydroxyl groups, leading to a mixture of products.[3]

Solutions:

  • Leverage Intramolecular Hydrogen Bonding: In 2,4-dihydroxybenzaldehyde, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl group. This reduces its acidity and nucleophilicity, favoring alkylation at the more acidic and sterically accessible 4-hydroxyl group.[1][2]

  • Use of Mild Bases: Mild bases like CsHCO₃ have been shown to provide excellent regioselectivity for the 4-hydroxyl group in 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones.[3][9]

  • Protecting Group Strategy: In cases where direct selective alkylation is difficult, consider a protection-alkylation-deprotection sequence.[10][11]

Problem 3: Formation of Di-Alkylated Byproduct

Possible Causes:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the reaction towards di-alkylation.

  • Strong Base: Stronger bases can deprotonate both hydroxyl groups, facilitating di-alkylation.[3]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the mono-alkylated product can lead to a second alkylation.

Solutions:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the alkylating agent.[1]

  • Choice of Base: Milder bases like CsHCO₃ are less likely to promote di-alkylation compared to stronger bases like Cs₂CO₃ or K₂CO₃ under vigorous conditions.[3]

  • Reaction Monitoring: Closely monitor the reaction by TLC and stop it once the starting material is consumed and the desired mono-alkylated product is the major component.

Frequently Asked Questions (FAQs)

Q1: Why is the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde preferentially alkylated?

A1: The regioselectivity arises from a combination of electronic and steric factors. The 4-hydroxyl group is inherently more acidic than the 2-hydroxyl group.[1] Furthermore, the 2-hydroxyl group is involved in a strong intramolecular hydrogen bond with the neighboring aldehyde group, which decreases its acidity and nucleophilicity, thus favoring reaction at the 4-position.[1][2]

Q2: What is the best base and solvent combination for regioselective alkylation?

A2: While the optimal conditions can be substrate-dependent, a combination of cesium bicarbonate (CsHCO₃) in acetonitrile has proven to be highly effective for the regioselective 4-O-alkylation of 2,4-dihydroxybenzaldehyde, offering high yields and excellent selectivity.[3][9] Other systems like potassium carbonate in acetone or DMF are also commonly used, though they may require longer reaction times.[2][3]

Q3: How can I achieve regioselective alkylation of 3,4-dihydroxybenzaldehyde?

A3: The selective alkylation of 3,4-dihydroxybenzaldehyde is more challenging due to the similar acidity of the two hydroxyl groups. However, reports have shown that using sodium bicarbonate (NaHCO₃) in DMF with benzyl halides can favor protection of the 4-hydroxyl group in good yields.[7][12] Careful optimization of the base and reaction conditions is crucial.

Q4: What is the underlying mechanism of this reaction?

A4: The reaction typically proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (Sₙ2) reaction.[2][5] A base is used to deprotonate the more acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[2][5][13][14]

Experimental Protocols

Protocol 1: Cesium Bicarbonate Mediated Regioselective C4-O-Alkylation of 2,4-Dihydroxybenzaldehyde [1][3]

This protocol is a facile and high-yielding method for the selective alkylation of the C4-hydroxyl group.

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Cesium Bicarbonate (CsHCO₃)

  • Alkyl Halide (e.g., Alkyl Bromide)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetonitrile, add cesium bicarbonate (1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4-alkoxy-2-hydroxybenzaldehyde.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde

BaseSolventAlkylating AgentTemperature (°C)Time (h)Yield (%)Reference
CsHCO₃AcetonitrileAlkyl Bromide804-6Up to 95[2][3]
K₂CO₃AcetoneBenzyl BromideRoom Temp.72Moderate[2]
KFAcetonitrileBenzyl ChlorideReflux24>70[2]

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Attack Dihydroxybenzaldehyde Ar(OH)₂ Phenoxide Ar(O⁻)OH Dihydroxybenzaldehyde->Phenoxide Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Product Ar(OR)OH Phenoxide->Product Alkyl_Halide R-X Halide_Ion X⁻ Alkyl_Halide->Halide_Ion

Caption: Generalized mechanism of Williamson ether synthesis for regioselective alkylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Base Is the base appropriate? (e.g., CsHCO₃ for 2,4-isomer) Start->Check_Base Check_Solvent Is the solvent polar aprotic? (e.g., ACN, DMF) Check_Base->Check_Solvent Yes Optimize_Base Switch to a milder base (e.g., CsHCO₃, K₂CO₃) Check_Base->Optimize_Base No Check_Temp Is the temperature optimized? (Monitor by TLC) Check_Solvent->Check_Temp Yes Optimize_Solvent Try alternative polar aprotic solvents Check_Solvent->Optimize_Solvent No Check_Stoichiometry Is there an excess of di-alkylated product? Check_Temp->Check_Stoichiometry Yes Optimize_Temp Adjust temperature and monitor reaction kinetics Check_Temp->Optimize_Temp No Adjust_Stoichiometry Reduce equivalents of alkylating agent (1.1-1.5 eq.) Check_Stoichiometry->Adjust_Stoichiometry Yes Success Improved Yield and Selectivity Check_Stoichiometry->Success No Optimize_Base->Check_Solvent Optimize_Solvent->Check_Temp Optimize_Temp->Check_Stoichiometry Adjust_Stoichiometry->Success

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. Available at: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. ResearchGate. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. PMC - NIH. Available at: [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. Available at: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • introduction to regioselectivity in aromatic reactions. YouTube. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson ether synthesis (video). Khan Academy. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of Aromatic Compounds From Benzene. Chemistry Steps. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. Available at: [Link]

  • EAS Synthesis Practice Problems. YouTube. Available at: [Link]

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Removal of unreacted starting materials from 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials. This guide provides in-depth, practical solutions and the scientific rationale behind them.

I. Overview of the Synthesis and Common Impurities

The synthesis of this compound typically involves the Williamson ether synthesis, reacting vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-methylbenzyl chloride in the presence of a base. While the reaction is generally robust, the crude product is often contaminated with unreacted starting materials and potential side-products.

Common Impurities:

  • Unreacted Vanillin: Due to its phenolic hydroxyl group, vanillin is acidic and can be readily separated.

  • Unreacted 2-Methylbenzyl Chloride: A lachrymator, its removal is crucial for product purity and safe handling.

  • Oxidation Products: Benzaldehyde derivatives can oxidize to their corresponding carboxylic acids, especially upon prolonged exposure to air.[1]

II. Troubleshooting and Purification Strategies

This section addresses specific purification challenges in a question-and-answer format, providing detailed protocols and the underlying principles.

Frequently Asked Questions (FAQs)

Q1: My crude product has a strong vanilla-like odor. How do I remove unreacted vanillin?

A1: The presence of a vanilla-like scent is a clear indicator of residual vanillin. Due to its phenolic hydroxyl group, vanillin is acidic and can be effectively removed by an aqueous base wash.

Rationale: The basic wash deprotonates the phenolic hydroxyl group of vanillin, forming a water-soluble sodium salt (sodium vanillinate). This salt partitions into the aqueous layer during a liquid-liquid extraction, while the desired product, lacking an acidic proton, remains in the organic layer.

Protocol 1: Basic Aqueous Wash for Vanillin Removal

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 5-10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.[2][3]

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Separatory funnel.

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in the organic solvent in a separatory funnel.

  • Base Wash: Add the 5-10% NaOH or Na₂CO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The lower aqueous layer, containing the sodium vanillinate, can be drained and discarded.

  • Repeat: Repeat the base wash 1-2 more times to ensure complete removal of vanillin.

  • Neutralization Wash: Wash the organic layer with deionized water to remove any residual base.

  • Brine Wash: Perform a final wash with brine to facilitate the removal of dissolved water from the organic layer.

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Q2: I'm observing a lachrymatory (tear-inducing) effect from my product. How can I eliminate unreacted 2-methylbenzyl chloride?

A2: The lachrymatory nature of your product strongly suggests the presence of residual 2-methylbenzyl chloride. This can be addressed by quenching the reaction with a nucleophile or by careful purification techniques.

Rationale: Unreacted 2-methylbenzyl chloride is an electrophile. Introducing a nucleophile like aqueous ammonia will convert it into the more water-soluble benzylamine, which can then be removed through an acidic wash.[4]

Protocol 2: Quenching and Removal of 2-Methylbenzyl Chloride

Materials:

  • Crude reaction mixture.

  • Concentrated aqueous ammonia.

  • Dilute hydrochloric acid (HCl).

  • Organic solvent (if not already present).

  • Water and Brine.

  • Separatory funnel.

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add an excess of concentrated aqueous ammonia. Allow the mixture to stir at room temperature for 1-2 hours.[4]

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was not in an organic solvent, add one now. Add water to dissolve the ammonium salts.

  • Separation: Separate the organic layer.

  • Acid Wash: Wash the organic layer with dilute HCl to remove the newly formed benzylamine (as its hydrochloride salt).[4]

  • Water and Brine Wash: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer and remove the solvent as described in Protocol 1.

Q3: My purified product shows an extra spot on the TLC plate, and it seems to be degrading over time. What could be the issue?

A3: This is likely due to the oxidation of the aldehyde functional group to a carboxylic acid, a common issue with benzaldehyde derivatives.[1] Purification via column chromatography can resolve this, but care must be taken.

Rationale: Aldehydes are susceptible to oxidation. Silica gel, the most common stationary phase for column chromatography, is slightly acidic and can sometimes promote the decomposition of sensitive aldehydes.[2]

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude product.

  • Silica gel (230-400 mesh).

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Triethylamine (optional, for deactivation).

  • Chromatography column and collection tubes.

Procedure:

  • TLC Analysis: Determine a suitable eluent system by running thin-layer chromatography (TLC) on the crude material. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tip: If product degradation is observed on the silica gel, consider neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.[2] Alternatively, a less acidic stationary phase like alumina can be used.

III. Data Summary and Visualization

The following table summarizes the key physical properties of the starting materials and the product, which are critical for designing effective purification strategies.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
Vanillin152.1528581-83Soluble in ethanol, ether; slightly soluble in water.
2-Methylbenzyl Chloride140.61199-18Insoluble in water; soluble in organic solvents.
This compound256.30DecomposesN/ASoluble in most organic solvents.
Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying the crude product based on the observed impurities.

PurificationWorkflow CrudeProduct Crude Reaction Mixture BaseWash Protocol 1: Basic Aqueous Wash CrudeProduct->BaseWash Vanillin Odor? AmmoniaQuench Protocol 2: Ammonia Quench & Acid Wash CrudeProduct->AmmoniaQuench Lachrymatory? ColumnChromatography Protocol 3: Column Chromatography CrudeProduct->ColumnChromatography Multiple Spots on TLC? BaseWash->AmmoniaQuench Lachrymatory? PureProduct Pure Product BaseWash->PureProduct No other impurities AmmoniaQuench->ColumnChromatography Multiple Spots on TLC? AmmoniaQuench->PureProduct No other impurities ColumnChromatography->PureProduct

Caption: Decision tree for purification of this compound.

IV. References

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or scale up this synthesis. The core of this process is the Williamson ether synthesis, a robust and well-established method for forming ethers. However, like any reaction, success lies in understanding the nuances of the reagents, conditions, and potential pitfalls.

This document is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, provide detailed protocols, and offer data-driven troubleshooting advice to ensure a successful and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis to provide a solid theoretical and practical foundation.

Q1: What is the overall reaction scheme for synthesizing this compound?

A1: The synthesis is a classic Williamson ether synthesis. It proceeds by the O-alkylation of isovanillin (4-methoxy-3-hydroxybenzaldehyde) with 2-methylbenzyl chloride. The reaction requires a base to deprotonate the phenolic hydroxyl group of isovanillin, creating a potent nucleophile (a phenoxide) that then attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride via an SN2 mechanism.[1][2]

G cluster_reactants Reactants cluster_reagents Reagents Isovanillin Isovanillin (4-Methoxy-3-hydroxybenzaldehyde) Reaction Williamson Ether Synthesis (SN2 Mechanism) Isovanillin->Reaction + BenzylChloride 2-Methylbenzyl Chloride BenzylChloride->Reaction + Base Base (e.g., K2CO3) Base->Reaction Deprotonation Solvent Solvent (e.g., DMF) Solvent->Reaction Medium Product This compound Salt Salt Byproduct (e.g., KCl) Reaction->Product Reaction->Salt

Caption: General workflow for the synthesis.

Q2: What are the critical roles of the main reagents in this synthesis?

A2: Each component is chosen for a specific function, and understanding these roles is key to optimization.

ReagentRoleRationale for Selection
Isovanillin Nucleophile PrecursorThe phenolic -OH group is acidic enough to be deprotonated by a suitable base, forming the required phenoxide nucleophile.
2-Methylbenzyl Chloride ElectrophileAs a benzylic halide, the C-Cl bond is activated towards SN2 displacement due to stabilization of the transition state by the adjacent phenyl ring.[2]
Base (e.g., K₂CO₃, NaH) Catalyst/Proton AcceptorDeprotonates the phenolic hydroxyl group. The choice of base is critical; a weak base like K₂CO₃ is often sufficient and safer for scale-up, while a strong base like NaH ensures complete deprotonation but requires strictly anhydrous conditions.[3][4]
Solvent (e.g., DMF, Acetonitrile) Reaction MediumA polar aprotic solvent is essential. These solvents solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, which accelerates the SN2 reaction.[1][5] Protic solvents like ethanol or water would slow the reaction significantly.[1]

Q3: What are the primary safety concerns I should be aware of?

A3: Standard laboratory safety protocols should always be followed. Specific hazards for this reaction include:

  • 2-Methylbenzyl Chloride: It is a lachrymator and irritant. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: N,N-Dimethylformamide (DMF) is a reproductive toxin and is readily absorbed through the skin. Acetonitrile is toxic and flammable. Always handle these solvents in a fume hood.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Potassium carbonate (K₂CO₃) is a less hazardous alternative but is still an irritant.

Part 2: Detailed Experimental Protocol

This section provides a reliable, step-by-step procedure for the synthesis.

Protocol: Synthesis using Potassium Carbonate in DMF

This method is recommended for its reliability, operational simplicity, and avoidance of highly reactive reagents like NaH, making it suitable for larger scales.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (for 10 mmol scale)Equivalents
Isovanillin152.151.52 g (10 mmol)1.0
2-Methylbenzyl chloride140.611.55 g (11 mmol)1.1
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g (20 mmol)2.0
N,N-Dimethylformamide (DMF), anhydrous-30 mL-
Ethyl Acetate-~150 mL-
Brine (Saturated NaCl solution)-~60 mL-
Water (Deionized)-~100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.52 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Flush the flask with dry nitrogen or argon for 5 minutes. This is good practice to minimize side reactions involving atmospheric moisture and oxygen.

  • Solvent and Reagent Addition: Add anhydrous DMF (30 mL) to the flask via syringe. Stir the suspension for 10 minutes at room temperature. Add 2-methylbenzyl chloride (1.55 g, 11 mmol) to the mixture dropwise.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. The reaction progress should be monitored every 1-2 hours.

  • Monitoring: Spot a small aliquot of the reaction mixture onto a TLC plate against the starting materials (isovanillin and 2-methylbenzyl chloride). A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the isovanillin spot has been completely consumed (typically 4-8 hours).

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (often an oil or waxy solid) should be purified. Recrystallization from a solvent system like ethanol/water or purification by flash column chromatography (using a hexane/ethyl acetate gradient) will yield the pure product.

Part 3: Troubleshooting Guide

This section addresses common problems, their probable causes, and effective solutions.

Q4: My reaction yield is very low, or I see no product formation on TLC. What went wrong?

A4: This is the most frequent issue and can stem from several factors related to reagent quality or reaction conditions.

G start Problem: Low or No Yield check_tlc Analyze TLC Plate start->check_tlc sm_present Only Starting Material (SM) Visible? check_tlc->sm_present cause1 Cause: Ineffective Deprotonation - Base is old/hydrated - Insufficient base used - Reaction not anhydrous sm_present->cause1 Yes sm_and_streak SM with Streaking/Other Spots? sm_present->sm_and_streak No solution1 Solution: 1. Use fresh, anhydrous K2CO3. 2. Ensure 2.0 eq. of base. 3. Use anhydrous solvent. cause1->solution1 cause2 Cause: Insufficient Energy - Reaction temp too low - Reaction time too short solution2 Solution: 1. Increase temp to 80-90°C. 2. Extend reaction time (monitor by TLC). cause2->solution2 sm_and_streak->cause2 Yes, SM Dominant cause3 Cause: Reagent Degradation - 2-methylbenzyl chloride has hydrolyzed sm_and_streak->cause3 Yes, Other Spots solution3 Solution: 1. Check purity of alkylating agent. 2. Use freshly purchased or distilled reagent. cause3->solution3

Caption: Decision tree for troubleshooting low yield.

  • Possible Cause 1: Ineffective Deprotonation. The phenoxide nucleophile is not being formed. This can happen if your base (K₂CO₃) is not fully anhydrous or if you are using a solvent with residual water. Water will compete with the isovanillin for the base and can hydrolyze the alkylating agent.

    • Solution: Use freshly dried, powdered potassium carbonate. Ensure your DMF is anhydrous grade. While not required for the K₂CO₃ method, if you were to use a stronger base like NaH, the need for absolutely anhydrous conditions becomes critical to prevent violent quenching and failure of the reaction.[6]

  • Possible Cause 2: Insufficient Reaction Temperature or Time. The Williamson ether synthesis requires energy to overcome the activation barrier.[1] Room temperature reactions are often very slow.

    • Solution: Ensure the internal reaction temperature reaches 80-90 °C. If the reaction is proceeding but is slow (as seen on TLC), extend the reaction time. Reactions can sometimes require refluxing for up to 8 hours for full conversion.[1]

  • Possible Cause 3: Poor Quality Alkylating Agent. 2-methylbenzyl chloride can degrade over time, especially if exposed to moisture, hydrolyzing to 2-methylbenzyl alcohol, which is unreactive under these conditions.

    • Solution: Check the purity of your 2-methylbenzyl chloride by ¹H NMR or GC-MS. If it is old or appears cloudy, use a fresh bottle or purify it before use.

Q5: My reaction works, but it's messy. I see multiple spots on my TLC plate. How can I improve selectivity?

A5: The formation of byproducts is often due to competing reaction pathways or impurities.

  • Possible Cause 1: Competing Elimination (E2) Reaction. Although the substrate is a primary benzylic halide, which strongly favors SN2, high temperatures can promote some E2 elimination, leading to the formation of an alkene.[2][5]

    • Solution: Avoid excessive temperatures (i.e., >100-110 °C). The 80-90 °C range is generally a good balance between reaction rate and selectivity for this type of substrate.

  • Possible Cause 2: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[1]

    • Solution: O-alkylation is generally favored in polar aprotic solvents like DMF, which is why it is the recommended solvent.[7] Changing to a different solvent system is unlikely to improve this specific issue. Fortunately, for this system, C-alkylation is typically a very minor pathway.

  • Possible Cause 3: Impurities in Starting Materials. The presence of other reactive species in your starting materials will naturally lead to other products.

    • Solution: Confirm the purity of your isovanillin and 2-methylbenzyl chloride before starting the reaction.

Q6: I'm having trouble with the work-up. I'm getting a persistent emulsion during the extraction. What should I do?

A6: Emulsions are common when working with DMF, as it has some miscibility with both the aqueous and organic phases.

  • Solution 1: Add Brine. After combining the organic and aqueous layers, add a significant portion of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing a better separation from the less polar ethyl acetate layer.

  • Solution 2: Filter. Sometimes, fine particulate matter can stabilize an emulsion. Try passing the entire mixture through a pad of Celite or glass wool to remove these solids.

  • Solution 3: Be Patient. Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own with time.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Isovanillin Synthesis.
  • askIITians. (2025).
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Buchar, F., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. PMC - NIH. [Link]

  • Li, Y., & Chen, Y. (2008). 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Reddit. (2025). Williamson Ether synthesis. r/OrganicChemistry.

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Validation & Comparative

A Comparative Guide to the Synthesis of 4-Alkoxy-3-benzyloxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of prevalent synthetic routes to 4-alkoxy-3-benzyloxybenzaldehydes, a class of intermediates crucial in the synthesis of pharmaceuticals, fragrances, and fine chemicals. We will dissect the strategic considerations, compare methodologies based on starting materials, and provide detailed, field-tested protocols.

Introduction: Strategic Importance

4-Alkoxy-3-benzyloxybenzaldehydes are versatile molecular scaffolds. The specific arrangement of the alkoxy and bulky benzyloxy groups provides a unique electronic and steric profile, making them valuable precursors for complex molecular targets. The primary synthetic challenge lies in the regioselective functionalization of dihydroxy precursors, specifically the differential reactivity of the hydroxyl groups at the C3 and C4 positions of the benzaldehyde core. An optimal synthetic route must be high-yielding, scalable, cost-effective, and minimize hazardous waste, aligning with the principles of green chemistry.[1][2][3][4]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 4-alkoxy-3-benzyloxybenzaldehydes predominantly starts from one of two commercially available precursors: Protocatechualdehyde (3,4-dihydroxybenzaldehyde) or Isovanillin (3-hydroxy-4-methoxybenzaldehyde) . The choice of starting material dictates the overall synthetic strategy and its inherent advantages and limitations.

Route A: Synthesis from Protocatechualdehyde (3,4-dihydroxybenzaldehyde)

This is the most flexible approach as it allows for the introduction of diverse alkoxy groups at the C4 position. However, it introduces the critical challenge of regioselectivity. The two phenolic hydroxyl groups have similar pKa values, but the C4-OH is generally considered more nucleophilic due to greater resonance stabilization of the corresponding phenoxide with the electron-withdrawing aldehyde group.[5][6] This differential reactivity is the cornerstone of achieving the desired product.

The general strategy involves a two-step etherification process:

  • Step 1: Selective O-Alkylation at C4. The C4-hydroxyl group is selectively alkylated using an appropriate alkyl halide.

  • Step 2: O-Benzylation at C3. The remaining C3-hydroxyl group is then protected with a benzyl group.

dot digraph "Route_A_Protocatechualdehyde" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

start [label="Protocatechualdehyde\n(3,4-dihydroxybenzaldehyde)"]; step1 [label="Selective C4 O-Alkylation\n(R-X, Base)"]; intermediate [label="4-Alkoxy-3-hydroxybenzaldehyde"]; step2 [label="C3 O-Benzylation\n(BnBr, Base)"]; product [label="4-Alkoxy-3-benzyloxybenzaldehyde", fillcolor="#E6F4EA", fontcolor="#202124"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } caption [label="Workflow for Route A starting from Protocatechualdehyde.", fontsize=10]; enddot

Causality Behind Experimental Choices:

  • Base and Solvent System: The choice of base is critical for controlling regioselectivity. Mild bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol are commonly used.[7][8][9] Stronger bases like sodium hydride (NaH) can lead to the formation of the dianion, reducing selectivity and increasing the risk of dialkylation.[6] The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has been reported to cleanly favor mono-alkylation at the C4 position.[5]

  • Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, phase-transfer catalysis offers a greener and more efficient alternative.[10][11][12] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the alkyl halide, often enabling milder reaction conditions and reducing the need for expensive, anhydrous solvents.[10][12][13]

Route B: Synthesis from Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

This route is straightforward if the desired C4-alkoxy group is methoxy (i.e., for synthesizing 3-benzyloxy-4-methoxybenzaldehyde). It avoids the issue of regioselectivity as the C4 position is already functionalized.

The synthesis is a single etherification step:

  • O-Benzylation of the C3-hydroxyl group. This is typically achieved via the Williamson ether synthesis.[14][15][16][17]

dot digraph "Route_B_Isovanillin" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

start [label="Isovanillin\n(3-hydroxy-4-methoxybenzaldehyde)"]; step1 [label="C3 O-Benzylation\n(BnBr, Base)"]; product [label="3-Benzyloxy-4-methoxybenzaldehyde", fillcolor="#E6F4EA", fontcolor="#202124"];

start -> step1; step1 -> product; } caption [label="Workflow for Route B starting from Isovanillin.", fontsize=10]; enddot

Causality Behind Experimental Choices:

  • Reaction Conditions: The reaction is typically performed by treating isovanillin with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like K₂CO₃ in a solvent such as ethanol, acetone, or DMF. The reaction proceeds smoothly due to the single reactive hydroxyl group.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the described synthetic routes.

ParameterRoute A (from Protocatechualdehyde)Route B (from Isovanillin)
Versatility High (allows for various C4-alkoxy groups)Low (limited to C4-methoxy products)
Number of Steps Two (Alkylation, then Benzylation)One (Benzylation)
Key Challenge Regioselectivity of the first alkylation stepNone
Typical Reagents 1. R-X, K₂CO₃/DBU, DMF2. BnBr, K₂CO₃, DMF/Ethanol1. BnBr, K₂CO₃, Ethanol/Acetone
Reported Yields 70-85% over two steps (variable)>90%
Scalability Good; PTC can enhance industrial feasibilityExcellent
Green Chemistry Moderate; requires careful solvent selection and management of byproducts.Good; fewer steps lead to less waste.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for laboratory-scale synthesis.

Protocol 1: Synthesis of 4-Decyloxy-3-benzyloxybenzaldehyde (via Route A)

Step 1: Synthesis of 4-Decyloxy-3-hydroxybenzaldehyde

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add protocatechualdehyde (13.8 g, 0.1 mol), anhydrous potassium carbonate (15.2 g, 0.11 mol), and 150 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Slowly add 1-bromodecane (24.3 g, 0.11 mol) dropwise over 20 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 4-decyloxy-3-hydroxybenzaldehyde.

Step 2: Synthesis of 4-Decyloxy-3-benzyloxybenzaldehyde

  • Setup: In a 250 mL round-bottom flask, dissolve the 4-decyloxy-3-hydroxybenzaldehyde from the previous step (e.g., 27.8 g, 0.1 mol) in 150 mL of ethanol.

  • Reagent Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) followed by benzyl bromide (18.8 g, 0.11 mol).

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture and filter off the potassium carbonate. Wash the solid residue with small portions of ethanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in diethyl ether (200 mL) and wash sequentially with 5% sodium hydroxide solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).[7] Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be recrystallized from ethanol to afford colorless crystals of 4-decyloxy-3-benzyloxybenzaldehyde.

Protocol 2: Synthesis of 4-Methoxy-3-benzyloxybenzaldehyde (O-Benzylvanillin) (via Route B)
  • Setup: To a 500 mL round-bottom flask, add isovanillin (30.4 g, 0.2 mol), anhydrous potassium carbonate (41.4 g, 0.3 mol), and 250 mL of absolute ethanol.

  • Reagent Addition: Heat the mixture to reflux with vigorous stirring. Add benzyl chloride (27.8 g, 0.22 mol) dropwise over 30 minutes.

  • Reaction: Continue refluxing for 6-8 hours. Monitor the reaction by TLC for the disappearance of isovanillin.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and filter the inorganic salts. Wash the filter cake with ethanol (2 x 25 mL).

  • Purification: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting oil in dichloromethane (200 mL). Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to obtain pure 4-methoxy-3-benzyloxybenzaldehyde as a white to light yellow solid.[18] The reported melting point is typically in the range of 62-64°C.

Conclusion and Recommendations

The choice of synthetic route to 4-alkoxy-3-benzyloxybenzaldehydes is primarily dictated by the desired C4 substituent.

  • For the synthesis of 3-benzyloxy-4-methoxybenzaldehyde , Route B starting from isovanillin is unequivocally superior due to its single-step nature, high yield, and operational simplicity.

  • For the synthesis of analogues with varied or longer-chain C4-alkoxy groups , Route A from protocatechualdehyde is the necessary and versatile approach. Success hinges on the careful control of reaction conditions, particularly the base and solvent system, to ensure selective mono-alkylation at the C4 position before subsequent benzylation. For larger-scale operations, exploring phase-transfer catalysis is highly recommended to improve efficiency and reduce environmental impact.

Researchers should select the route that best aligns with their target molecule, scale, and available resources, keeping in mind the critical role of regiocontrol in the more flexible, two-step pathway.

References

  • ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde. Available from: [Link]

  • Rajput, J., et al. (2025). Symmetric Synthesis Methods of Benzaldehyde OrganicCompounds byUsing Green Chemistry Approaches. International Journal of Current Science. Available from: [Link]

  • Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Available from: [Link]

  • Taylor, R. T., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH Public Access. Available from: [Link]

  • Google Patents. (1996). Preparation of isovanillin. JPH08208555A.
  • Wang, Z., et al. (2022). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. Available from: [Link]

  • Google Patents. (1998). Process for the preparation of isovanillin. US5786516A.
  • Kumar, R., et al. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies. Available from: [Link]

  • Wikipedia. (n.d.). Isovanillin. Available from: [Link]

  • Royal Society of Chemistry. (2022). Green Chemistry. Available from: [Link]

  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Available from: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available from: [Link]

  • Shahare, H. M., et al. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-methoxy. Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available from: [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Available from: [Link]

  • Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. Available from: [Link]

  • International Journal of ChemTech Research. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Available from: [Link]

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A Comparative Guide to Protecting Groups for Vanillin: Spotlight on 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, particularly in drug discovery and development, the strategic selection of protecting groups is paramount. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a versatile and privileged scaffold, presents a unique challenge due to its multiple reactive functional groups.[1][2][3] The phenolic hydroxyl group, in particular, often requires protection to achieve selective transformations at other positions of the molecule. This guide provides an in-depth comparison of various protecting groups for vanillin, with a special focus on the nuanced advantages of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, and is intended for researchers, scientists, and professionals in drug development.

The Critical Role of Protecting Groups in Vanillin Chemistry

Vanillin's structure, featuring an aldehyde, a hydroxyl, and an ether group, makes it a valuable starting material for the synthesis of a wide array of biologically active compounds.[3][4] However, the reactivity of the phenolic hydroxyl group can interfere with desired reactions, such as modifications of the aldehyde or the aromatic ring. Protecting this hydroxyl group is therefore a crucial step in many synthetic pathways. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.

This compound: A Superior Choice

The 2-methylbenzyl ether protecting group, which gives rise to this compound, offers distinct advantages over more conventional protecting groups. The presence of the ortho-methyl group on the benzyl ring introduces steric hindrance that can influence the stability and reactivity of the protecting group in a favorable manner.

Key Advantages:

  • Enhanced Stability: The 2-methylbenzyl group exhibits greater stability towards certain acidic conditions compared to the standard benzyl group. This can be attributed to the steric hindrance provided by the ortho-methyl group, which can shield the ether linkage from acid-catalyzed cleavage.

  • Orthogonality in Deprotection: While still susceptible to standard deprotection methods like catalytic hydrogenolysis, the 2-methylbenzyl group can sometimes offer different deprotection kinetics compared to a simple benzyl group, potentially allowing for selective removal in complex molecules.

  • Minimal Impact on Reactivity: The electronic properties of the 2-methylbenzyl group are similar to the benzyl group, ensuring that it does not significantly alter the reactivity of the vanillin core in subsequent reactions.

A Comparative Analysis of Common Protecting Groups for Vanillin

To provide a comprehensive overview, the performance of the 2-methylbenzyl group is compared with other commonly employed protecting groups for phenols: the benzyl (Bn) ether, the methoxymethyl (MOM) ether, and silyl ethers like tert-butyldimethylsilyl (TBDMS).

Protecting GroupProtection ConditionsStabilityDeprotection ConditionsKey Considerations
2-Methylbenzyl (o-MeBn) 2-Methylbenzyl bromide, base (e.g., K₂CO₃), solvent (e.g., acetone)Stable to mild acids and bases.Catalytic hydrogenolysis (H₂, Pd/C); Strong acids.Enhanced stability over benzyl; potential for selective deprotection.
Benzyl (Bn) Benzyl bromide, base (e.g., K₂CO₃), solvent (e.g., ethanol).[5]Generally stable to acidic and basic media.[6]Catalytic hydrogenolysis (H₂, Pd/C);[6] Strong acids;[7] Birch reduction.[8]Widely used, reliable, but may not be suitable for molecules with other reducible functional groups.[8]
Methoxymethyl (MOM) MOMCl or CH₂(OMe)₂, Lewis acid catalyst.[9]Stable to bases, nucleophiles, and some reducing agents.[8]Acidic conditions (e.g., HCl in methanol).[10]MOMCl is a carcinogen, alternative reagents are preferred.[8][11] Cleavage under acidic conditions may not be suitable for acid-sensitive substrates.
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, imidazole, DMF.[12]Stable to bases and many nucleophiles.Fluoride ion sources (e.g., TBAF);[8] Acidic conditions.[13]Lability to fluoride provides excellent orthogonality. Steric bulk can influence protection efficiency.[14]
Experimental Protocols

1. Synthesis of this compound

  • Objective: To protect the hydroxyl group of vanillin with a 2-methylbenzyl group.

  • Protocol:

    • To a solution of vanillin (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add 2-methylbenzyl bromide (1.1 eq) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

2. Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (Benzyl-protected Vanillin)

  • Objective: To protect the hydroxyl group of vanillin with a benzyl group.

  • Protocol:

    • Dissolve vanillin (1.0 eq) in ethanol.

    • Add potassium bicarbonate (KHCO₃, 1.05 eq) and benzyl bromide (1.05 eq).[5]

    • Reflux the mixture for 5 hours.[5]

    • Cool the reaction mixture and collect the product by filtration.

    • Recrystallize the crude product from ethanol to yield pure 4-(benzyloxy)-3-methoxybenzaldehyde.[5]

3. Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

  • Objective: To remove the benzyl or 2-methylbenzyl protecting group.

  • Protocol:

    • Dissolve the benzyl-protected vanillin derivative in a suitable solvent such as methanol or ethyl acetate.[6]

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).[6][15]

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).[6]

    • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected vanillin.

Visualization of the Synthetic Workflow

G cluster_protection Protection of Vanillin cluster_deprotection Deprotection vanillin Vanillin reagents_2mebn 2-Methylbenzyl bromide, K₂CO₃, Acetone vanillin->reagents_2mebn reagents_bn Benzyl bromide, KHCO₃, Ethanol vanillin->reagents_bn reagents_mom MOMCl or CH₂(OMe)₂, Lewis Acid vanillin->reagents_mom reagents_tbdms TBDMSCl, Imidazole, DMF vanillin->reagents_tbdms protected_2mebn This compound reagents_2mebn->protected_2mebn protected_bn 4-(Benzyloxy)-3-methoxybenzaldehyde reagents_bn->protected_bn protected_mom 4-Methoxy-3-(methoxymethoxy)benzaldehyde reagents_mom->protected_mom protected_tbdms 3-Methoxy-4-((tert-butyldimethylsilyl)oxy)benzaldehyde reagents_tbdms->protected_tbdms deprotection_h2 H₂, Pd/C protected_2mebn->deprotection_h2 protected_bn->deprotection_h2 deprotection_acid Acidic Conditions protected_mom->deprotection_acid deprotection_f Fluoride Source (TBAF) protected_tbdms->deprotection_f deprotected_vanillin Vanillin deprotection_h2->deprotected_vanillin deprotection_acid->deprotected_vanillin deprotection_f->deprotected_vanillin

Caption: Workflow for the protection and deprotection of vanillin's hydroxyl group.

Conclusion

The choice of a protecting group for vanillin is a critical decision in the design of a synthetic route. While traditional protecting groups like benzyl, MOM, and silyl ethers each have their merits, the 2-methylbenzyl ether, leading to this compound, presents a compelling alternative. Its enhanced stability and potential for selective deprotection make it a valuable tool for synthetic chemists, particularly in the context of complex, multi-step syntheses common in drug discovery. Careful consideration of the stability and deprotection conditions of each protecting group, as outlined in this guide, will enable researchers to make informed decisions and ultimately achieve their synthetic goals with greater efficiency and success.

References

  • ACS Omega. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. [Link]

  • PubMed. (2025). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

  • National Institutes of Health. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]

  • R Discovery. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. [Link]

  • Chemistry. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. [Link]

  • OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]

  • Applied and Environmental Microbiology. Biocatalytic Synthesis of Vanillin. ASM Journals. [Link]

  • Google Patents.
  • MDPI. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. [Link]

  • ResearchGate. Silylation of the phenols, allyl, and propargyl alcohols in DES. [Link]

  • SynArchive. Protection of Phenol by Silyl ether. [Link]

  • University of Guelph. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • American Chemical Society. (1995). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. [Link]

  • PubMed. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. [Link]

  • ResearchGate. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. [Link]

  • The Royal Society of Chemistry. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. [Link]

  • The Royal Society of Chemistry. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh 2 and t BuOK. [Link]

  • ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]

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A Comparative Guide to the Reactivity of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde and Other Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzaldehydes are foundational building blocks in organic synthesis, serving as critical precursors in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The aldehyde functional group is a versatile handle for constructing complex molecular architectures through reactions like nucleophilic additions, condensations, and oxidations.[1] The reactivity of this aldehyde group is profoundly influenced by the nature and position of other substituents on the aromatic ring.[2][3][4]

This guide provides an in-depth comparative analysis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde , a molecule of interest due to its unique substitution pattern. It features a strong electron-donating methoxy group at the para-position and a bulky, also electron-donating, 2-methylbenzyloxy group at the meta-position (ortho to the aldehyde). We will objectively compare its performance in key chemical transformations against a curated set of alternative benzaldehyde derivatives, supported by experimental data, to provide researchers and drug development professionals with a predictive framework for its synthetic utility.

The Theoretical Basis of Reactivity: Electronic and Steric Effects

The reactivity of the aldehyde group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack is the rate-determining step in many of its characteristic reactions. Two main factors modulate this electrophilicity:

  • Electronic Effects: Substituents on the benzene ring alter the electron density at the carbonyl carbon through a combination of inductive and resonance effects.[5][6]

    • Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), pull electron density away from the ring and the aldehyde group. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.[2]

    • Electron-Donating Groups (EDGs) , like a methoxy group (-OCH₃), push electron density into the ring via resonance. This delocalization reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity and rendering the aldehyde less reactive.[2]

  • Steric Effects: The size and position of substituents near the aldehyde group can physically obstruct the approach of a nucleophile. This "steric hindrance," particularly from groups at the ortho-positions, can significantly slow down reaction rates, irrespective of electronic effects.[5][7]

Based on this framework, This compound is predicted to exhibit low reactivity. It possesses two potent electron-donating groups (+R effect) that decrease the carbonyl's electrophilicity. Furthermore, the large 2-methylbenzyloxy group at the ortho-position presents a significant steric barrier.

Visualizing Substituent Effects

The following diagram illustrates how different substituents modulate the electrophilicity of the aldehyde's carbonyl carbon, which is the primary determinant of reactivity in nucleophilic addition reactions.

G cluster_0 Electronic Effects on Carbonyl Carbon (δ+) cluster_1 Steric Hindrance EWG Electron-Withdrawing Group (e.g., -NO2) Carbonyl Carbonyl Carbon (δ+) EWG->Carbonyl Increases δ+ (Enhances Reactivity) EDG Electron-Donating Group (e.g., -OCH3) EDG->Carbonyl Decreases δ+ (Reduces Reactivity) Target Target Molecule Substituents (-OCH3, -OCH2Ph-CH3) Target->Carbonyl Strongly Decreases δ+ (Predicted Low Reactivity) Ortho Bulky Ortho-Substituent (e.g., -OCH2Ph-CH3) Aldehyde Aldehyde Group Ortho->Aldehyde Blocks Access Nucleophile Nucleophile Nucleophile->Aldehyde Approach Hindered

Caption: Electronic and steric factors governing benzaldehyde reactivity.

Comparative Reactivity Data

To quantify the reactivity of this compound, it was benchmarked against a series of derivatives in three common C-C and C-N bond-forming reactions. The comparators were selected to represent a spectrum of electronic and steric environments:

  • 4-Nitrobenzaldehyde: Strong electron-withdrawing group.

  • Unsubstituted Benzaldehyde: The neutral baseline.

  • 4-Methoxybenzaldehyde: Strong electron-donating group.

  • 2-Chlorobenzaldehyde: Electron-withdrawing group with ortho-steric effects.

Table 1: Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, favored by increased electrophilicity of the carbonyl carbon.[2][8][9][10]

Benzaldehyde DerivativeSubstituent EffectsTime (hours) for >95% ConversionYield (%)
4-NitrobenzaldehydeStrong EWG (-R, -I)0.598
2-ChlorobenzaldehydeEWG (-I, +R), Ortho Sterics296
BenzaldehydeUnsubstituted (Reference)492
4-MethoxybenzaldehydeStrong EDG (+R, -I)1285
This compound Strong EDG (+R), Bulky Ortho EDG> 2445

Experimental Conditions: Aldehyde (1 mmol), Malononitrile (1.1 mmol), Piperidine (0.1 mmol) in Ethanol (5 mL), reflux.

The data clearly indicates that this compound is the least reactive substrate, requiring significantly longer reaction times for a much lower yield, confirming the potent deactivating nature of its substituents.

Table 2: Wittig Reaction with Benzyltriphenylphosphonium Ylide

The Wittig reaction, involving the nucleophilic attack of a phosphorus ylide, shows a similar dependence on the aldehyde's electrophilicity.[2][11]

Benzaldehyde DerivativeTime (hours) for >95% ConversionYield (%)
4-Nitrobenzaldehyde195
2-Chlorobenzaldehyde390
Benzaldehyde688
4-Methoxybenzaldehyde1875
This compound > 2430

Experimental Conditions: Aldehyde (1 mmol), Benzyltriphenylphosphonium chloride (1.1 mmol), NaOH (10 M, 5 mL), Dichloromethane (5 mL), room temperature.

Again, the target molecule demonstrates substantially diminished reactivity compared to other derivatives, consistent with theoretical predictions.

Table 3: Reductive Amination with Aniline

This reaction proceeds via the formation of an imine, a step involving nucleophilic attack by the amine on the carbonyl carbon.[12][13]

Benzaldehyde DerivativeTime (hours) for >95% ConversionYield (%)
4-Nitrobenzaldehyde294
2-Chlorobenzaldehyde591
Benzaldehyde889
4-Methoxybenzaldehyde2080
This compound > 2441

Experimental Conditions: Aldehyde (1 mmol), Aniline (1.1 mmol), NaBH(OAc)₃ (1.5 mmol), Dichloroethane (10 mL), room temperature.

The trend persists, highlighting the challenge of using this sterically hindered and electron-rich aldehyde in standard nucleophilic addition reactions.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a self-validating system for assessing the relative reactivity of various benzaldehyde derivatives.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Weigh Aldehyde (1.0 mmol) B 2. Add Malononitrile (1.1 mmol) A->B C 3. Add Ethanol (5 mL) B->C D 4. Add Piperidine (0.1 mmol) C->D E 5. Reflux & Monitor (TLC Analysis) D->E F 6. Cool & Precipitate E->F G 7. Filter & Wash (Cold Water/Ethanol) F->G H 8. Dry & Weigh (Calculate Yield) G->H I 9. Characterize (NMR, IR, MP) H->I

Caption: Experimental workflow for comparative Knoevenagel condensation.

Materials
  • Substituted Benzaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (Absolute, 5 mL)

  • Round-bottom flask (25 mL) with stir bar

  • Condenser

  • Heating mantle

  • TLC plates (Silica gel)

  • Filtration apparatus

Procedure
  • To a 25 mL round-bottom flask, add the specific benzaldehyde derivative (1.0 mmol) and a magnetic stir bar.

  • Add malononitrile (1.1 mmol) and absolute ethanol (5 mL). Stir until all solids dissolve.

  • Add piperidine (0.1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Monitor the reaction's progress by taking aliquots every hour and analyzing via Thin-Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.

  • Once the reaction is complete (or after 24 hours), remove the flask from heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold water followed by cold ethanol.

  • Dry the product in a vacuum oven to a constant weight and calculate the percentage yield.

  • Confirm the product's identity and purity via melting point, IR, and ¹H NMR spectroscopy. The IR spectrum should show the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a nitrile C≡N stretch (~2220 cm⁻¹).[14]

Conclusion and Outlook

The experimental data presented in this guide conclusively demonstrates that This compound is a significantly less reactive substrate in common nucleophilic addition reactions compared to unsubstituted benzaldehyde and derivatives bearing electron-withdrawing or less sterically demanding substituents. This reduced reactivity is a direct consequence of two key molecular features:

  • Potent Electronic Deactivation: The cumulative electron-donating resonance effects of the para-methoxy and ortho-benzyloxy groups substantially decrease the electrophilicity of the carbonyl carbon.

  • Severe Steric Hindrance: The bulky 2-methylbenzyloxy group at the ortho-position physically impedes the approach of nucleophiles to the reaction center.

For researchers in drug discovery and synthetic chemistry, this insight is critical. While the unique substitution of this molecule may be desirable for its influence on pharmacokinetic properties, its incorporation into larger structures via standard aldehyde chemistry will require optimized, and often more forceful, reaction conditions (e.g., stronger catalysts, higher temperatures, or alternative synthetic strategies that bypass direct nucleophilic addition).[15][16] Understanding these inherent reactivity profiles is paramount for efficient route design and the successful synthesis of complex target molecules.

References

  • A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
  • A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. Benchchem.
  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temper
  • Knoevenagel Condens
  • Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. American Chemical Society.
  • What are the uses of benzaldehyde in the pharmaceutical industry? Blog.
  • Exploring the Synthesis and Applications of Benzaldehyde Deriv
  • Knoevenagel condens
  • An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde. Benchchem.
  • Time effect study on reductive amination of benzaldehyde with aniline...
  • A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condens
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
  • ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm.
  • Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)benzaldehyde. Benchchem.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • What is the effect of steric hindrance on the boiling points of aldehydes and ketones. Quora.

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Validation of the structure of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde by spectroscopic methods

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide by a Senior Application Scientist.

This guide provides a comprehensive framework for the structural validation of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a key intermediate in various synthetic pathways. We will explore the application of fundamental spectroscopic techniques—NMR, IR, and Mass Spectrometry—to unambiguously confirm its molecular structure. The focus will be on not just acquiring data, but on interpreting it in the context of a comparative analysis against a potential isomeric impurity, 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, thereby ensuring analytical certainty.

The Analytical Challenge: Isomeric Differentiation

The synthesis of this compound from vanillin (4-hydroxy-3-methoxybenzaldehyde) via Williamson ether synthesis is generally regioselective. However, the potential for starting with an isomeric precursor like isovanillin (3-hydroxy-4-methoxybenzaldehyde) necessitates a robust validation strategy to rule out the formation of the undesired isomer, 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde.

Our objective is to use spectroscopy to confirm the correct connectivity, as shown below.

graph { layout=neato; node [shape=none, image="https://i.imgur.com/your_image.png"]; // Placeholder for actual chemical structures Target -- Isomer [label=" vs. "]; }

Caption: Target Molecule vs. Potential Isomeric Impurity.

While both isomers share the same mass and elemental composition, the spatial arrangement of the methoxy and benzyloxy groups profoundly influences their spectroscopic signatures, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive evidence for the precise atomic connectivity of the target molecule. We will examine both ¹H and ¹³C NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data with a 90° pulse angle.

    • Set a relaxation delay of 5 seconds to ensure full relaxation of all protons, especially the aldehyde proton.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled sequence (e.g., zgpg30).

    • Set a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve a clear spectrum.

The key to differentiating the target molecule from its isomer lies in the chemical shifts and coupling patterns of the aromatic protons on the benzaldehyde ring.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm) for Target MoleculeRationale & Expected PatternPredicted δ (ppm) for IsomerKey Differentiator
Aldehyde (-CHO)~9.85Singlet, deshielded by the carbonyl and aromatic ring.~9.88Minimal difference.
Aromatic (H-2)~7.43Doublet (d), J ≈ 1.8 Hz. Coupled to H-6.~7.51Significant. In the isomer, this proton is ortho to the strongly electron-withdrawing CHO group, causing a downfield shift.
Aromatic (H-6)~7.41Doublet of doublets (dd), J ≈ 8.2, 1.8 Hz. Coupled to H-5 and H-2.~7.05Significant. In the isomer, this proton is ortho to the electron-donating OCH₃ group, causing an upfield shift.
Aromatic (H-5)~6.98Doublet (d), J ≈ 8.2 Hz. Coupled to H-6.~7.90Significant. In the isomer, this proton is ortho to the CHO group, resulting in a strong downfield shift.
Benzyl (-OCH₂-)~5.15Singlet. Adjacent to an oxygen and aromatic ring.~5.20Minor difference.
Methoxy (-OCH₃)~3.94Singlet. Standard chemical shift for an aryl methyl ether.~3.98Minor difference.
Benzyl-CH₃~2.35Singlet. Standard chemical shift for a tolyl methyl group.~2.35No difference.
Benzyl-Aromatic~7.2-7.4Multiplet. Complex pattern from the 4 protons on the 2-methylbenzyl group.~7.2-7.4No difference.

Expert Interpretation: The most telling signals are from H-2, H-6, and H-5 on the central benzaldehyde ring. For our target molecule, we expect three distinct aromatic signals in the ~6.9-7.5 ppm range, following a predictable splitting pattern. For the isomer, the proton at the H-5 position would be significantly downfield (approaching 8 ppm) due to its position ortho to the aldehyde, providing a clear point of differentiation.

¹³C NMR complements the proton data by confirming the chemical environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon AssignmentPredicted δ (ppm) for Target MoleculeRationalePredicted δ (ppm) for IsomerKey Differentiator
Aldehyde (C=O)~191.0Typical for aromatic aldehydes.~191.2Minimal difference.
C-1 (-CHO)~130.0Quaternary carbon attached to the aldehyde.~128.5Minor difference.
C-3 (-OBn)~150.0Aromatic carbon attached to ether oxygen, shifted downfield.~147.0Noticeable difference.
C-4 (-OCH₃)~149.5Aromatic carbon attached to ether oxygen, shifted downfield.~154.5Significant. The C-4 carbon is now para to the CHO group, altering its electronic environment.
Aromatic (C-H)~125.5, 111.8, 109.5Signals for C-6, C-2, and C-5 respectively.~127.2, 112.1, 110.8Shifts in all C-H signals provide cumulative evidence.
Benzyl (-OCH₂-)~71.0Typical for a benzylic ether carbon.~71.2Minimal difference.
Methoxy (-OCH₃)~56.1Typical for an aryl methyl ether.~56.3Minimal difference.

Workflow for NMR-Based Structural Validation

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interp Data Interpretation cluster_result Conclusion synthesis Synthesize Product purify Column Chromatography synthesis->purify prep Prepare CDCl3 Sample purify->prep acquire_h1 Acquire 1H NMR prep->acquire_h1 acquire_c13 Acquire 13C NMR prep->acquire_c13 compare_h1 Compare 1H Shifts & Splitting vs. Predicted acquire_h1->compare_h1 compare_c13 Compare 13C Shifts vs. Predicted acquire_c13->compare_c13 decision Structure Confirmed? compare_h1->decision compare_c13->decision pass Target Molecule Validated decision->pass Yes fail Isomer or Impurity Detected decision->fail No

Caption: Workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It serves as a complementary technique to NMR.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add at least 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

The IR spectrum will confirm the functional groups shared by both isomers, but it is not the primary tool for differentiating them.

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3050-3100C-H StretchAromaticMedium to weak, sharp peaks.
~2950-2850C-H StretchAliphatic (CH₃, CH₂)Medium, sharp peaks.
~2820 & ~2720C-H StretchAldehyde (Fermi Doublet)Two characteristic weak to medium, sharp peaks. Their presence is a strong indicator of the aldehyde group.
~1685C=O StretchConjugated AldehydeStrong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical ~1725 cm⁻¹.
~1590, ~1510, ~1465C=C StretchAromatic RingSeries of medium to strong, sharp peaks.
~1260 & ~1025C-O StretchAryl-Alkyl EtherTwo strong, distinct peaks.

The presence of all these bands provides strong evidence for the overall molecular framework, confirming the successful incorporation of the aldehyde, methoxy, and benzyl ether moieties.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and can offer structural clues through analysis of its fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, typically coupled with a time-of-flight (TOF) or quadrupole analyzer.

  • Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode.

  • Molecular Ion Peak: The primary goal is to identify the protonated molecule, [M+H]⁺. For a molecular formula of C₁₆H₁₆O₃, the expected monoisotopic mass is 256.11 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at m/z 257.117. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the elemental composition.

  • Fragmentation Analysis: While both isomers will have the same molecular weight, their fragmentation can differ slightly. A common and diagnostic fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond to form a stable benzyl or tropylium cation. For this molecule, a significant fragment at m/z 105, corresponding to the [C₈H₉]⁺ (methylbenzyl) cation, would be expected.

Validation Workflow using Orthogonal Techniques

G cluster_methods cluster_info Compound Purified Compound NMR NMR (1H, 13C) Compound->NMR IR FTIR Compound->IR MS HRMS Compound->MS Connectivity Atom Connectivity (Isomer Differentiation) NMR->Connectivity FuncGroups Functional Groups (CHO, C-O, Ar) IR->FuncGroups MolWeight Molecular Formula (C16H16O3) MS->MolWeight Conclusion Structure Validated Connectivity->Conclusion FuncGroups->Conclusion MolWeight->Conclusion

Caption: Orthogonal validation using NMR, IR, and MS.

Conclusion & Best Practices

The structural validation of this compound is definitively achieved through a combination of spectroscopic methods.

  • NMR (¹H and ¹³C) is the most powerful tool, providing unambiguous evidence of the substitution pattern on the benzaldehyde ring, which is essential for differentiating it from its key isomer.

  • IR spectroscopy serves as a rapid and reliable check for the presence of all required functional groups.

  • High-Resolution Mass Spectrometry confirms the elemental composition, providing the final piece of corroborating evidence.

By comparing the acquired experimental data against theoretically predicted values and the expected data for a potential isomer, researchers can have the highest degree of confidence in the structure and purity of their compound. This multi-faceted approach embodies the principles of rigorous scientific validation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Los Angeles (UCLA) Chemistry Department. NMR Spectroscopy. Available at: https://www.chem.ucla.edu/~harding/IGOC/N/nmr.html
  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
  • University of Arizona College of Pharmacy. Mass Spectrometry. Available at: https://massspec.pharmacy.arizona.edu/

A Comparative Guide to the Synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde: Reproducibility and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and organic synthesis, the reliable production of key intermediates is paramount. One such intermediate, 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, serves as a crucial building block for a variety of more complex molecules. This guide provides an in-depth comparison of established synthesis protocols for this target molecule, focusing on reproducibility, yield, and purity. Drawing from established chemical principles and field-proven insights, we will explore two primary methodologies: the classical Williamson ether synthesis and an optimized approach utilizing phase-transfer catalysis. This document is designed to empower researchers to make informed decisions in the laboratory, ensuring efficient and reliable synthesis of this valuable compound.

Introduction: The Importance of Ether Linkages in Benzaldehyde Scaffolds

The synthesis of this compound involves the formation of an ether linkage at the 3-position of 4-methoxy-3-hydroxybenzaldehyde (isovanillin). This transformation, a cornerstone of organic synthesis, is most commonly achieved through the Williamson ether synthesis. The reliability of this S(_N)2 reaction is critical for the overall efficiency of any multi-step synthesis that relies on this intermediate. This guide will dissect the nuances of two effective protocols, providing the necessary data and rationale to select the most appropriate method for your research needs.

Core Synthesis Pathway: The Williamson Ether Synthesis

The fundamental transformation in the synthesis of this compound is the O-alkylation of the phenolic hydroxyl group of isovanillin with 2-methylbenzyl chloride. This reaction, a classic example of the Williamson ether synthesis, proceeds via an S(_N)2 mechanism.[1][2][3] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-methylbenzyl chloride, displacing the chloride leaving group and forming the desired ether linkage.

Williamson Ether Synthesis Isovanillin Isovanillin Phenoxide Ion Phenoxide Ion Isovanillin->Phenoxide Ion + Base - H-Base+ Product This compound Phenoxide Ion->Product + 2-Methylbenzyl Chloride (SN2 reaction) 2-Methylbenzyl Chloride 2-Methylbenzyl Chloride 2-Methylbenzyl Chloride->Product

Caption: General reaction scheme for the Williamson ether synthesis of the target molecule.

Protocol Comparison: Classical vs. Phase-Transfer Catalysis

The choice of reaction conditions can significantly impact the yield, purity, and reproducibility of the Williamson ether synthesis. Below, we compare a classical approach with a modern, optimized method employing a phase-transfer catalyst.

Protocol 1: Classical Williamson Ether Synthesis

This method represents a standard and widely practiced approach to the Williamson ether synthesis. It relies on a strong base in an anhydrous polar aprotic solvent to facilitate the reaction.

Experimental Protocol:

  • Reactant Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxy-3-hydroxybenzaldehyde (isovanillin) (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile to dissolve the starting material.

  • Base Addition: Add potassium carbonate (K(_2)CO(_3)) (1.5 - 2.0 eq) to the solution.

  • Alkylation: Add 2-methylbenzyl chloride (1.1 - 1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).[4]

Causality and Rationale:

  • Anhydrous Conditions: The use of a strong base like potassium carbonate necessitates anhydrous conditions to prevent side reactions with water.

  • Polar Aprotic Solvent: Solvents like DMF and acetonitrile are ideal for S(_N)2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic, while not solvating the nucleophile itself as strongly as protic solvents would.[3]

  • Excess Base: An excess of a relatively weak base like potassium carbonate is used to ensure complete deprotonation of the phenol without being so strong as to cause unwanted side reactions.

Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This modern approach offers several advantages over the classical method, including milder reaction conditions, simpler work-up, and often higher yields. The phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides.[5][6][7][8]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 4-methoxy-3-hydroxybenzaldehyde (isovanillin) (1.0 eq), 2-methylbenzyl chloride (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq).

  • Solvent System: Add a biphasic solvent system, typically toluene and an aqueous solution of a base.

  • Base Addition: Add an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0 - 3.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at a temperature between 25-50 °C. The reaction progress can be monitored by TLC and is often complete in 2-4 hours. A patent for a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde reports a reaction time of 4 hours at 25 °C.[9][10]

  • Work-up: After the reaction is complete, separate the organic and aqueous layers.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Causality and Rationale:

  • Phase-Transfer Catalyst: The quaternary ammonium salt (e.g., TBAB) forms an ion pair with the phenoxide in the aqueous phase. This lipophilic ion pair can then migrate into the organic phase to react with the alkyl halide.

  • Biphasic System: This avoids the need for expensive and high-boiling point anhydrous polar aprotic solvents, simplifying the work-up procedure.

  • Vigorous Stirring: Essential to maximize the interfacial area between the two phases, which facilitates the transfer of the catalyst and reactants.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) Phenol Isovanillin Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base NaOH Base->Phenoxide PTC Q+X- (TBAB) Phenoxide->PTC Ion Exchange AlkylHalide 2-Methylbenzyl Chloride Product Target Ether AlkylHalide->Product PTC->AlkylHalide SN2 Reaction in Organic Phase

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Schiff Bases Derived from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, Schiff bases represent a privileged class of compounds, lauded for their synthetic accessibility and broad spectrum of biological activities.[1] The functional core of these molecules, the azomethine or imine group (-C=N-), is a key determinant of their biological prowess.[2] However, the true elegance and therapeutic potential of Schiff bases are unlocked through the strategic modification of their peripheral chemical structures. This guide provides an in-depth comparative analysis of the biological activities of Schiff bases derived from various substituted benzaldehydes, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.

The Influence of Benzaldehyde Substitution: A Tale of Electrons and Bioactivity

The electronic properties of substituents on the benzaldehyde ring play a pivotal role in modulating the biological activity of the resulting Schiff bases. These substituents, broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), can significantly alter the physicochemical properties of the molecule, such as lipophilicity, electron density, and steric hindrance, thereby influencing its interaction with biological targets.

Antibacterial Activity: A Balancing Act of Lipophilicity and Electron Density

The antibacterial potential of Schiff bases is intricately linked to the nature of the substituent on the benzaldehyde moiety. Generally, increased lipophilicity enhances the ability of a compound to traverse the bacterial cell membrane.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups can enhance antibacterial activity. For instance, Schiff bases derived from salicylaldehyde (2-hydroxybenzaldehyde) often exhibit potent antibacterial properties.[3] The hydroxyl group can form hydrogen bonds with the active sites of cellular constituents, interfering with normal cellular processes.[3]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO₂) can also contribute to antibacterial efficacy. The presence of a nitro group, particularly in the para position, has been noted for its contribution to bacteriostatic activity.[4] The mode of action is often attributed to the inhibition of peptidoglycan synthesis, which is crucial for maintaining the bacterial cell wall integrity.[3]

It is a common observation that the biological activity of Schiff bases is enhanced upon chelation with metal ions.[5]

Anticancer Activity: Triggering Apoptosis through Diverse Mechanisms

The quest for novel anticancer agents has led to extensive investigation of Schiff bases, with many demonstrating significant cytotoxicity against various cancer cell lines.[2][6] The substituents on the benzaldehyde ring are critical in fine-tuning this activity.

  • Hydroxy Substituents: Schiff bases derived from hydroxybenzaldehydes, such as salicylaldehyde, are frequently reported to possess significant anticancer properties.[7] Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

  • Nitro Substituents: The presence of a nitro group can enhance the anticancer activity of Schiff bases.[8] These compounds have been shown to induce apoptosis through various pathways, including the activation of caspases.[9]

  • Structure-Activity Relationship: Studies have shown that the cytotoxic effects of Schiff bases are dose-dependent.[10] The anticancer activity can be attributed to factors such as the presence of specific functional groups (e.g., -OH, -NO₂) and the overall lipophilicity of the molecule, which facilitates cell membrane penetration.[8]

Antioxidant Activity: Scavenging Free Radicals

Schiff bases, particularly those bearing phenolic hydroxyl groups, are recognized for their antioxidant potential. They can neutralize harmful free radicals through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[11]

  • Phenolic Hydroxyl Groups: The presence of one or more hydroxyl groups on the benzaldehyde ring is a key determinant of antioxidant activity. These groups can readily donate a hydrogen atom to stabilize free radicals.[12][13]

  • Electron-Donating Groups: EDGs on the phenolic ring can enhance antioxidant activity by increasing the electron density and stabilizing the resulting radical.[11] The free radical scavenging by phenolic Schiff bases is believed to proceed mainly through a proton-coupled electron transfer mechanism.[14]

Experimental Protocols: From Synthesis to Biological Evaluation

The following sections provide detailed, step-by-step methodologies for the synthesis of a representative Schiff base and for key in vitro assays to evaluate its biological activity.

Synthesis of a Representative Schiff Base: N-(4-Hydroxybenzylidene)-4-methoxyaniline

This protocol describes the synthesis of a Schiff base from 4-hydroxybenzaldehyde and 4-methoxyaniline, representing a common and straightforward condensation reaction.

Materials:

  • 4-hydroxybenzaldehyde

  • 4-methoxyaniline (p-anisidine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Beakers

  • Filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 0.01 moles of 4-hydroxybenzaldehyde in a minimal amount of ethanol.

  • In a separate beaker, dissolve 0.01 moles of 4-methoxyaniline in ethanol.

  • Add the 4-methoxyaniline solution to the stirring solution of 4-hydroxybenzaldehyde in the round-bottom flask.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[15]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[16] The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the Schiff base.[16]

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product and determine its melting point and characterize it using spectroscopic techniques such as FT-IR and NMR.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants Benzaldehyde Substituted Benzaldehyde Reaction Condensation Reaction (Reflux) Benzaldehyde->Reaction Amine Primary Amine Amine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Schiff Base Purification->Product

Caption: A generalized workflow for the synthesis of Schiff bases.

Biological Activity Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][15][17][18][19]

Materials:

  • Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Schiff Base Solutions: Prepare a stock solution of each Schiff base in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the Schiff base dilutions. Include positive controls (bacteria in MHB without Schiff base) and negative controls (MHB alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the Schiff base that completely inhibits visible bacterial growth.

Visualizing the Antibacterial Screening Process

Antibacterial_Screening Start Start: Schiff Base Compounds Serial_Dilution Serial Dilution of Compounds in 96-well plate Start->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum Inoculation Inoculate wells with Bacteria Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no growth) Incubation->Read_Results End End: MIC Value Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[20]

Materials:

  • Schiff base compounds

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (for selectivity assessment)

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and untreated control cells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[21]

Materials:

  • Schiff base compounds

  • DPPH solution in methanol

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: Prepare different concentrations of the Schiff base compounds in methanol. Add a fixed volume of DPPH solution to each concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Structure-Activity Relationship: A Comparative Summary

The following table summarizes the general trends observed for the biological activity of Schiff bases based on the nature of the substituent on the benzaldehyde ring.

Substituent Type on BenzaldehydePredominant Electronic EffectGeneral Impact on Antibacterial ActivityGeneral Impact on Anticancer ActivityGeneral Impact on Antioxidant Activity
-OH (Hydroxy) Electron-donating (by resonance), Electron-withdrawing (by induction)Generally enhances activity, especially at the ortho position (salicylaldehyde)[3]Often enhances cytotoxicity[7]Significantly enhances activity[22]
-OCH₃ (Methoxy) Electron-donatingCan enhance activity[23]Variable effectsGenerally enhances activity
-NO₂ (Nitro) Electron-withdrawingOften enhances activity[8]Frequently enhances cytotoxicity[8]Generally decreases activity
-Cl, -Br (Halogens) Electron-withdrawingCan enhance activityCan enhance cytotoxicityVariable effects

Mechanistic Insights: How Do They Work?

Understanding the mechanism of action is crucial for the rational design of more potent and selective Schiff base derivatives.

Proposed Mechanism of Anticancer Activity: Induction of Apoptosis

Many Schiff bases exert their anticancer effects by inducing apoptosis in cancer cells. This can occur through various signaling pathways.

Apoptosis_Pathway Schiff_Base Schiff Base Derivative DNA_Interaction DNA Intercalation/ Groove Binding Schiff_Base->DNA_Interaction ROS_Generation ROS Generation Schiff_Base->ROS_Generation Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -9) DNA_Interaction->Caspase_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by Schiff bases.

Schiff bases can interact with DNA, leading to cell cycle arrest and apoptosis.[6] They can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[9] Furthermore, some Schiff bases can directly target mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, a family of proteases that execute apoptosis.[10]

Conclusion

The biological activity of Schiff bases derived from substituted benzaldehydes is a rich and dynamic field of research. The strategic placement of electron-donating or electron-withdrawing groups on the benzaldehyde ring provides a powerful tool for modulating their antibacterial, anticancer, and antioxidant properties. This guide has provided a comparative overview of these activities, along with detailed experimental protocols to aid researchers in their quest for novel therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of these versatile compounds holds great promise for the future of drug discovery and development.

References

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  • Ndahi, N. J., & Abdulrahman, F. W. (2018). Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde.
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  • Anouar, E. H., Raweh, S., Bayach, I., Taha, M., Baharudin, M. S., Di Meo, F., ... & Trouillas, P. (2013). Antioxidant properties of phenolic Schiff bases: structure–activity relationship and mechanism of action. Journal of computer-aided molecular design, 27(11), 951-964.
  • Abdel-Rahman, L. H., El-Khatib, R. M., Nassr, L. A., & Abu-Dief, A. M. (2017). Anticancer Activities of Selected Schiff Base Metal Complexes. IntechOpen.
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  • Anouar, E. H., Raweh, S., Bayach, I., Taha, M., Baharudin, M. S., Di Meo, F., ... & Trouillas, P. (2013). Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action. Journal of computer-aided molecular design, 27(11), 951-964.
  • Yin, X., Chen, J., Yuan, W., Lin, Q., Ji, L., & Liu, F. (2011). Preparation and antibacterial activity of Schiff bases from O-carboxymethyl chitosan and para-substituted benzaldehydes. Polymer Bulletin, 67(7), 1297–1310.
  • Kumar, S., & Kumar, A. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific reports, 12(1), 9636.
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  • Anouar, E. H., Raweh, S., Bayach, I., Taha, M., Baharudin, M. S., Di Meo, F., ... & Trouillas, P. (2013). Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action. PubMed. [Link]

  • Kumar, S., & Kumar, A. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. National Institutes of Health. [Link]

  • Ali, B., et al. (2013). Synthesis of metal(II) [M = Cu, Mn, Zn] Schiff base complexes and their Pro-apoptotic activity in liver tumor cells via caspase activation.
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  • López-Cortés, J. G., et al. (2021). Solvent-Free Synthesis of Chiral Substituted N-Benzylideneanilines Imines: X-ray Structure, and DFT Study. ACS Omega, 6(4), 2919–2930.
  • Anonymous. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

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A Comparative Guide to the Electronic Properties of Substituted Benzaldehydes: A Computational Perspective on 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of the electronic properties of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science. We will delve into the theoretical framework and practical application of Density Functional Theory (DFT) to elucidate the molecule's electronic characteristics. Furthermore, we will present a comparative analysis with other key benzaldehyde derivatives, offering researchers, scientists, and drug development professionals a predictive framework for understanding structure-property relationships in this important class of compounds.

Introduction: The Significance of Electronic Properties in Benzaldehyde Derivatives

Benzaldehyde and its derivatives are a cornerstone in organic synthesis, finding applications ranging from pharmaceuticals to fragrances. The reactivity and biological activity of these molecules are intrinsically linked to their electronic structure. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) govern how these molecules interact with their environment, including biological targets.

The subject of this guide, this compound, possesses a unique combination of electron-donating groups (methoxy and benzyloxy ethers) that are expected to significantly influence its electronic landscape. Understanding these properties through computational modeling provides invaluable insights into its potential as a synthon, a pharmacophore, or a functional material, accelerating the design and discovery process.

Theoretical Framework and Computational Methodology

The insights presented in this guide are derived from Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems.[1] The choice of DFT, specifically the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, is predicated on its proven accuracy and computational efficiency for medium-sized organic molecules.[2]

Step-by-Step Computational Protocol

The following protocol outlines a validated workflow for the computational analysis of substituted benzaldehydes using the Gaussian suite of programs or similar quantum chemistry software.[2][3]

  • Molecular Structure Input and Optimization:

    • The 3D structure of this compound is constructed using a molecular builder.

    • Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set.[2][4] This basis set provides a good balance of accuracy and computational cost for molecules of this size, including polarization and diffuse functions to accurately describe the electron distribution.[5]

    • The optimization is carried out in the gas phase to obtain the molecule's intrinsic electronic properties. For studies in solution, a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) can be employed.[6]

    • A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Calculation of Electronic Properties:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[7] A smaller gap generally implies higher reactivity.[8]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution. This map is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack.[9][10][11]

    • Dipole Moment: The total dipole moment is calculated to understand the molecule's overall polarity.

Rationale for Method Selection

The B3LYP functional has been widely used and validated for calculations on substituted benzaldehydes, demonstrating good agreement with experimental data where available.[12][13] The 6-311++G(d,p) basis set is chosen to provide a more accurate description of the electron distribution, which is crucial for molecules with heteroatoms and aromatic systems.

Results and Comparative Analysis

To contextualize the electronic properties of this compound, we compare its predicted properties with those of well-characterized benzaldehyde derivatives: the parent benzaldehyde, vanillin (4-hydroxy-3-methoxybenzaldehyde), a closely related natural product, and p-nitrobenzaldehyde, which features a strong electron-withdrawing group.

Compound Substituents HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Benzaldehyde-H-6.95-1.984.973.12
Vanillin-OH, -OCH3-5.89-1.544.354.21
This compound -OCH3, -O-CH2-Ph-CH3 -5.75 (Predicted) -1.45 (Predicted) 4.30 (Predicted) ~4.5 (Predicted)
p-Nitrobenzaldehyde-NO2-7.58-2.984.602.65

Note: Values for Benzaldehyde, Vanillin, and p-Nitrobenzaldehyde are based on published DFT calculations.[1][14] Values for this compound are predicted based on the expected electronic effects of its substituents.

Analysis of Frontier Molecular Orbitals

The HOMO and LUMO are the key orbitals involved in chemical reactions.[15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[15]

  • This compound is predicted to have a relatively high HOMO energy and a small HOMO-LUMO gap. This is attributed to the presence of two strong electron-donating groups: the methoxy group and the 2-methylbenzyloxy group. These groups increase the electron density on the aromatic ring, raising the energy of the HOMO and making the molecule a better electron donor compared to unsubstituted benzaldehyde.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) also exhibits a high HOMO energy due to its electron-donating hydroxyl and methoxy groups.[14] The predicted HOMO energy of our target molecule is slightly higher than that of vanillin, likely due to the greater electron-donating ability of the benzyloxy group compared to the hydroxyl group.

  • p-Nitrobenzaldehyde , with its potent electron-withdrawing nitro group, has a significantly lower HOMO energy, indicating it is a poorer electron donor.[1]

The smaller HOMO-LUMO gap of this compound suggests it will be more chemically reactive than benzaldehyde and p-nitrobenzaldehyde.[7]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule.

  • For This compound , the MEP is expected to show a region of high negative potential (electron-rich) around the carbonyl oxygen of the aldehyde group, making it a likely site for electrophilic attack. The hydrogen atoms of the methyl and methylene groups will exhibit positive potential (electron-poor).

  • In comparison to vanillin , the overall negative potential on the aromatic ring of the target molecule is likely to be more pronounced due to the enhanced electron-donating character of the benzyloxy substituent.

  • Conversely, the MEP of p-nitrobenzaldehyde would show a significant region of positive potential on the aromatic ring due to the strong electron-withdrawing effect of the nitro group.

Experimental Workflows and Diagrams

Computational Workflow Diagram

G cluster_input Input cluster_calc DFT Calculation (Gaussian) cluster_analysis Analysis cluster_output Output mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc homo_lumo 4. HOMO-LUMO Analysis freq_calc->homo_lumo mep 5. MEP Analysis freq_calc->mep dipole 6. Dipole Moment Calculation freq_calc->dipole results Electronic Properties Data homo_lumo->results mep->results dipole->results

Caption: A generalized workflow for DFT calculations on substituted benzaldehydes.

Influence of Substituents on Electronic Properties

G cluster_edg Electron-Donating Groups (EDG) (-OCH3, -O-CH2-Ph-CH3) cluster_ewg Electron-Withdrawing Groups (EWG) (-NO2) edg Increased Electron Density on Ring high_homo Higher HOMO Energy edg->high_homo small_gap Smaller HOMO-LUMO Gap high_homo->small_gap high_reactivity Higher Reactivity small_gap->high_reactivity ewg Decreased Electron Density on Ring low_homo Lower HOMO Energy ewg->low_homo large_gap Larger HOMO-LUMO Gap low_homo->large_gap low_reactivity Lower Reactivity large_gap->low_reactivity benzaldehyde Benzaldehyde (Reference) benzaldehyde->edg Addition of EDG benzaldehyde->ewg Addition of EWG

Caption: Influence of substituents on the electronic properties of benzaldehyde.

Conclusion

This guide has detailed a robust computational methodology for investigating the electronic properties of this compound. Through a comparative analysis with other substituted benzaldehydes, we predict that the title compound will exhibit heightened chemical reactivity, characterized by a high-energy HOMO and a small HOMO-LUMO gap. This is a direct consequence of the electron-donating nature of its methoxy and 2-methylbenzyloxy substituents. The presented workflow and theoretical insights provide a valuable resource for researchers in drug design and materials science, enabling the rational design of novel molecules with tailored electronic properties. The principles outlined herein can be extended to a wide array of substituted aromatic systems, facilitating a deeper understanding of structure-property relationships.

References

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Inter-laboratory study on the synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison Guide to the Synthesis of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde

Abstract

This guide provides a comparative analysis of synthetic methodologies for this compound, a vanillin derivative of interest in pharmaceutical and fragrance development. While a formal inter-laboratory study on this specific molecule is not publicly available, this document consolidates established protocols for analogous syntheses to derive best practices. We present a detailed examination of the prevalent Williamson ether synthesis, comparing a standard anhydrous approach with a phase-transfer catalysis method. The discussion is grounded in mechanistic principles and supported by experimental insights to guide researchers in selecting the optimal pathway based on available resources, desired scale, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthesis for this target compound.

Introduction: The Significance of Vanillin Ethers

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available biosourced building block, serves as a versatile scaffold for the synthesis of novel compounds with diverse biological activities.[1][2][3] Its functional groups—hydroxyl, aldehyde, and ether—are readily modifiable, allowing for the creation of extensive derivative libraries.[3] The target molecule of this guide, this compound, is synthesized by the O-alkylation of vanillin's phenolic hydroxyl group. This transformation is a critical step in modulating the parent molecule's properties, often enhancing its therapeutic potential or altering its organoleptic profile.

The core transformation relies on the formation of an ether bond, a cornerstone reaction in organic synthesis. This guide will focus on the most direct and widely adopted method for this purpose: the Williamson ether synthesis.[4][5] We will explore two common, yet distinct, protocols for achieving this synthesis and provide a comparative framework for their implementation.

Retrosynthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][5][6] For the synthesis of this compound, the key disconnection is across the ether linkage formed between the vanillin oxygen and the 2-methylbenzyl group.

G cluster_reactants TM Target Molecule This compound Disconnection C-O Ether Bond Disconnection (Williamson Approach) TM->Disconnection Reactants Starting Materials Vanillin Vanillin (Nucleophile Precursor) Disconnection->Vanillin BenzylHalide 2-Methylbenzyl Halide (Electrophile) Disconnection->BenzylHalide

Caption: Retrosynthetic analysis via Williamson ether synthesis.

This retrosynthetic analysis identifies vanillin as the nucleophile precursor (after deprotonation to the phenoxide) and 2-methylbenzyl chloride or bromide as the electrophile. This is the most logical approach, as the alternative (using a 2-methylbenzyl alkoxide and a halogenated vanillin derivative) is far less practical. The SN2 mechanism works best with primary alkyl halides like 2-methylbenzyl chloride to avoid competing E2 elimination reactions that can occur with secondary or tertiary halides.[4][5]

Comparative Synthesis Protocols

We will now compare two effective protocols based on the Williamson ether synthesis: a standard anhydrous method and a phase-transfer catalysis (PTC) method.

Method 1: Standard Anhydrous Williamson Synthesis

This classic approach requires the generation of the vanillin phenoxide using a suitable base in an anhydrous polar aprotic solvent. This ensures that the highly reactive nucleophile does not get protonated by protic solvents and that the SN2 reaction proceeds efficiently.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add vanillin (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or acetone to dissolve the vanillin (approx. 0.2-0.5 M concentration).

  • Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, handle with extreme care). If using K₂CO₃, the addition of a catalytic amount of potassium iodide (KI, 0.1 eq) can be beneficial, particularly if using 2-methylbenzyl chloride, as it facilitates a Finkelstein-type reaction to generate the more reactive iodide in situ.[7]

  • Activation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Electrophile Addition: Slowly add 2-methylbenzyl chloride or bromide (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water. The product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[8][9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Flame-dried flask under N₂ AddVanillin Add Vanillin (1 eq) & Anhydrous DMF Start->AddVanillin AddBase Add K₂CO₃ (1.5 eq) & KI (cat.) AddVanillin->AddBase Stir1 Stir 30 min @ RT (Phenoxide formation) AddBase->Stir1 AddHalide Add 2-Methylbenzyl Chloride (1.1 eq) Stir1->AddHalide Stir2 Stir 4-24h @ 50°C (Monitor by TLC) AddHalide->Stir2 Quench Pour into ice-water Stir2->Quench Filter Vacuum filter precipitate Quench->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Final Pure Product Recrystallize->Final

Sources

A Spectroscopic Guide to Differentiating 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde with its key structural isomers. By leveraging the distinct fingerprints generated by Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously differentiate these closely related compounds.

The isomers chosen for this comparison involve shifting the methoxy and benzyloxy substituents on the benzaldehyde ring, leading to significant changes in their spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and establishing structure-activity relationships.

Molecular Structures Under Investigation

A clear understanding of the isomeric structures is fundamental to interpreting their spectroscopic data. The primary compound and its selected isomers are depicted below.

Fragmentation_Pathway M+ Molecular Ion (M+) M_minus_1 Loss of H• (M-1) M+->M_minus_1 Aldehyde H loss M_minus_29 Loss of CHO• (M-29) M+->M_minus_29 Aldehyde group loss Fragment_105 2-Methylbenzyl Cation (m/z 105) M+->Fragment_105 Benzylic Cleavage Substituted_Benzaldehyde_Fragment Substituted Benzaldehyde Radical Cation M+->Substituted_Benzaldehyde_Fragment Benzylic Cleavage

Figure 2: A generalized fragmentation pathway for the isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr. Alternatively, dissolve the sample in a volatile solvent like dichloromethane, deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition
  • ¹H and ¹³C NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength.

    • Solvent: CDCl₃.

    • Internal Standard: TMS (0.00 ppm).

    • Temperature: 298 K.

    • ¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Utilize proton decoupling and acquire a sufficient number of scans for adequate signal intensity.

  • Infrared (IR) Spectroscopy:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Mass Spectrometry (MS):

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in CDCl3 with TMS Acq_NMR 400 MHz NMR Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Thin Film Acq_IR FTIR Prep_IR->Acq_IR Prep_MS Dissolve in MeOH or ACN Acq_MS EI/ESI-MS Prep_MS->Acq_MS Analysis Compare Spectra with Reference Data Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis

Safety Operating Guide

Safe Disposal of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed procedures for the proper and safe disposal of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde, a compound often utilized in specialized organic synthesis and drug development. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety data for structurally similar compounds and general principles of hazardous waste management.

Hazard Assessment and Chemical Profile

Table 1: Assumed Hazard Profile and Key Chemical Information

PropertyValue/InformationSource
Chemical Name This compound-
Assumed Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful to aquatic life.[1][2][3][4]
Physical Form Likely a solid or liquid.
Structural Analogs Vanillin (4-Hydroxy-3-methoxybenzaldehyde), Benzaldehyde[1][2][5]

The precautionary principle dictates that this compound be treated as hazardous waste. All disposal actions must be conducted in accordance with local, state, and federal regulations.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, ensure all appropriate safety measures are in place.

Engineering Controls:
  • Fume Hood: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][7]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice in laboratory settings; however, their resistance to specific chemicals can vary.[8][9] It is crucial to consult a glove compatibility chart. For benzaldehydes, some sources indicate limited use for nitrile gloves, suggesting that prolonged contact should be avoided.[10] Always inspect gloves for any signs of degradation before and during use.[8][9]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[1]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols and a fume hood is not available, a NIOSH-approved respirator may be necessary.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: Treat all quantities of this compound, including pure compound, solutions, and contaminated materials, as hazardous waste.[5][11]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Incompatible materials can lead to dangerous reactions.[12] Store in a designated satellite accumulation area.[11]

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically compatible and leak-proof container. Plastic containers are often preferred for their durability.[11] The container must have a secure, tight-fitting lid.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[13] Include the date of accumulation and any known hazard characteristics (e.g., "Irritant").

Step 3: Management of Spills and Contaminated Materials
  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1][14] Do not use combustible materials like paper towels for large spills.

  • Contaminated Debris: All materials used for cleaning up spills, including gloves, absorbent pads, and any contaminated labware, must be placed in the designated hazardous waste container.[15]

Step 4: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11][13] This area should be away from ignition sources and general traffic.[16]

  • Accumulation Time Limits: Adhere to institutional and regulatory limits for the accumulation of hazardous waste. In academic settings, hazardous waste must be removed from the laboratory at a maximum of every twelve months.[6][17]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[15] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5][15]

Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage Storage & Collection cluster_emergency Contingency start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood container Select Compatible, Labeled Waste Container fume_hood->container transfer Transfer Waste to Container container->transfer cleanup Clean Up Contaminated Materials & Labware transfer->cleanup spill Spill Occurs transfer->spill seal Securely Seal Container cleanup->seal saa Store in Designated Satellite Accumulation Area seal->saa log Log Waste for Pickup saa->log collection Arrange for Professional Waste Collection log->collection absorb Absorb with Inert Material spill->absorb absorb->cleanup

Caption: Disposal workflow for this compound.

Conclusion

The responsible management and disposal of laboratory chemicals are fundamental to a safe and sustainable research environment. For compounds like this compound where specific hazard data is not available, a cautious and informed approach based on the known risks of similar chemical structures is essential. By following these established procedures, researchers can minimize risks to themselves, their colleagues, and the environment.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Harmony Lab & Safety Supplies. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

  • University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • International Safety. (2024, June 5). Are Nitrile Gloves Chemical Resistant. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3-(3-methoxybenzyl_oxy_benzaldehyde]([Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 3-benzyloxy-2-fluoro-4-methoxy-. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 10). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(4-Methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-methylbenzaldehyde. PubChem. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Handling 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde (CAS No. 361369-12-2). As a substituted aromatic aldehyde containing a benzyl ether moiety, this compound requires stringent adherence to safety procedures to mitigate risks and ensure the integrity of research outcomes. This document is designed for drug development professionals, researchers, and scientists, offering in-depth, field-proven insights that extend beyond basic procedural lists.

Hazard Identification and Risk Assessment

Understanding the chemical nature of this compound is the foundation of a robust safety plan. While specific toxicity data for this compound is limited, a comprehensive risk assessment can be constructed by analyzing its structural components: an aromatic aldehyde and a benzyl ether. Aromatic aldehydes are frequently associated with irritation to the skin, eyes, and respiratory system.[1][2] Benzyl ethers, while generally stable, can be incompatible with strong oxidizing agents.[3]

Based on this analysis, a precautionary approach is mandated. The primary hazards are summarized below.

Hazard CategoryPotential RiskRationale and Causality
Eye Irritation Causes serious eye irritation.[4][5]Aldehyde functional groups can react with biological macromolecules in the cornea, leading to inflammation and irritation.
Skin Irritation May cause skin irritation or sensitization upon contact.[1][6]Prolonged or repeated contact can defat the skin or elicit an allergic reaction, a known risk for some aromatic compounds.[7]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[1][6]Fine particulates of the solid compound or its vapors can deposit in the respiratory system, causing irritation.
Chemical Reactivity Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[8]The aldehyde group can be readily oxidized, while the ether linkage can be cleaved under harsh conditions.

A systematic approach to risk management is crucial. The following workflow illustrates the continuous cycle of assessment and control that should be embedded in your laboratory's standard operating procedures (SOPs).

G A Step 1: Identify Hazards (Chemical Structure Analysis, SDS Review) B Step 2: Assess Exposure Potential (Weighing, Transfer, Spills) A->B informs C Step 3: Implement Control Measures (Engineering, PPE, SOPs) B->C dictates D Step 4: Review & Refine (Post-Procedure Debrief, Incident Analysis) C->D requires D->A improves

Caption: The continuous risk assessment workflow for chemical handling.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, robust engineering and administrative controls must be implemented to minimize exposure at the source.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[1][9] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust dust, aerosols, and vapors, protecting the user from respiratory exposure.[1]

  • Administrative Controls

    • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

    • Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this compound must be written, approved, and readily available to all personnel.

    • Access to Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and located in close proximity to the workstation.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following table outlines the minimum required PPE.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical safety goggles (ANSI Z87.1 / EN 166 compliant).[8]Nitrile gloves (minimum 4 mil thickness). Inspect for tears before use.[10]Chemically resistant lab coat. Closed-toe shoes.Not required if performed within a certified fume hood.
Solution Handling Chemical safety goggles. Use a face shield if there is a significant splash risk.[10]Nitrile gloves. Double-gloving is recommended for larger volumes.Chemically resistant lab coat. Closed-toe shoes.Not required if performed within a certified fume hood.
Spill Cleanup Chemical safety goggles and face shield.Heavy-duty nitrile or neoprene gloves.[10]Chemically resistant apron or coveralls over lab coat.Air-purifying respirator (APR) with organic vapor cartridges.[8][11]
In-Depth PPE Rationale:
  • Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a 360-degree seal around the eyes, protecting against splashes and airborne dust.[8][12]

  • Hand Protection: Nitrile gloves offer good resistance to a range of organic compounds.[10] However, no glove material is impervious forever. For prolonged tasks, consult a glove compatibility chart and consider changing gloves frequently. Always remove gloves using the proper technique to avoid contaminating your skin.[6]

  • Respiratory Protection: While a fume hood is the primary control, a respirator is essential for emergency situations like a spill or a ventilation failure.[11] Ensure all users are fit-tested and trained on the proper use of their assigned respirator, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[3]

Operational Procedures: A Step-by-Step Guide

Adherence to a systematic workflow minimizes the risk of spills, contamination, and exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_ppe 1. Don Required PPE (Goggles, Lab Coat, Gloves) prep_setup 2. Prepare Fume Hood (Verify Airflow, Clear Workspace) prep_ppe->prep_setup weigh 3. Weigh Compound (Use anti-static weigh boat) prep_setup->weigh dissolve 4. Dissolution & Transfer (Add solvent slowly, use funnel) weigh->dissolve react 5. Reaction / Use (Maintain containment) dissolve->react waste 6. Waste Collection (Segregate into labeled container) react->waste decon 7. Decontaminate (Wipe surfaces, clean glassware) waste->decon doff 8. Doff PPE (Remove gloves last) decon->doff

Caption: Step-by-step workflow for safely handling the compound.

Protocol for Weighing and Transfer:
  • Preparation: Don all required PPE as specified in the table above. Verify the fume hood is operational.

  • Weighing: Place the container of this compound inside the fume hood. Use an anti-static weigh boat or weigh paper. To minimize dust, carefully scoop the solid without generating airborne particles.

  • Transfer: Position the receiving vessel inside the fume hood. Gently tap the weigh boat to transfer the solid. If transferring to a narrow-mouthed vessel, use a powder funnel.

  • Dissolution: Add the solvent to the solid slowly to avoid splashing.

  • Cleanup: Immediately place the contaminated weigh boat and any disposable equipment into a designated solid waste container.

Emergency Response Plan

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control: If safe to do so, restrict the spill area. Close the fume hood sash.

  • PPE: Don appropriate spill response PPE, including respiratory protection.

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[5][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][13]

Waste Disposal Protocol

Improper disposal of chemical waste poses a significant environmental and safety risk. This compound and its containers must be treated as hazardous waste.

  • Waste Segregation: This compound is a non-halogenated organic material. All waste (solid, liquid, and contaminated consumables) must be collected in a dedicated, clearly labeled "Non-Halogenated Organic Waste" container.[9]

  • Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").[15]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

  • Disposal: Arrange for pickup and disposal through your institution's certified Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[15]

  • Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer drain. [9][16]

By integrating these detailed protocols into your laboratory's safety culture, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for all personnel and promoting reproducible, high-quality research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl ether, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • LabManager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.